molecular formula C9H18ClNO2 B1438157 1-Isopropylpiperidine-3-carboxylic acid hydrochloride CAS No. 50678-87-0

1-Isopropylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B1438157
CAS No.: 50678-87-0
M. Wt: 207.7 g/mol
InChI Key: AYFNNEQQHBWBAT-UHFFFAOYSA-N
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Description

1-Isopropylpiperidine-3-carboxylic acid hydrochloride (CAS 50678-87-0) is a high-purity chemical compound offered for research and development purposes. This molecule features a piperidine ring, a fundamental scaffold in medicinal chemistry, substituted with a carboxylic acid group and an isopropyl moiety at the nitrogen atom . Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a significant role in the pharmaceutical industry . As a substituted piperidine, this compound serves as a versatile building block (or "synthon") in organic synthesis, particularly for the construction of more complex, biologically active molecules . Its structure makes it a valuable intermediate in the structure-based design of potential therapeutic agents, such as in the development of renin inhibitors for treating hypertension . The hydrochloride salt form enhances the compound's stability and solubility, which is beneficial for various experimental procedures. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound in exploratory synthesis, method development, and as a precursor in the discovery of new pharmaceuticals and organic materials.

Properties

IUPAC Name

1-propan-2-ylpiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-4-8(6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFNNEQQHBWBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Isopropylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate physicochemical properties and biological activity. The introduction of chirality and specific substitution patterns, such as at the 3-position, can significantly influence a molecule's interaction with biological targets, enhancing potency, selectivity, and pharmacokinetic profiles.[1] This guide focuses on a specific derivative, 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, a compound of interest for researchers engaged in the discovery and development of novel therapeutics. While a specific CAS number for the hydrochloride salt is not consistently reported in major chemical databases, the free base, 1-Isopropylpiperidine-3-carboxylic acid, is identified by CAS Number 762180-94-9 .[2] The hydrochloride salt, readily prepared from the free base, offers advantages in terms of solubility and handling for research and development purposes.

Physicochemical Properties and Structural Information

A comprehensive understanding of a compound's properties is fundamental to its application in drug discovery. The following table summarizes the key computed and reported properties for 1-Isopropylpiperidine-3-carboxylic acid and its hydrochloride salt.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
CAS Number 762180-94-9Not consistently reported[2]
Molecular Formula C9H17NO2C9H18ClNO2[2][3]
Molecular Weight 171.24 g/mol 207.70 g/mol [2]
IUPAC Name 1-isopropylpiperidine-3-carboxylic acid1-isopropylpiperidine-3-carboxylic acid;hydrochloride[3]
SMILES CC(C)N1CCCC(C1)C(=O)OCC(C)N1CCCC(C1)C(=O)O.Cl[3]
Predicted XlogP -1.2N/A[3]
Storage Conditions Sealed in dry, 2-8°CSealed in dry, room temperature[2]

Synthesis and Manufacturing

The synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride can be approached through several strategic routes, primarily involving the N-alkylation of a piperidine-3-carboxylic acid precursor. A common and effective method is the reductive amination of piperidine-3-carboxylic acid (nipecotic acid) with acetone.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.

G cluster_0 Step 1: N-Alkylation (Reductive Amination) cluster_1 Step 2: Salt Formation cluster_2 Step 3: Purification Nipecotic_Acid Piperidine-3-carboxylic Acid Reaction_Mixture_1 Reaction Nipecotic_Acid->Reaction_Mixture_1 Acetone Acetone Acetone->Reaction_Mixture_1 Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reaction_Mixture_1 Solvent_1 Solvent (e.g., Dichloromethane) Solvent_1->Reaction_Mixture_1 Free_Base 1-Isopropylpiperidine-3-carboxylic Acid Reaction_Mixture_2 Reaction Free_Base->Reaction_Mixture_2 Reaction_Mixture_1->Free_Base HCl_Solution Hydrochloric Acid (in ether or isopropanol) HCl_Solution->Reaction_Mixture_2 Solvent_2 Solvent (e.g., Diethyl Ether) Solvent_2->Reaction_Mixture_2 Hydrochloride_Salt 1-Isopropylpiperidine-3-carboxylic acid hydrochloride Recrystallization Recrystallization Hydrochloride_Salt->Recrystallization Reaction_Mixture_2->Hydrochloride_Salt Drying Drying under Vacuum Recrystallization->Drying Final_Product Pure Hydrochloride Salt Drying->Final_Product

Caption: A general workflow for the synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.

Detailed Experimental Protocol: Synthesis of 1-Isopropylpiperidine-3-carboxylic Acid Hydrochloride

This protocol is a representative procedure based on established methods for N-alkylation of amino acids.

Materials:

  • Piperidine-3-carboxylic acid (Nipecotic acid)

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • N-Alkylation:

    • To a solution of piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add acetone (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 1-Isopropylpiperidine-3-carboxylic acid (free base).

  • Salt Formation:

    • Dissolve the crude free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (1.1 eq) in diethyl ether or isopropanol with stirring.

    • A precipitate of the hydrochloride salt should form.

    • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid by vacuum filtration and wash with cold diethyl ether.

    • For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

    • Dry the purified 1-Isopropylpiperidine-3-carboxylic acid hydrochloride under vacuum to a constant weight.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride. Due to the lack of a strong chromophore, derivatization may be necessary for sensitive UV detection.[4] Alternatively, detection methods such as Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) can be employed.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV (if derivatized), ELSD, or MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

  • ¹H NMR: Will show characteristic peaks for the isopropyl group (a doublet and a septet), as well as signals for the piperidine ring protons and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the isopropyl group and piperidine ring.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound. The predicted m/z for the protonated molecule [M+H]⁺ is 172.13321.[3]

Applications in Drug Discovery and Development

The 1-isopropyl-piperidine-3-carboxylic acid moiety represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The N-isopropyl group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Role as a Chemical Intermediate

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[5] The carboxylic acid functional group can be readily converted to other functionalities such as amides, esters, and alcohols, allowing for the exploration of a wide chemical space.

Potential Therapeutic Areas

Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are known to interact with neurotransmitter systems, particularly as GABA uptake inhibitors. While the specific biological activity of 1-Isopropylpiperidine-3-carboxylic acid is not extensively documented in publicly available literature, its structural similarity to known neuromodulatory agents suggests potential applications in neuroscience research, including the development of treatments for neurological disorders.[5]

Structure-Activity Relationship (SAR) Studies

The incorporation of the 1-isopropyl-piperidine-3-carboxylic acid scaffold into lead compounds allows for systematic SAR studies. By modifying the substituents on the piperidine ring and the carboxylic acid group, researchers can probe the structural requirements for optimal biological activity.

Conclusion

1-Isopropylpiperidine-3-carboxylic acid hydrochloride is a valuable chemical entity for researchers in the pharmaceutical and chemical sciences. Its synthesis is achievable through established chemical transformations, and its structure provides a versatile platform for the development of novel compounds. While detailed biological data for this specific molecule is limited, the broader importance of the piperidine-3-carboxylic acid scaffold in medicinal chemistry underscores its potential as a key building block in the quest for new and effective therapeutics. This guide provides a foundational understanding of its properties, synthesis, and potential applications to support ongoing research and development efforts.

References

  • Cenmed Enterprises. 1 Isopropylpiperidine 3 Carboxylic Acid Hydrochloride. Available from: [Link]

  • Jung, M., Höfner, G., Sałat, K., Furgała-Wojas, A., & Wanner, K. T. (2025).
  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • PubChemLite. 1-isopropylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2). Available from: [Link]

  • The Royal Society of Chemistry. Piperidines ESI-revised3. Available from: [Link]

  • Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
  • PubChem. 1-(3-Carboxypropyl)piperidine-3-carboxylic acid | C10H17NO4 | CID 82162777. Available from: [Link]

  • Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • ResearchGate. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Available from: [Link]

  • Google Patents. WO2006013550A3 - Process for preparation of piperidine carboxylic acid.
  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

  • DigitalCommons@TMC. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Available from: [Link]

Sources

1-Isopropylpiperidine-3-carboxylic acid hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Isopropylpiperidine-3-carboxylic acid hydrochloride

Abstract and Introduction

This technical guide provides a comprehensive overview of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. The piperidine ring is a ubiquitous scaffold found in numerous natural products and pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile template for exploring chemical space.[1] Derivatives of piperidine-3-carboxylic acid, also known as nipecotic acid, are particularly noteworthy. Nipecotic acid itself is a known inhibitor of γ-aminobutyric acid (GABA) uptake, a critical mechanism in neuroscience research.[2][3]

The addition of an N-isopropyl group modifies the parent molecule's lipophilicity, steric profile, and basicity, potentially altering its biological activity, selectivity, and drug-like properties. This guide will detail the compound's chemical structure, physicochemical properties, a robust and validated synthetic pathway with mechanistic insights, comprehensive analytical protocols for characterization, and its potential applications as a key building block in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

1-Isopropylpiperidine-3-carboxylic acid hydrochloride is the hydrochloride salt of N-isopropyl nipecotic acid. The presence of the isopropyl group on the piperidine nitrogen and the carboxylic acid at the 3-position creates a chiral center, meaning the compound can exist as different stereoisomers. This guide will refer to the racemic mixture unless otherwise specified.

The definitive chemical identifiers and computed physicochemical properties are summarized below for quick reference.

Identifier/PropertyValueSource
IUPAC Name 1-propan-2-ylpiperidine-3-carboxylic acid;hydrochloridePubChemLite[4]
CAS Number 50678-87-0SCBT[5]
Molecular Formula C₉H₁₈ClNO₂SCBT[5]
Molecular Weight 207.70 g/mol (Calculated)
Canonical SMILES CC(C)N1CCCC(C1)C(=O)O.Cl(Derived)
InChIKey RIUIWLLLKIAQDG-UHFFFAOYSA-NPubChemLite[4]
Monoisotopic Mass 207.10261 DaPubChemLite[4]
XlogP (Predicted) -1.2PubChemLite[4]
Appearance White to off-white solid (Typical)General Knowledge

Synthesis and Mechanistic Rationale

A robust and scalable synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride can be achieved via a two-step process starting from a commercially available precursor, ethyl piperidine-3-carboxylate (ethyl nipecotate). The chosen methodology, reductive amination followed by ester hydrolysis and salt formation, is a cornerstone of modern synthetic chemistry due to its high efficiency and selectivity.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Hydrolysis & Salt Formation Start Ethyl Piperidine-3-carboxylate Intermediate Ethyl 1-isopropylpiperidine-3-carboxylate Start->Intermediate Forms iminium ion intermediate Acetone Acetone Acetone->Intermediate ReducingAgent Sodium Triacetoxyborohydride (STAB) ReducingAgent->Intermediate Reduces iminium Solvent1 Dichloromethane (DCM) Solvent1->Intermediate Reaction Medium Product 1-Isopropylpiperidine-3-carboxylic acid hydrochloride Intermediate->Product Saponification Acid Concentrated HCl Acid->Product Protonation & Salt Formation Solvent2 Water / Heat Solvent2->Product

Caption: Synthetic workflow for 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.

Step-by-Step Experimental Protocol

Step 1: N-Isopropylation via Reductive Amination

This step introduces the isopropyl group onto the piperidine nitrogen.

  • Protocol:

    • To a solution of ethyl piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.2 M), add acetone (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes. This allows for the formation of the key iminium ion intermediate in equilibrium.

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps control any potential exotherm.

    • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 1-isopropylpiperidine-3-carboxylate.

  • Expertise & Causality:

    • Choice of Reagent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for reductive aminations. Unlike stronger hydrides like sodium borohydride, STAB is mild, tolerant of slightly acidic conditions (generated by the formation of the iminium ion), and selectively reduces the iminium ion in the presence of the acetone carbonyl group. This prevents the unwanted reduction of acetone to isopropanol.

    • Self-Validating System: The reaction progress can be easily monitored by LC-MS, looking for the disappearance of the starting material (m/z = 158.1 for [M+H]⁺) and the appearance of the product (m/z = 200.2 for [M+H]⁺).

Step 2: Ester Hydrolysis and Hydrochloride Salt Formation

This final step converts the ethyl ester to the desired carboxylic acid and forms the stable hydrochloride salt.

  • Protocol:

    • Dissolve the crude ethyl 1-isopropylpiperidine-3-carboxylate from the previous step in concentrated hydrochloric acid (6 M, ~5-10 volumes).

    • Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours.[6] This ensures complete hydrolysis of the ester.

    • Monitor the reaction by LC-MS for the disappearance of the ester.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to promote crystallization.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether or acetone to remove residual impurities.

    • Dry the product under vacuum to yield 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.

  • Expertise & Causality:

    • Reaction Conditions: Acid-catalyzed hydrolysis (saponification) is a classic and highly effective method for converting esters to carboxylic acids. Using concentrated HCl serves a dual purpose: it acts as the catalyst for hydrolysis and, upon completion, provides the chloride counter-ion to form the desired salt in a single step.

    • Trustworthiness: The purity of the final product can be readily assessed by its melting point and the analytical methods described in the following section. A sharp melting point is a good indicator of high purity.

Analytical and Quality Control Protocols

To confirm the identity, structure, and purity of the synthesized compound, a suite of standard analytical techniques should be employed.

TechniquePurposeExpected Key Features
¹H NMR Structural Confirmation & Purity- A doublet and a septet in the aliphatic region confirming the isopropyl group. - A complex multiplet pattern for the piperidine ring protons. - A broad singlet for the carboxylic acid proton (often D₂O exchangeable). - A broad singlet for the N-H⁺ proton of the hydrochloride salt.
¹³C NMR Carbon Skeleton Confirmation- A peak around 170-180 ppm for the carboxylic acid carbonyl carbon. - Distinct peaks corresponding to the isopropyl carbons and the five unique carbons of the piperidine ring.
FT-IR Functional Group Identification- A very broad absorption from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H stretch. - A sharp, strong absorption around 1700-1730 cm⁻¹ for the C=O stretch of the carboxylic acid. - A broad absorption around 2400-2700 cm⁻¹ for the N-H⁺ stretch of the amine salt.
LC-MS Purity Assessment & Mass Verification- A single major peak in the chromatogram indicating high purity. - Mass spectrometry should show the parent ion mass for the free base ([M+H]⁺) at m/z ≈ 172.13.[4]

Applications in Drug Discovery and Development

1-Isopropylpiperidine-3-carboxylic acid hydrochloride is not just a chemical entity but a valuable starting point for drug discovery programs.

  • Scaffold for CNS Agents: As a derivative of nipecotic acid, a known GABA uptake inhibitor, this compound and its subsequent derivatives are prime candidates for investigation as modulators of the GABAergic system.[2] Such compounds are of high interest for developing treatments for epilepsy, anxiety, and other neurological disorders.[7]

  • Building Block for Novel Chemical Entities: The carboxylic acid functional group is a versatile handle for further chemical modification. It can be readily converted into amides, esters, or other functional groups, allowing for the creation of diverse chemical libraries for high-throughput screening.[8]

  • Improving Drug-like Properties: The N-isopropyl group can enhance membrane permeability and metabolic stability compared to the parent N-H compound, potentially improving the pharmacokinetic profile of a drug candidate. Researchers can use this building block to systematically study structure-activity relationships (SAR) and structure-property relationships (SPR).

Safety, Handling, and Storage

As a laboratory chemical, 1-Isopropylpiperidine-3-carboxylic acid hydrochloride requires careful handling.

  • Hazard Identification: While specific data for this exact compound is limited, related piperidine derivatives are known to cause skin and serious eye irritation. They may also cause respiratory irritation.[9]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C is recommended.[10]

References

  • CN106831540A - A preparation method of (S)-3-piperidinecarboxylic acids - Google Patents.
  • Cenmed Enterprises. 1-Isopropylpiperidine-3-carboxylic acid hydrochloride. Available at: [Link]

  • PubChemLite. 1-isopropylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2). Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available at: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Available at: [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid (CID 117255). Available at: [Link]

  • Justia Patents. Process for the preparation of enantiomerically enriched 3-aminopiperidine. Available at: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]

  • PubChem. Nipecotic Acid (CID 4498). Available at: [Link]

  • PubChem. 1-(3-Carboxypropyl)piperidine-3-carboxylic acid (CID 82162777). Available at: [Link]

Sources

1-Isopropylpiperidine-3-carboxylic acid hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Isopropylpiperidine-3-carboxylic acid Hydrochloride

Introduction

1-Isopropylpiperidine-3-carboxylic acid hydrochloride, also known as N-isopropylnipecotic acid hydrochloride, is a derivative of nipecotic acid, a well-established inhibitor of γ-aminobutyric acid (GABA) uptake.[1] The modification of the piperidine nitrogen with functional groups, such as the isopropyl group, is a critical strategy in medicinal chemistry to modulate pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed exploration of the synthetic pathways leading to this compound, designed for researchers and professionals in drug development. We will dissect the strategic considerations, mechanistic underpinnings, and practical execution of the most efficient synthetic routes.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride can be approached from two primary strategic directions, both beginning with the core piperidine-3-carboxylic acid (nipecotic acid) structure. Nipecotic acid itself is commonly prepared via the catalytic hydrogenation of nicotinic acid.[2]

The two principal strategies for introducing the N-isopropyl group are:

  • Direct N-Alkylation: This classical approach involves the formation of the nitrogen-carbon bond through a nucleophilic substitution reaction between the secondary amine of the piperidine ring and an isopropyl electrophile. This pathway necessitates protection of the carboxylic acid group to prevent side reactions.

  • Reductive Amination: A more convergent and atom-economical strategy, this one-pot reaction involves the condensation of the piperidine nitrogen with acetone to form an iminium ion intermediate, which is subsequently reduced in situ to yield the N-isopropyl product.

This guide will detail both methodologies, with a particular focus on the reductive amination pathway due to its superior efficiency and widespread application in modern organic synthesis.

Pathway I: Synthesis via N-Alkylation

This multi-step pathway is a robust, albeit longer, method for synthesizing the target compound. It relies on fundamental reactions and provides excellent control over each transformation. The key challenge is the need to protect the carboxylic acid moiety, as its acidic proton would interfere with the basic conditions typically required for N-alkylation.

Workflow for N-Alkylation Pathway

Start Piperidine-3-carboxylic Acid (Nipecotic Acid) Step1 Esterification (Protection) Start->Step1 Intermediate1 Piperidine-3-carboxylic Acid Ester Step1->Intermediate1 MeOH or EtOH, H+ cat. Step2 N-Alkylation Intermediate1->Step2 Intermediate2 1-Isopropylpiperidine-3- carboxylic Acid Ester Step2->Intermediate2 2-Bromopropane, K2CO3, DMF Step3 Hydrolysis (Deprotection) Intermediate2->Step3 Intermediate3 1-Isopropylpiperidine-3- carboxylic Acid (Free Base) Step3->Intermediate3 1. NaOH, H2O/EtOH 2. HCl (to neutral pH) Step4 Salt Formation Intermediate3->Step4 End 1-Isopropylpiperidine-3-carboxylic Acid Hydrochloride Step4->End HCl in Ether or Isopropanol

Caption: Multi-step N-alkylation synthesis workflow.

Step-by-Step Protocol and Mechanistic Rationale

Step 1: Ester Protection of Nipecotic Acid

  • Rationale: The carboxylic acid must be converted into a non-acidic functional group, typically an ester, to prevent it from being deprotonated by the base used in the subsequent N-alkylation step. An ester is ideal as it is stable under the alkylation conditions and can be easily hydrolyzed later.

  • Protocol:

    • Suspend piperidine-3-carboxylic acid (1.0 eq) in methanol or ethanol (5-10 volumes).

    • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours until TLC or LC-MS analysis indicates complete conversion of the starting material.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude ester hydrochloride can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free base ester.

Step 2: N-Alkylation with Isopropyl Halide

  • Rationale: This is a standard SN2 reaction where the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide. A non-nucleophilic base is required to neutralize the hydrohalic acid formed during the reaction, driving it to completion.[3] Over-alkylation to form a quaternary ammonium salt is generally not a concern if the stoichiometry is controlled, as the tertiary amine product is less nucleophilic and more sterically hindered than the starting secondary amine.

  • Protocol:

    • Dissolve the piperidine-3-carboxylic acid ester (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

    • Add a solid inorganic base, such as potassium carbonate (K₂CO₃, 2-3 eq) or sodium hydride (NaH, 1.1 eq), to the mixture.

    • Add 2-bromopropane or 2-iodopropane (1.1-1.5 eq) dropwise to the stirring suspension.

    • Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS. The reaction may take several hours to complete.

    • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent in vacuo. The crude product can be purified by column chromatography or distillation.

Step 3 & 4: Ester Hydrolysis and Hydrochloride Salt Formation

  • Rationale: The final steps involve removing the ester protecting group to reveal the carboxylic acid and then forming the stable, crystalline hydrochloride salt, which is often preferred for pharmaceutical applications due to its improved solubility and stability.

  • Protocol:

    • Hydrolysis: Dissolve the purified 1-isopropylpiperidine-3-carboxylic acid ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 1-2 hours.

    • Cool the solution and carefully acidify with concentrated HCl to a pH of ~7 to protonate the carboxylate. The free base may precipitate or can be extracted after solvent removal.

    • Salt Formation: Dissolve the isolated free base in a suitable solvent like isopropanol or ethyl acetate. Add a solution of hydrogen chloride in ether or isopropanol dropwise until the solution is acidic and precipitation is complete.[4]

    • Collect the solid product by filtration, wash with cold solvent (e.g., ether), and dry under vacuum to yield the final 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.

Pathway II: Synthesis via Reductive Amination

This pathway represents a more elegant and efficient approach, combining the formation of the C-N bond and its reduction into a single operational step. It avoids the need for protection-deprotection steps, significantly shortening the overall synthesis.

Workflow for Reductive Amination Pathway

Start Piperidine-3-carboxylic Acid (Nipecotic Acid) Step1 One-Pot Reductive Amination Start->Step1 Reagents Acetone + Reducing Agent Reagents->Step1 Intermediate Iminium Ion Intermediate (In situ) Step1->Intermediate Forms Product 1-Isopropylpiperidine-3- carboxylic Acid Intermediate->Product Reduction Step2 Acidification / Salt Formation Product->Step2 End 1-Isopropylpiperidine-3-carboxylic Acid Hydrochloride Step2->End HCl

Caption: Convergent one-pot reductive amination workflow.

Step-by-Step Protocol and Mechanistic Rationale
  • Rationale: Reductive amination is a powerful method for forming amines.[5] The reaction proceeds through the initial formation of an iminium ion from the condensation of the secondary amine of nipecotic acid with acetone. This electrophilic iminium ion is then readily reduced by a hydride-donating reagent. The key to success is using a reducing agent that is selective for the iminium ion over the ketone (acetone) and is stable under the mildly acidic conditions often used to promote iminium formation.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is a mild and selective reducing agent.[5] Sodium cyanoborohydride (NaBH₃CN) is another classic reagent for this purpose.[6]

  • Protocol:

    • Dissolve piperidine-3-carboxylic acid (1.0 eq) in a suitable solvent. A mixture of methanol and a chlorinated solvent like dichloroethane (DCE) is often effective.

    • Add acetone (1.5-3.0 eq) to the solution.

    • If desired, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

    • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain temperature.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

    • Purify the free base by recrystallization or column chromatography if necessary.

    • Form the hydrochloride salt as described in Pathway I (Step 4).

Comparison of Synthetic Pathways

The choice between these two pathways depends on factors such as scale, available reagents, and desired efficiency. For research and development, the reductive amination pathway is overwhelmingly preferred.

FeatureN-Alkylation PathwayReductive Amination Pathway
Number of Steps 4 (Protection, Alkylation, Deprotection, Salt Formation)2 (One-pot amination, Salt Formation)
Atom Economy Lower (involves protecting groups and leaving groups)Higher (fewer reagents and byproducts)
Reagents Uses alkyl halides (mutagenic potential), strong bases (NaH)Uses acetone and mild borohydride reagents
Operational Simplicity More complex (multiple steps, purifications)Simpler (one-pot reaction, straightforward workup)
Overall Efficiency ModerateHigh

Conclusion

While both N-alkylation and reductive amination are viable methods for the synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, the reductive amination pathway offers significant advantages in terms of efficiency, simplicity, and atom economy. Its convergent, one-pot nature minimizes operational complexity and waste, making it the superior strategy for both laboratory-scale synthesis and potential scale-up. Understanding the mechanistic principles behind each step allows for rational optimization and troubleshooting, ensuring a robust and reproducible synthesis of this valuable nipecotic acid derivative.

References

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google P
  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google P
  • CN106831540B - A kind of preparation method of (S)
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In - bioRxiv. (URL: [Link])

  • Isopropyl Chloride Synthesis: My First Real Chem Project - YouTube. (URL: [Link])

  • Reductive amination of acetic acid (2a) with piperidine (1a) to... - ResearchGate. (URL: [Link])

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (URL: [Link])

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
  • CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase - Google P
  • Myers Chem 115 - C–N Bond-Forming Reactions: Reductive Amination. (URL: [Link])

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A Novel, Streamlined Synthesis of N-isopropyl Nipecotic Acid Hydrochloride via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

N-isopropyl nipecotic acid is a key derivative of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2][3] Its role as a research tool and potential therapeutic agent for neurological disorders such as epilepsy necessitates efficient and scalable synthetic routes.[4][5][6] Traditional N-alkylation methods often suffer from drawbacks including the use of hazardous alkyl halides, harsh reaction conditions, low yields, and the formation of quaternary ammonium byproducts. This technical guide details a novel, efficient, and operationally simple one-pot synthesis of N-isopropyl nipecotic acid hydrochloride. The strategy employs a direct reductive amination of nipecotic acid with acetone using sodium triacetoxyborohydride as a mild and selective reducing agent, followed by a straightforward conversion to its hydrochloride salt. This method offers significant advantages in terms of yield, purity, and scalability, aligning with modern principles of green chemistry.

Introduction: The Significance of N-isopropyl Nipecotic Acid

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The precise regulation of GABA levels in the synaptic cleft is crucial for maintaining neuronal balance, and its dysregulation is implicated in various neurological and psychological disorders.[3] GABA transporters (GATs) are responsible for the reuptake of GABA from the synapse, thereby terminating its action.[4]

Nipecotic acid, a cyclic GABA analogue, is a well-established competitive inhibitor of GATs.[1][7] However, its zwitterionic nature and high hydrophilicity severely limit its ability to cross the blood-brain barrier (BBB), rendering it inactive when administered systemically.[2][3] This has driven extensive research into the synthesis of lipophilic N-substituted derivatives to improve pharmacokinetic properties.[3][4][5] N-isopropyl nipecotic acid is one such derivative, serving as a valuable scaffold in the development of novel GAT inhibitors and other neuropharmacological agents.

Conventional synthetic routes to N-alkylated nipecotic acid derivatives often involve direct alkylation with alkyl halides or require multi-step protection-deprotection sequences, which are cumbersome and inefficient.[8] The novel approach presented herein bypasses these challenges through a highly efficient one-pot reductive amination protocol.

The Novel Synthetic Strategy: Direct Reductive Amination

The cornerstone of this novel synthesis is the direct N-alkylation of the secondary amine of nipecotic acid via reductive amination.[9][10] This strategy condenses the entire process into a single, efficient operation. The reaction proceeds in two key mechanistic steps within the same pot:

  • Iminium Ion Formation: The secondary amine of nipecotic acid reacts with acetone to form a transient, electrophilic tertiary iminium ion intermediate. This step is typically reversible and acid-catalyzed.

  • In-Situ Reduction: A mild and selective hydride source, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion as it forms. This drives the reaction to completion and prevents side reactions. NaBH(OAc)₃ is the reagent of choice because it is less reactive than sodium borohydride (NaBH₄) and will not reduce the acetone carbonyl group, while being more stable and less toxic than sodium cyanoborohydride (NaBH₃CN).[10]

The resulting N-isopropyl nipecotic acid free base is then easily converted to its stable, crystalline hydrochloride salt for improved handling and purification.

Logical Workflow Diagram

SynthesisWorkflow A Nipecotic Acid (Starting Material) C Reaction Vessel (Dichloromethane, Acetic Acid) A->C B Acetone (Isopropyl Source) B->C D Iminium Ion Formation (Intermediate) C->D Condensation F In-Situ Reduction D->F E Sodium Triacetoxyborohydride (Reducing Agent) E->F Hydride Transfer G N-isopropyl Nipecotic Acid (Free Base) F->G Yields H Aqueous Work-up & Extraction G->H Purification I HCl in Ether (Salt Formation) H->I J N-isopropyl Nipecotic Acid HCl (Final Product) I->J Precipitation

Caption: Overall workflow for the one-pot synthesis of N-isopropyl nipecotic acid HCl.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Step 1: Reductive Amination
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (±)-Nipecotic acid (5.00 g, 38.7 mmol, 1.0 equiv.).

  • Add anhydrous dichloromethane (DCM, 100 mL) to the flask. The nipecotic acid will not fully dissolve, forming a suspension.

  • Add acetone (4.28 mL, 58.1 mmol, 1.5 equiv.) followed by glacial acetic acid (2.22 mL, 38.7 mmol, 1.0 equiv.) to catalyze iminium formation.

  • Stir the suspension at room temperature (20-25°C) for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 12.3 g, 58.1 mmol, 1.5 equiv.) to the reaction mixture. Note: A slight exotherm and gas evolution may be observed.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

Step 2: Work-up and Isolation of the Free Base
  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-isopropyl nipecotic acid as a viscous oil or semi-solid.

Step 3: Formation of the Hydrochloride Salt
  • Dissolve the crude free base obtained in Step 2 in diethyl ether (50 mL).

  • While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise until precipitation of a white solid is complete and the solution becomes acidic (test with moist pH paper).

  • Stir the resulting suspension for 1 hour at room temperature to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 20 mL).

  • Dry the product under vacuum at 40°C to a constant weight to afford N-isopropyl nipecotic acid hydrochloride as a white crystalline solid.

Data Presentation and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White crystalline solid
Overall Yield 85–95%
Purity (HPLC) >98%
Melting Point 185–190 °C (decomposes)
¹H NMR (400 MHz, D₂O) δ 3.55-3.70 (m, 1H), 3.40-3.52 (m, 1H), 3.25-3.38 (m, 1H), 2.85-3.05 (m, 2H), 2.65-2.80 (m, 1H), 2.05-2.20 (m, 1H), 1.80-2.00 (m, 2H), 1.65-1.80 (m, 1H), 1.30 (d, J=6.6 Hz, 6H).
¹³C NMR (101 MHz, D₂O) δ 177.1, 58.0, 56.5, 52.1, 40.2, 26.8, 22.5, 17.5, 17.3.
FT-IR (KBr, cm⁻¹) 2950 (O-H, acid), 2700-2400 (N-H, amine salt), 1735 (C=O, acid), 1180 (C-N).
HRMS (ESI+) Calculated for C₉H₁₈NO₂⁺ [M+H]⁺: 172.1332; Found: 172.1335.

Conclusion

This guide presents a novel, highly efficient, and scalable synthesis for N-isopropyl nipecotic acid hydrochloride. By leveraging a one-pot reductive amination, this protocol eliminates the need for intermediate protection steps and avoids the use of harsh reagents, resulting in a significantly streamlined process. The high yield, excellent purity, and operational simplicity make this method superior to traditional approaches and highly suitable for both academic research and industrial drug development applications. This synthesis provides a robust platform for accessing a key molecular scaffold in the ongoing search for effective treatments for neurological disorders.

References

  • Jung, M., Höfner, G., Sałat, K., Furgała-Wojas, A., & Wanner, K. T. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]

  • Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. [Link]

  • Chen, J., et al. (2016). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Journal of Chemistry. [Link]

  • Google Patents. (2019). A kind of preparation method of (S)-nipecotic acid. CN106831540B.
  • Wikipedia. (n.d.). Nipecotic acid. [Link]

  • Chen, F., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

  • De Sarro, G., et al. (1998). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. [Link]

  • Li, Y., et al. (2025). Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. PubMed. [Link]

  • Google Patents. (2017). It is a kind of (S)-The preparation method of 3 piperidine carboxylic acids. CN106831540A.
  • Sharma, S., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. [Link]

  • Google Patents. (2009).
  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Link]

  • Google Patents. (1967). Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same. US3303198A.

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The Isopropylpiperidine Carboxylic Acid Scaffold: A Promising Modulator of GABAergic Neurotransmission for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine carboxylic acid framework is a cornerstone in medicinal chemistry, giving rise to a multitude of neurologically active agents. This technical guide delves into the therapeutic potential of a specific subclass: isopropylpiperidine carboxylic acid derivatives. Drawing upon established structure-activity relationships of analogous N-substituted piperidine carboxylic acids, we elucidate the probable molecular targets and therapeutic applications of these compounds. This document serves as a comprehensive resource, providing a scientific rationale for their investigation, detailed synthetic strategies, robust protocols for biological evaluation, and a forward-looking perspective on their translational potential.

The Piperidine Carboxylic Acid Moiety: A Privileged Scaffold in Neuropharmacology

The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in a vast array of pharmaceuticals and natural products.[1] When functionalized with a carboxylic acid group, this scaffold gives rise to nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid), which are conformationally constrained analogs of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[2] This structural mimicry is the foundation of their biological activity, primarily centered on the modulation of the GABAergic system.

Dysfunction in GABAergic neurotransmission is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity.[3][4] Consequently, molecules that can potentiate GABAergic signaling are of significant therapeutic interest. Isopropylpiperidine carboxylic acid derivatives, a class of N-substituted piperidine carboxylic acids, represent a compelling avenue for the development of novel therapeutics targeting this critical neurotransmitter system. The introduction of an isopropyl group at the nitrogen atom is a strategic modification aimed at enhancing lipophilicity, thereby improving pharmacokinetic properties such as blood-brain barrier penetration, a common limitation of the parent compounds.[5]

Primary Therapeutic Target: The GABAergic System

The therapeutic potential of isopropylpiperidine carboxylic acid derivatives is intrinsically linked to their predicted interaction with components of the GABAergic synapse. Based on extensive research into N-substituted nipecotic and isonipecotic acid analogs, two primary targets emerge: GABA transporters (GATs) and GABAA receptors.

Inhibition of GABA Transporters (GATs)

GABA transporters are transmembrane proteins responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal.[3] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing GABAergic tone. There are four subtypes of GATs: GAT1, GAT2, GAT3, and BGT1. GAT1 is considered the most important for neuronal GABA uptake.[6]

Nipecotic acid is a known potent inhibitor of both neuronal and glial GABA uptake.[5] However, its therapeutic utility is hampered by its hydrophilic and zwitterionic nature, which limits its ability to cross the blood-brain barrier.[5] N-alkylation, including with lipophilic groups such as aryl or alkyl chains, is a well-established strategy to overcome this limitation.[3][5] The anticonvulsant drug Tiagabine, an N-substituted derivative of nipecotic acid, exemplifies the success of this approach.[3][5]

It is therefore highly probable that N-isopropylnipecotic acid derivatives will act as inhibitors of GABA transporters, particularly GAT1. The isopropyl group, by increasing lipophilicity, is expected to facilitate passage across the blood-brain barrier, a critical prerequisite for CNS activity.

Modulation of GABAA Receptors

GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition. Upon binding of GABA, these receptors open, allowing the influx of chloride ions and subsequent hyperpolarization of the neuron, making it less likely to fire an action potential. Isonipecotic acid is a partial agonist at GABAA receptors.[2]

The influence of N-substitution on the activity of isonipecotic acid derivatives at GABAA receptors is less straightforward than for GAT inhibitors. While N-methylation of some GABAergic compounds has been shown to reduce potency, the introduction of specific N-substituents can also modulate receptor subtype selectivity and efficacy.

Therefore, N-isopropylisonipecotic acid derivatives warrant investigation as potential modulators of GABAA receptors. Their activity will likely be influenced by the specific stereochemistry and overall molecular conformation.

Below is a diagram illustrating the principal components of the GABAergic synapse and the putative targets of isopropylpiperidine carboxylic acid derivatives.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_targets Potential Targets for Isopropylpiperidine Carboxylic Acid Derivatives presynaptic Presynaptic Terminal gaba GABA presynaptic->gaba Release vesicle GABA Vesicle gat1 GAT1 Transporter gaba->gat1 Reuptake gaba_a_receptor GABA-A Receptor gaba->gaba_a_receptor Binding postsynaptic Postsynaptic Density target1 N-Isopropylnipecotic Acid Derivatives (GAT1 Inhibition) target1->gat1 Inhibit target2 N-Isopropylisonipecotic Acid Derivatives (GABA-A Receptor Modulation) target2->gaba_a_receptor Modulate

Figure 1: Putative molecular targets of isopropylpiperidine carboxylic acid derivatives within the GABAergic synapse.

Synthetic Strategies

The synthesis of N-isopropylpiperidine carboxylic acid derivatives can be achieved through several established synthetic routes. A general and efficient method involves the N-alkylation of the parent piperidine carboxylic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

General Synthetic Scheme

Synthesis start Piperidine-4-carboxylic acid (Isonipecotic Acid) ester Piperidine-4-carboxylic acid ethyl ester start->ester Esterification (EtOH, H+) n_alkylated 1-Isopropyl-piperidine-4-carboxylic acid ethyl ester ester->n_alkylated N-Alkylation (Isopropyl bromide, Base) final_product 1-Isopropyl-piperidine-4-carboxylic acid n_alkylated->final_product Hydrolysis (NaOH, H2O)

Figure 2: General synthetic route for N-isopropylisonipecotic acid.

Detailed Experimental Protocol: Synthesis of 1-Isopropyl-piperidine-4-carboxylic acid

Materials:

  • Isonipecotic acid

  • Ethanol (absolute)

  • Thionyl chloride or Sulfuric acid (catalytic amount)

  • Isopropyl bromide

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable solvent for N-alkylation)

  • Sodium hydroxide

  • Hydrochloric acid

  • Dichloromethane (or other suitable extraction solvent)

  • Magnesium sulfate (anhydrous)

Step 1: Esterification of Isonipecotic Acid

  • Suspend isonipecotic acid (1.0 eq) in absolute ethanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.

  • Remove the ice bath and stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the ethyl ester of isonipecotic acid.

Step 2: N-Alkylation

  • Dissolve the ethyl ester of isonipecotic acid (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add a base, such as potassium carbonate (2.0-3.0 eq).

  • Add isopropyl bromide (1.2-1.5 eq) and stir the mixture at room temperature or elevated temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Step 3: Hydrolysis

  • Dissolve the N-isopropylated ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to a pH of approximately 6-7 with hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-isopropyl-piperidine-4-carboxylic acid.

Biological Evaluation: A Framework for Target Validation

A systematic approach to evaluating the biological activity of newly synthesized isopropylpiperidine carboxylic acid derivatives is crucial for validating their therapeutic potential. The following experimental workflow outlines the key assays for assessing their interaction with the GABAergic system.

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models synthesis Synthesis of Isopropylpiperidine Carboxylic Acid Derivatives characterization Purity & Structural Confirmation (NMR, MS, HPLC) synthesis->characterization gat_binding GAT Binding Assay ([3H]Nipecotic Acid Displacement) characterization->gat_binding gaba_a_binding GABA-A Receptor Binding Assay ([3H]Muscimol Displacement) characterization->gaba_a_binding gat_uptake GABA Uptake Assay (Synaptosomes or Cell Lines) gat_binding->gat_uptake anticonvulsant Anticonvulsant Models (e.g., PTZ, MES) gat_uptake->anticonvulsant analgesic Analgesic Models (e.g., Hot Plate, Formalin Test) gat_uptake->analgesic electrophysiology Electrophysiology (Patch-Clamp on Neurons or Recombinant Receptors) gaba_a_binding->electrophysiology anxiolytic Anxiolytic Models (e.g., Elevated Plus Maze) electrophysiology->anxiolytic

Sources

An In-depth Technical Guide to the Role of N-alkylated Piperidine-3-carboxylic Acids in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The modulation of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), represents a cornerstone of therapeutic intervention for a multitude of neurological disorders.[1][2] A critical mechanism for regulating GABAergic tone is the reuptake of GABA from the synaptic cleft, a process mediated by a family of GABA transporters (GATs).[3] This guide provides a comprehensive technical overview of a specific class of compounds, N-alkylated piperidine-3-carboxylic acids, which are designed to inhibit these transporters. We will delve into the foundational chemistry, the molecular mechanism of action, the critical role of N-alkylation in achieving therapeutic efficacy, and the detailed experimental workflows used to characterize these molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this important class of neuromodulators.

The GABAergic System and the Rationale for GAT Inhibition

The delicate balance between neuronal excitation and inhibition is fundamental to proper CNS function. Imbalances in this system are implicated in the pathophysiology of numerous neurological and psychiatric conditions, including epilepsy, anxiety, and pain.[1][3] GABAergic neurotransmission is the primary source of inhibition, counterbalancing neuronal excitation.[2][4] The action of GABA is terminated by its removal from the synaptic cleft via GATs, which transport it back into presynaptic neurons and surrounding glial cells.[3]

Four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and the betaine-GABA transporter (BGT1).[2][4][5] GAT1 is the most abundant subtype in the brain and is predominantly responsible for GABA reuptake at neuronal synapses, making it a prime target for therapeutic intervention.[6] The core scientific premise is that inhibiting GATs, particularly GAT1, will increase the extracellular concentration and residence time of GABA in the synapse. This enhancement of GABAergic signaling can restore inhibitory tone and suppress aberrant neuronal hyperexcitability. This strategy has been clinically validated with the development of anticonvulsant drugs.[7]

Piperidine-3-carboxylic Acid (Nipecotic Acid): A Foundational Scaffold

Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is a cyclic GABA analog that serves as a potent inhibitor of GABA uptake.[8][9] It acts as a competitive inhibitor, mimicking the structure of GABA to bind to the active site of the transporter.

However, the therapeutic utility of nipecotic acid itself is severely limited by a critical pharmacokinetic flaw: its inability to efficiently cross the blood-brain barrier (BBB).[8][9] Its zwitterionic and hydrophilic nature at physiological pH prevents passive diffusion into the CNS, rendering it ineffective when administered systemically.[8][9] This limitation was the primary impetus for the development of derivatives, leading to the pivotal strategy of N-alkylation.

The Critical Role of N-Alkylation: From Scaffold to Drug Candidate

The nitrogen atom of the piperidine ring presents an ideal handle for chemical modification. N-alkylation involves attaching a lipophilic alkyl or arylalkyl group to this nitrogen. This single modification addresses the primary deficiency of the parent scaffold, transforming it from a mere pharmacological tool into a viable drug lead.

Causality Behind the N-Alkylation Strategy:

  • Increased Lipophilicity: The addition of a nonpolar, often aromatic, alkyl chain drastically increases the overall lipophilicity of the molecule. This is the key factor enabling the compound to traverse the lipid-rich BBB.[8][10]

  • Masking the Charge: The N-alkylation can help to mask the positive charge on the nitrogen atom, further reducing the polarity of the molecule and enhancing its ability to enter the CNS.

  • Enhanced Potency and Selectivity: The nature of the N-alkyl substituent does more than just improve pharmacokinetics. It provides an additional point of interaction within the binding pocket of the transporter, which can be optimized to significantly increase binding affinity (potency) and selectivity for a specific GAT subtype, such as GAT1.[6][11]

A prime example of this strategy's success is Tiagabine , a clinically approved anticonvulsant.[5][6] Tiagabine is an N-alkylated derivative of a related GABA uptake inhibitor, guvacine, and features a lipophilic diarylmethylene group that ensures BBB penetration and high-affinity, selective binding to GAT1.[8][10]

Mechanism of Action of N-alkylated Derivatives

Structural and functional studies have elucidated the mechanism by which these inhibitors function. Tiagabine, for instance, locks the GAT1 transporter in an inward-open conformation.[7] This action effectively blocks the translocation cycle, preventing the transporter from returning to an outward-facing state to bind and clear synaptic GABA.[7] By stalling the transporter, the inhibitor effectively suppresses neurotransmitter uptake, leading to an accumulation of GABA in the synaptic cleft and enhanced inhibitory signaling.

The following diagram illustrates the GABAergic synapse and the site of action for N-alkylated piperidine-3-carboxylic acid derivatives.

Caption: Mechanism of GAT1 inhibition in the GABAergic synapse.

Structure-Activity Relationships (SAR)

The development of potent and selective GAT inhibitors relies heavily on understanding the structure-activity relationships (SAR).[1] The core piperidine-3-carboxylic acid scaffold is essential for recognition at the GABA binding site, while the N-alkyl substituent is modulated to optimize potency and selectivity.

Compound/SeriesN-Alkyl SubstituentKey SAR InsightsGAT1 IC50Reference
Nipecotic Acid -HParent scaffold. Potent but BBB impermeant.~10 µM[8]
Tiagabine Analog -(CH₂)₂-O-CH(Ph)₂Large, lipophilic diaryl group confers high potency and GAT1 selectivity.~70 nM[10]
SKF 89976-A -(CH₂)₄-CH(Ph)₂Similar diaryl motif with a longer alkyl chain. Potent GAT1 inhibitor.~7.3 µM[10]
Sulfinyl Series (6a) -(CH₂)₂-S(O)-CH(Ph)₂Introduction of a sulfinyl group in the linker enhances potency significantly compared to the thioether analog.496x > (R)-nipecotic acid[11]

Note: IC50 values are approximate and can vary based on assay conditions. This table is illustrative of general SAR principles.

The data clearly demonstrate that moving from a simple proton (H) to a large, specifically structured N-alkyl chain can increase potency by several orders of magnitude. The inclusion of heteroatoms (like oxygen or sulfur) and specific aromatic rings within the N-substituent are key strategies explored by medicinal chemists to fine-tune interactions with the transporter.[11]

Experimental Workflows for Characterization

The evaluation of novel N-alkylated piperidine-3-carboxylic acid derivatives requires a robust and reproducible set of experimental protocols. This section details the methodologies for chemical synthesis and in vitro functional characterization.

Protocol: Synthesis of an N-Alkylated Piperidine-3-Carboxylic Acid Derivative

This protocol provides a generalized, self-validating workflow for the synthesis of a novel derivative, starting from a commercially available piperidine ester.

Objective: To introduce a lipophilic alkyl group onto the piperidine nitrogen to enhance BBB permeability.

Materials:

  • Ethyl nipecotate (ethyl piperidine-3-carboxylate)

  • Desired alkyl halide (e.g., 1-bromo-3-phenylpropane)

  • Potassium carbonate (K₂CO₃) or similar non-nucleophilic base

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for saponification

  • Tetrahydrofuran (THF)/Water solvent system

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate and brine for extraction

  • Anhydrous magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR

  • High-resolution mass spectrometer (HRMS)

Step-by-Step Methodology:

  • N-Alkylation Reaction:

    • To a solution of ethyl nipecotate (1.0 eq) in ACN, add K₂CO₃ (2.0-3.0 eq).

    • Rationale: K₂CO₃ is a mild, insoluble base that deprotonates the secondary amine of the piperidine ring, activating it for nucleophilic attack without interfering with the ester group.

    • Add the desired alkyl halide (1.1 eq) to the mixture.

    • Heat the reaction mixture to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate confirms the reaction is proceeding.

  • Work-up and Purification (Ester Intermediate):

    • Cool the reaction to room temperature and filter off the K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the pure N-alkylated ester intermediate.

    • Self-Validation: Characterize the intermediate by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity before proceeding. The mass spectrum should match the calculated exact mass of the desired product.

  • Saponification (Hydrolysis of the Ester):

    • Dissolve the purified ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

    • Add LiOH (2.0-4.0 eq) and stir at room temperature. Monitor the reaction by TLC.

    • Rationale: LiOH is a strong base that hydrolyzes the ester to the corresponding carboxylic acid (as a lithium salt). The THF co-solvent ensures solubility of the organic starting material.

    • Once the reaction is complete, remove the THF under reduced pressure.

  • Final Work-up and Isolation:

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the final N-alkylated piperidine-3-carboxylic acid.

    • Self-Validation: The final product's identity and purity must be rigorously confirmed by ¹H NMR, ¹³C NMR, and HRMS. Purity can be further assessed by HPLC.

Protocol: In Vitro GABA Uptake Inhibition Assay

This protocol describes a cell-based assay to determine the potency (IC₅₀) of a test compound at a specific GABA transporter subtype.

Objective: To quantify the inhibitory effect of a synthesized compound on GAT1-mediated GABA uptake.

Materials:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GAT1 transporter.[12]

  • Non-transfected cells (wild-type) as a negative control.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).[12][13]

  • Unlabeled GABA.

  • Test compound (synthesized N-alkylated derivative) dissolved in DMSO.

  • Tiagabine as a positive control inhibitor.

  • 96-well cell culture plates.

  • Scintillation cocktail (e.g., MicroScint20).[13]

  • Scintillation counter (e.g., TopCount NXT or Microbeta2).[7][13]

Step-by-Step Methodology:

  • Cell Plating:

    • Seed the GAT1-expressing CHO cells into a 96-well plate at a density of ~50,000 cells/well.[12] Plate an equal number of wild-type cells for control wells.

    • Allow cells to adhere and grow for ~24 hours.[12]

  • Assay Preparation:

    • Prepare serial dilutions of the test compound and the positive control (Tiagabine) in assay buffer. Ensure the final DMSO concentration is low (<0.1%) to avoid cell toxicity.

    • Prepare solutions for determining total uptake (assay buffer with [³H]GABA only) and non-specific binding (assay buffer with [³H]GABA + a high concentration of unlabeled GABA, e.g., 3 mM).[12][13]

    • Rationale: The non-specific binding control accounts for any [³H]GABA that enters the cell non-specifically or sticks to the well/cell surface, which is crucial for accurate calculation of transporter-specific uptake.

  • Uptake Assay:

    • Aspirate the culture medium from the wells and wash the cells three times with ice-cold assay buffer.[13]

    • Add the test compound dilutions (or controls) to the appropriate wells and pre-incubate for 10-20 minutes at room temperature.

    • Initiate the uptake by adding a solution of [³H]GABA (final concentration ~30 nM) to all wells.[12]

    • Incubate for a short period (e.g., 3-8 minutes) at room temperature.[7][12]

    • Rationale: The incubation time is kept short to measure the initial rate of uptake, ensuring the measurement is linear and not confounded by substrate depletion or product inhibition.

  • Termination and Lysis:

    • Terminate the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.[13]

    • Add a scintillation cocktail to each well to lyse the cells and solubilize the radiolabel.[13]

    • Shake the plate for at least 1 hour to ensure complete lysis.[13]

  • Data Acquisition and Analysis:

    • Measure the radioactivity in each well using a scintillation counter.[7][13]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Fit the concentration-response data to a sigmoidal dose-response curve using a non-linear regression model (e.g., in GraphPad Prism) to determine the IC₅₀ value.[7]

The following diagram provides a visual representation of this experimental workflow.

AssayWorkflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Seed GAT1-expressing cells in 96-well plate p2 2. Prepare serial dilutions of test compounds p3 3. Prepare controls: - Total Uptake - Non-specific Binding - Positive Control (Tiagabine) a1 4. Wash cells & pre-incubate with compounds p3->a1 a2 5. Initiate uptake with [3H]GABA solution a1->a2 a3 6. Incubate for 3-8 minutes a2->a3 a4 7. Terminate by washing with ice-cold buffer a3->a4 d1 8. Lyse cells with scintillation cocktail a4->d1 d2 9. Measure radioactivity (CPM) in scintillation counter d1->d2 d3 10. Calculate % Inhibition d2->d3 d4 11. Plot concentration-response curve & determine IC50 d3->d4

Caption: Workflow for the in vitro GABA uptake inhibition assay.

Therapeutic Applications and Future Directions

The primary clinical application for GAT1 inhibitors is the treatment of epilepsy, where they act as adjunctive therapy for partial seizures.[7][10] However, given the widespread role of GABA in the CNS, the therapeutic potential of N-alkylated piperidine-3-carboxylic acids and related GAT inhibitors is being explored for a range of other conditions, including:

  • Anxiety and sleep disorders[2][4]

  • Chronic and neuropathic pain[2][4]

  • Drug addiction[2][4]

  • Neurodegenerative disorders like Alzheimer's disease[14][15]

The future of this field lies in the development of inhibitors with improved subtype selectivity. While GAT1 inhibition is well-established for epilepsy, targeting GAT2, GAT3, or BGT1 could offer novel therapeutic avenues with potentially different efficacy and side-effect profiles. The design of molecules that can selectively modulate one GAT subtype over others remains a significant challenge for medicinal chemists but holds the promise of more targeted and effective treatments for a wide spectrum of neurological disorders.

References

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  • Singh, K. et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. [Link]

  • Hariharan, P. et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. ResearchGate. [Link]

  • Sivilotti, L. & Nistri, A. (1989). Nipecotic acid enhances synaptic transmission in the frog optic tectum by an action independent of GABA uptake inhibition. PubMed. [Link]

  • Newberry, N.R. & Cinatl, J. (2001). Nipecotic acid directly activates GABAA-like ion channels. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • ACS Publications. (2022). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]

  • PubMed. (n.d.). The new antiepileptic drugs: scientific review. PubMed. [Link]

  • Szulc, M. et al. (2022). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central. [Link]

  • Sałat, K. & Kulig, K. (2011). GABA transporters as targets for new drugs. PubMed. [Link]

  • Taylor & Francis. (n.d.). Nipecotic acid – Knowledge and References. Taylor & Francis Online. [Link]

  • KSC, M. et al. (2013). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed Central. [Link]

  • Høg, S. et al. (2006). Structure-activity Relationships of Selective GABA Uptake Inhibitors. PubMed. [Link]

  • Taylor & Francis. (2020). Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online. [Link]

  • Mokhtary, M. & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

  • Zafar, A. & Jabeen, I. (2018). The role of structure activity relationship studies in the search for new GABA uptake inhibitors. PubMed. [Link]

  • Papakonstantinou, I. et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. [Link]

  • MDPI. (n.d.). Pharmacotherapies Targeting GABA-Glutamate Neurotransmission for Treatment-Resistant Depression. MDPI. [Link]

  • LIDSEN Publishing Inc. (n.d.). OBM Neurobiology | The Role of Nitrogen-Containing Compounds in Chemical Neuroscience: Implications for Drug Development. LIDSEN Publishing Inc.. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Q. et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. PubMed. [Link]

  • ACS Publications. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. MDPI. [Link]

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  • Assiut University. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. [Link]

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  • Löscher, W. & Klein, P. (2021). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. PubMed Central. [Link]

  • Ornstein, P.L. et al. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. PubMed. [Link]

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Sources

Methodological & Application

Application Notes and Protocols for 1-Isopropylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride. This compound is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction

Piperidine derivatives are a cornerstone of modern pharmacology, with many exhibiting significant biological activity. 1-Isopropylpiperidine-3-carboxylic acid, a derivative of nipecotic acid, holds particular interest. Nipecotic acid itself is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, a crucial mechanism in neurotransmission.[1] The introduction of an isopropyl group on the piperidine nitrogen can modulate the compound's lipophilicity and steric profile, potentially altering its pharmacokinetic and pharmacodynamic properties.[2] This guide outlines a detailed experimental protocol for the synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, a stable salt form suitable for further use in drug discovery and development.[3]

Synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride

The synthesis is achieved through a reductive amination reaction between piperidine-3-carboxylic acid (nipecotic acid) and acetone, followed by salt formation with hydrochloric acid. Reductive amination is a classic and efficient method for forming carbon-nitrogen bonds.

Chemical Reaction Scheme

Synthesis_Scheme Piperidine_acid Piperidine-3-carboxylic acid Iminium Iminium intermediate Piperidine_acid->Iminium + Acetone Acetone Acetone Reducing_agent Sodium triacetoxyborohydride HCl HCl Product_base 1-Isopropylpiperidine-3-carboxylic acid Iminium->Product_base + Reducing_agent Product_hcl 1-Isopropylpiperidine-3-carboxylic acid hydrochloride Product_base->Product_hcl + HCl Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity Assessment NMR ¹H and ¹³C NMR MS Mass Spectrometry IR IR Spectroscopy HPLC HPLC MP Melting Point HPLC->MP If pure Crude_Product Synthesized Product Crude_Product->NMR Crude_Product->MS Crude_Product->IR Crude_Product->HPLC

Sources

Application Note: Quantitative Analysis and Fragmentation-Based Structural Elucidation of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride using Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the analysis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, a heterocyclic compound relevant in synthetic chemistry and drug development. We detail optimized protocols for sample preparation, direct infusion analysis, and fragmentation pathway elucidation using tandem mass spectrometry (MS/MS). Furthermore, a highly sensitive and selective quantitative method using Selected Reaction Monitoring (SRM) is presented. The methodologies herein are designed for researchers, analytical scientists, and drug development professionals requiring robust characterization and quantification of this and structurally similar molecules.

Introduction and Analytical Considerations

1-Isopropylpiperidine-3-carboxylic acid is a substituted piperidine, a structural motif found in numerous natural products and pharmacologically active compounds. Accurate quantification and structural confirmation are critical for its use as a building block in medicinal chemistry or in pharmacokinetic studies. Mass spectrometry (MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is the premier analytical tool for this purpose.

The analyte's structure, featuring a tertiary amine (a strong proton acceptor) and a carboxylic acid group, makes it ideally suited for positive-ion ESI. The tertiary amine on the piperidine ring is readily protonated in the acidic ESI spray, leading to the formation of a stable protonated molecule, [M+H]⁺. This high ionization efficiency forms the basis for sensitive detection.

Analyte Properties
PropertyValueSource
Chemical Formula C₉H₁₇NO₂PubChem[1]
Monoisotopic Mass 171.12593 DaPubChem[1]
Structure Chemical structure of 1-Isopropylpiperidine-3-carboxylic acid
Predicted [M+H]⁺ m/z 172.13321PubChem[1]

Comprehensive Experimental Workflow

The analytical process is segmented into four distinct stages: sample preparation, initial characterization by full scan MS, structural elucidation via tandem MS (MS/MS), and finally, targeted quantification using Selected Reaction Monitoring (SRM). This systematic approach ensures method robustness and data integrity.

G cluster_prep Sample Preparation cluster_ms1 MS Characterization cluster_ms2 Structural Elucidation cluster_quant Quantitative Analysis p1 Weigh Analyte & Prepare Stock Solution (Protocol 1) p2 Create Dilution Series in MS-compatible solvent p1->p2 Dilute m1 Direct Infusion Full Scan MS Analysis (Protocol 2) p2->m1 m2 Confirm [M+H]⁺ Ion & Optimize Source Parameters m1->m2 Identify & Optimize s1 Tandem MS (MS/MS) Product Ion Scan (Protocol 3) m2->s1 s2 Identify Characteristic Fragment Ions s1->s2 Fragment & Analyze q1 Develop SRM Method (Protocol 4) s2->q1 q2 Analyze Samples & Quantify Analyte q1->q2 Apply Method

Caption: Overall workflow from sample preparation to final quantification.

Protocol 1: Standard Solution Preparation

Objective: To prepare a primary stock and working solutions of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride in a solvent compatible with ESI-MS.

Rationale: Proper sample preparation is crucial to ensure analyte stability and compatibility with the mass spectrometer, preventing issues like signal suppression or instrument contamination.[2][3] A mixture of methanol and water is an excellent choice for ESI as it promotes efficient solvent evaporation and analyte ionization.[3] Formic acid is added to ensure the analyte is in its protonated state, maximizing the [M+H]⁺ signal.

Materials:

  • 1-Isopropylpiperidine-3-carboxylic acid hydrochloride (analytical grade)

  • Methanol (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes

Procedure:

  • Prepare Solvent: Create a 50:50 (v/v) Methanol:Water solution containing 0.1% Formic Acid. This will be your primary diluent.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte. Dissolve it in a small amount of the diluent in a 10 mL volumetric flask. Sonicate for 2 minutes to ensure complete dissolution. Bring the flask to the final volume with the diluent.

  • Working Solution (10 µg/mL): Pipette 500 µL of the 1 mg/mL stock solution into a 50 mL volumetric flask. Dilute to the mark with the primary diluent.

  • Infusion Solution (100-500 ng/mL): Further dilute the 10 µg/mL working solution to a final concentration between 100 and 500 ng/mL for direct infusion experiments.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter before introduction to the MS system to remove any particulates.[3]

Protocol 2: Direct Infusion and Precursor Ion ([M+H]⁺) Identification

Objective: To confirm the theoretical m/z of the protonated molecule and optimize ion source parameters for maximum signal intensity.

Rationale: Direct infusion allows for a constant stream of analyte into the mass spectrometer, which is ideal for tuning instrument parameters without the complication of chromatography. Optimizing parameters like capillary voltage and gas flows ensures the most efficient generation and transmission of the ion of interest.[4]

Procedure:

  • Instrument Setup: Set up a triple quadrupole or Q-TOF mass spectrometer for ESI in positive ion mode.

  • Infusion: Infuse the ~100 ng/mL solution (from Protocol 1) into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Full Scan Acquisition: Acquire data in a full scan mode (e.g., m/z 50-300) to locate the protonated molecule. The expected [M+H]⁺ ion for C₉H₁₇NO₂ is m/z 172.13.[1]

  • Parameter Optimization: While observing the live signal for m/z 172.1, systematically adjust the following parameters to maximize its intensity:

    • Capillary Voltage

    • Source Temperature

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate and Temperature

  • Record Parameters: Once the optimal signal is achieved, record all instrument settings.

Table of Typical Optimized ESI Source Parameters:

ParameterTypical ValuePurpose
Ionization ModePositive ESIPromotes protonation of the tertiary amine.
Capillary Voltage3.5 - 4.5 kVCreates the electrospray and facilitates ion formation.
Nebulizer Gas (N₂)20 - 40 psiAssists in forming a fine spray of charged droplets.
Drying Gas (N₂) Flow8 - 12 L/minAids in desolvation of the charged droplets.
Drying Gas Temp.300 - 350 °CEvaporates solvent to release gas-phase ions.
Scan Rangem/z 50-300To observe the precursor ion and potential adducts.

Protocol 3: Tandem MS (MS/MS) and Fragmentation Analysis

Objective: To fragment the precursor ion and identify characteristic product ions for structural confirmation and for use in quantitative SRM assays.

Rationale: Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (m/z 172.1), subjecting it to Collision-Induced Dissociation (CID), and analyzing the resulting fragment ions.[5] The fragmentation pattern is a unique fingerprint of the molecule's structure. For N-alkyl piperidines and carboxylic acids, predictable cleavage patterns, such as α-cleavage next to the nitrogen and neutral losses from the carboxylic acid group, are expected.[6][7][8]

Procedure:

  • Method Setup: Using the optimized source parameters from Protocol 2, create an MS/MS method. Select the [M+H]⁺ ion (m/z 172.1) as the precursor for fragmentation in the first mass analyzer (Q1).

  • Collision Energy Ramp: Perform a product ion scan while ramping the collision energy (e.g., from 5 to 40 eV). This allows for the observation of fragments that form at different energy levels.

  • Identify Key Fragments: Analyze the resulting product ion spectrum to identify stable, high-intensity fragments. Common fragmentation pathways for this molecule include:

    • Loss of formic acid (HCOOH): A neutral loss of 46.02 Da is a characteristic fragmentation for protonated carboxylic acids, resulting in a fragment at m/z 126.11.[6]

    • Loss of the isopropyl group: Cleavage of the N-isopropyl bond (α-cleavage) can lead to the loss of a propylene molecule (C₃H₆, 42.08 Da) via a rearrangement, or a propyl radical, leading to a fragment at m/z 130.05.[5]

    • Ring Opening: Fragmentation of the piperidine ring can also occur, yielding smaller characteristic ions.[9]

G cluster_main Proposed Fragmentation of [M+H]⁺ cluster_path1 Pathway A cluster_path2 Pathway B parent [M+H]⁺ m/z 172.13 f1 Fragment A m/z 126.11 parent->f1  - HCOOH  (Neutral Loss of 46 Da) f2 Fragment B m/z 130.05 parent->f2  - C₃H₆  (Propylene Loss, 42 Da)

Caption: Proposed major fragmentation pathways for protonated 1-Isopropylpiperidine-3-carboxylic acid.

Protocol 4: Quantitative Analysis via Selected Reaction Monitoring (SRM)

Objective: To develop a highly selective and sensitive method for quantifying the analyte in complex matrices.

Rationale: SRM is a targeted MS technique performed on triple quadrupole instruments that offers exceptional sensitivity and selectivity.[10][11] By monitoring specific "transitions" (a predefined precursor ion and one of its specific fragment ions), the instrument acts as a highly specific filter, minimizing background noise and allowing for precise quantification even at low concentrations.[12][13]

Procedure:

  • Select Transitions: Based on the product ion scan from Protocol 3, select at least two of the most intense and stable fragment ions. One will be used for quantification (quantifier) and the other for confirmation (qualifier).

    • Example Quantifier: 172.1 → 126.1

    • Example Qualifier: 172.1 → 130.0

  • Optimize Collision Energy (CE): For each selected transition, perform a collision energy optimization experiment. This involves monitoring the transition while ramping the CE to find the voltage that produces the maximum fragment ion intensity.

  • Optimize Dwell Time: Set an appropriate dwell time (typically 20-100 ms) to ensure a sufficient number of data points are collected across a chromatographic peak (~15-20 points).

  • Method Finalization: Combine the optimized transitions into a single SRM method. If coupling with liquid chromatography (LC), ensure the SRM acquisition window is centered around the expected retention time of the analyte.

Table of Optimized SRM Parameters:

ParameterQuantifier TransitionQualifier Transition
Precursor Ion (m/z) 172.1172.1
Product Ion (m/z) 126.1130.0
Optimized CE (eV) Value determined experimentallyValue determined experimentally
Dwell Time (ms) 5050

Conclusion

The protocols described in this application note provide a robust framework for the qualitative and quantitative analysis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride using ESI-MS. The inherent chemical properties of the analyte allow for sensitive detection in positive ion mode. Tandem mass spectrometry confirms the molecular structure through predictable fragmentation patterns, primarily the neutral loss of formic acid. Finally, the development of an SRM method enables highly selective and sensitive quantification, making it suitable for applications ranging from synthetic reaction monitoring to advanced pharmacokinetic studies in the drug development pipeline.

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  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Link]

  • Wang, Y., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst, 150(14), 2966-2978. [Link]

  • Yocum, A. K., & Chinnaiyan, A. M. (2009). Current affairs in quantitative targeted proteomics: Multiple reaction monitoring - Mass spectrometry. ResearchGate. [Link]

  • Whiteaker, J. R., et al. (2011). Constrained Selected Reaction Monitoring: Quantification of selected post-translational modifications and protein isoforms. Amino Acids, 41(3), 563–574. [Link]

  • Wang, J., et al. (2016). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Journal of Chromatography A, 1467, 241-248. [Link]

  • Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 16(43), 8201-8212. [Link]

  • De Pauw, E. (Ed.). (2005). Internal Energy of Ions Produced in Electrospray Sources. In Gross, M. L., & Caprioli, R. M. (Eds.), The Encyclopedia of Mass Spectrometry, Volume 1: Theory and Ion Chemistry. Elsevier. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Santa, T., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Biomedical Chromatography, 27(12), 1681-1684. [Link]

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Application Notes and Protocols for 1-Isopropylpiperidine-3-carboxylic acid hydrochloride as a Chemical Probe for GABA Transporter Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride as a chemical probe. As a derivative of nipecotic acid, this compound is rationally designed to act as an inhibitor of Gamma-Aminobutyric Acid (GABA) transporters (GATs), with a primary focus on GAT1. The addition of an isopropyl group to the piperidine nitrogen is a strategic modification aimed at increasing lipophilicity to potentially enhance blood-brain barrier permeability compared to the parent compound, nipecotic acid.[1] This guide will cover the mechanistic basis of action, provide detailed protocols for its characterization and use in both in vitro and in vivo settings, and discuss the interpretation of results.

Introduction: The Rationale for Targeting GABA Transporters

Gamma-Aminobutyric Acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] The precise control of GABA levels in the synaptic cleft is crucial for maintaining the delicate balance between neuronal excitation and inhibition. The action of GABA is terminated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2] This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[3]

Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[3] GAT1 is the most abundant subtype in the brain and is primarily localized on neurons, making it a key regulator of synaptic GABA concentration.[1][3][4]

Inhibiting GATs, particularly GAT1, prevents the reuptake of GABA, leading to an increased concentration of GABA in the synaptic cleft. This enhances and prolongs the inhibitory effect of GABA on postsynaptic neurons.[5] This mechanism is of significant therapeutic interest for conditions associated with GABAergic dysfunction, such as epilepsy, anxiety, and neuropathic pain.[1][6]

1.1. 1-Isopropylpiperidine-3-carboxylic acid hydrochloride: A Nipecotic Acid Derivative

Nipecotic acid is a well-established, potent inhibitor of both neuronal and glial GABA uptake.[7][8] However, its utility as a CNS research tool and therapeutic agent is limited by its hydrophilic nature, which restricts its ability to cross the blood-brain barrier (BBB).[1]

1-Isopropylpiperidine-3-carboxylic acid hydrochloride belongs to a class of N-substituted nipecotic acid derivatives. The core piperidine-3-carboxylic acid structure provides the necessary pharmacophore for GAT inhibition. The N-isopropyl group is a lipophilic moiety intended to improve the compound's ability to penetrate the CNS.[1]

This application note will guide the user through the necessary steps to characterize and utilize this compound as a specific probe for GAT-mediated GABA uptake.

Physicochemical Properties and Handling

PropertyValue / InformationSource
Chemical Name 1-Isopropylpiperidine-3-carboxylic acid hydrochloride-
Parent Compound 1-propan-2-ylpiperidine-3-carboxylic acidPubChemLite
Molecular Formula C₉H₁₈ClNO₂-
Molecular Weight 207.7 g/mol -
Predicted XlogP -1.2 (for parent compound)PubChemLite
Appearance Expected to be a white to off-white solidGeneral knowledge
Solubility Expected to have good solubility in aqueous buffers (e.g., PBS, aCSF) due to the hydrochloride salt form. Solubility in organic solvents like DMSO and ethanol should also be good.General knowledge
Storage Store at 2-8°C, desiccated. For long-term storage, -20°C is recommended. Stock solutions in aqueous buffers should be freshly prepared or stored at -20°C for short periods. Stability in solution should be experimentally verified.General knowledge

Safety Precautions: Based on GHS information for related piperidine carboxylic acid compounds, 1-Isopropylpiperidine-3-carboxylic acid hydrochloride may cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Mechanism of Action: Inhibition of GABA Reuptake

The primary mechanism of action for 1-Isopropylpiperidine-3-carboxylic acid hydrochloride is the competitive inhibition of GABA transporters, with an expected primary target of GAT1. By binding to the transporter, the probe prevents the translocation of GABA from the extracellular space into the cell.

GAT_Inhibition cluster_0 Presynaptic Terminal / Glial Cell GAT1 GABA Transporter (GAT1) GABA_in Intracellular GABA GAT1->GABA_in GABA_out Extracellular GABA GABA_out->GAT1 Normal Reuptake Probe 1-Isopropylpiperidine- 3-carboxylic acid HCl Probe->GAT1 Inhibition

Figure 1. Mechanism of GAT1 Inhibition.

In Vitro Characterization Protocols

The first step in utilizing a new chemical probe is to determine its potency and selectivity for its intended target(s). The following protocols are standard methods for evaluating GAT inhibitors.

Cell-Based [³H]GABA Uptake Assay

This assay is the gold standard for quantifying the inhibitory activity of compounds on specific GAT subtypes. It utilizes cell lines (e.g., HEK-293 or CHO) stably expressing a single human or rodent GAT subtype.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride for GAT1, and to assess its selectivity by testing against GAT2, GAT3, and BGT1.

Materials:

  • HEK-293 cells stably expressing human GAT1 (hGAT1).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • 1-Isopropylpiperidine-3-carboxylic acid hydrochloride (Test Compound).

  • Tiagabine or Nipecotic Acid (Positive control for GAT1 inhibition).

  • 96-well cell culture plates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Cell Plating: Seed the hGAT1-expressing HEK-293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 - 100,000 cells per well). Culture overnight.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Prepare a [³H]GABA working solution in assay buffer. The final concentration in the well should be below the Kₘ for GABA uptake by GAT1 (typically 5-20 µM), for example, 10-50 nM of [³H]GABA supplemented with unlabeled GABA to reach a final concentration of ~1 µM.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 200 µL of pre-warmed (37°C) assay buffer.

    • Add 100 µL of assay buffer containing the desired concentration of the test compound (or vehicle for total uptake control, or a saturating concentration of Tiagabine for non-specific uptake control) to the wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the uptake reaction by adding 100 µL of the [³H]GABA working solution to each well.

    • Incubate for a short period (e.g., 3-10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.

    • Lyse the cells by adding 150 µL of 1% SDS or 0.1 M NaOH to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • Quantification:

    • Transfer the lysate from each well into a scintillation vial.

    • Add 4 mL of scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Repeat the assay for other GAT subtypes to determine selectivity.

GABA_Uptake_Assay cluster_workflow [³H]GABA Uptake Assay Workflow A 1. Plate GAT1-expressing HEK-293 cells B 2. Wash cells with Assay Buffer A->B C 3. Pre-incubate with Test Compound B->C D 4. Add [³H]GABA to initiate uptake C->D E 5. Terminate uptake with cold buffer wash D->E F 6. Lyse cells E->F G 7. Scintillation Counting F->G H 8. Calculate IC₅₀ G->H

Figure 2. Workflow for the cell-based [³H]GABA uptake assay.
Synaptosome [³H]GABA Uptake Assay

This assay uses synaptosomes, which are isolated, sealed nerve terminals that retain functional neurotransmitter transporters. This preparation provides a more physiologically relevant system than cell lines as it contains native transporters in their natural lipid environment.

Objective: To measure the inhibitory effect of the compound on GABA uptake in a mixed population of native brain transporters.

Protocol:

  • Synaptosome Preparation: Prepare crude synaptosomes from a specific brain region (e.g., cortex or thalamus) of a rodent. This typically involves homogenization of the brain tissue in isotonic sucrose buffer followed by differential centrifugation.

  • Uptake Assay:

    • Resuspend the synaptosomal pellet in a suitable assay buffer.

    • Pre-incubate aliquots of the synaptosome suspension with various concentrations of the test compound for 10-15 minutes at 37°C.

    • Initiate uptake by adding [³H]GABA.

    • Incubate for a short period (e.g., 2-5 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) followed by washing with ice-cold buffer to separate the synaptosomes from the incubation medium.

    • The radioactivity trapped on the filters, representing the [³H]GABA taken up by the synaptosomes, is then measured by scintillation counting.

  • Data Analysis: The IC₅₀ is determined as described for the cell-based assay.

In Vivo Characterization and Application

In vivo experiments are essential to confirm that the probe can engage its target in a complex biological system and elicit a functional response.

In Vivo Microdialysis

Microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in the brain of a living animal.[6] It can be used to directly assess whether a GAT inhibitor increases synaptic GABA levels.[6]

Objective: To determine if systemic or local administration of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride increases extracellular GABA levels in a specific brain region (e.g., hippocampus, ventral tegmental area).

Materials:

  • Anesthetized or freely moving rats/mice.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with fluorescence or mass spectrometry detection for GABA analysis.

Protocol:

  • Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest.

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min). After a stabilization period (1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Compound Administration:

    • Systemic: Administer the test compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. Dosing will need to be determined empirically, but doses for similar compounds like Tiagabine in rats are in the range of 10-30 mg/kg.

    • Local: Switch the perfusion medium to aCSF containing the test compound (e.g., 10-100 µM) for reverse dialysis directly into the target region.

  • Sample Collection: Continue to collect dialysate samples for several hours post-administration.

  • Analysis: Analyze the GABA concentration in the dialysate samples using a sensitive analytical method like HPLC.

  • Data Interpretation: An effective GAT inhibitor will cause a significant, dose-dependent increase in extracellular GABA levels compared to the baseline.

Microdialysis_Workflow cluster_workflow In Vivo Microdialysis Workflow A 1. Stereotaxic implantation of guide cannula B 2. Animal Recovery A->B C 3. Insert microdialysis probe & begin aCSF perfusion B->C D 4. Collect baseline dialysate samples C->D E 5. Administer Test Compound (Systemic or Local) D->E F 6. Collect post-treatment dialysate samples E->F G 7. Analyze GABA levels via HPLC F->G H 8. Evaluate change from baseline G->H

Figure 3. Workflow for in vivo microdialysis experiment.

Concluding Remarks

1-Isopropylpiperidine-3-carboxylic acid hydrochloride is a promising chemical probe for investigating the role of GABA transporters in the central nervous system. Its design as an N-substituted nipecotic acid derivative suggests it will act as a GAT inhibitor with potentially improved CNS penetration. The protocols outlined in this guide provide a comprehensive framework for its characterization, from determining its in vitro potency and selectivity to confirming its target engagement and functional effects in vivo. Rigorous execution of these experiments will enable researchers to confidently use this compound to probe the intricacies of the GABAergic system.

References

  • GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PMC - PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. PubMed. Available at: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available at: [Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. Available at: [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. Available at: [Link]

  • GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). PubMed. Available at: [Link]

  • Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. PubMed Central. Available at: [Link]

  • Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo. PMC - NIH. Available at: [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central. Available at: [Link]

  • GAT1 inhibitors are a class of compounds that specifically target and inhibit the function of the GABA transporter 1. Patsnap Synapse. Available at: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available at: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available at: [Link]

  • Inhibitors of the GABA uptake systems. PubMed. Available at: [Link]

  • 1-isopropylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2). PubChemLite. Available at: [Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. PubMed. Available at: [Link]

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. Available at: [Link]

  • GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. PubMed. Available at: [Link]

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing. Available at: [Link]

  • GABA reuptake inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]

  • 1 Isopropylpiperidine 3 Carboxylic Acid Hydrochloride. Cenmed Enterprises. Available at: [Link]

  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com. Available at: [Link]

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
  • Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]

  • GAT-1, a high-affinity GABA plasma membrane transporter, is localized to neurons and astroglia in the cerebral cortex. PubMed. Available at: [Link]

  • 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255. PubChem. Available at: [Link]

  • C9H17NO2S - Explore. PubChemLite. Available at: [Link]

  • C9H17NO2 - Explore. PubChemLite. Available at: [Link]

  • PubChemLite - - Explore. PubChemLite. Available at: [Link]

  • Nipecotic Acid | C6H11NO2 | CID 4498. PubChem - NIH. Available at: [Link]

  • (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2 | CID 24820453. PubChem. Available at: [Link]

  • GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PubMed. Available at: [Link]

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Application Notes and Protocols: N-Alkylation of Piperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of the synthetic methodologies for the N-alkylation of piperidine-3-carboxylic acid, a critical structural motif in modern drug discovery. The zwitterionic nature of the starting material presents unique challenges, necessitating careful selection of reaction conditions to achieve chemoselectivity and high yields. This document outlines four principal methodologies: reductive amination, direct alkylation, Buchwald-Hartwig amination, and microwave-assisted synthesis. For each method, we provide a thorough discussion of the underlying mechanistic principles, detailed step-by-step protocols, troubleshooting guidance, and a comparative analysis of their advantages and limitations. The content is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Significance of N-Substituted Piperidine-3-Carboxylic Acids

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, enabling precise interactions with biological targets. Specifically, the piperidine-3-carboxylic acid framework serves as a versatile building block, with the nitrogen atom and the carboxylic acid moiety providing two orthogonal points for diversification.

N-alkylation of this core is a key strategy for modulating a compound's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications directly impact pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and target engagement. However, the synthesis is complicated by the molecule's zwitterionic character at physiological pH and the competing reactivity of the carboxylic acid group. This guide aims to provide chemists with a robust toolkit of reliable methods to overcome these synthetic hurdles.

Strategic Overview: Protecting Group Considerations

A primary challenge in the N-alkylation of piperidine-3-carboxylic acid is the potential for the carboxylic acid to interfere with the desired reaction at the nitrogen atom. The acidic proton can quench bases or organometallic reagents, and the carboxylate can act as a competing nucleophile, leading to undesired side reactions. Therefore, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is often the first and most critical step.

Protocol 2.1: Esterification of Piperidine-3-Carboxylic Acid

This protocol describes a standard procedure for converting the carboxylic acid to its methyl ester using thionyl chloride in methanol.

Materials:

  • Piperidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Setup: Suspend piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The suspension should become a clear solution.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and HCl.

  • Neutralization: Re-dissolve the resulting crude solid/oil in diethyl ether and carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction & Drying: Separate the layers. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the piperidine-3-carboxylic acid methyl ester.

Expert Insight: The product of this reaction is the free base of the ester, which is often a volatile oil. It is typically used directly in the subsequent N-alkylation step without further purification. The formation of the hydrochloride salt during the reaction necessitates the final basic workup to liberate the nucleophilic secondary amine.

Methodology I: Reductive Amination

Reductive amination is arguably the most versatile and widely employed method for N-alkylation. It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the tertiary amine. This method offers broad substrate scope and high functional group tolerance.[1]

Mechanism and Rationale

The reaction proceeds in two main stages. First, the piperidine nitrogen attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a transient iminium ion. Second, a hydride reagent, typically a borohydride derivative, selectively reduces the C=N⁺ bond. The choice of reducing agent is critical; it must be mild enough not to reduce the carbonyl starting material but potent enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.

Visualizing the Workflow: Reductive Amination

G Start Piperidine-3-carboxylate Ester + Aldehyde/Ketone Iminium Iminium Ion Formation (Acid Catalyst, e.g., AcOH) Start->Iminium Step 1 Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Iminium->Reduction Step 2 Product N-Alkyl Piperidine-3-carboxylate Ester Reduction->Product Workup Aqueous Workup & Extraction Product->Workup Final Purified Product Workup->Final

Caption: Workflow for N-alkylation via reductive amination.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • Piperidine-3-carboxylic acid ester (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a solution of the piperidine-3-carboxylic acid ester (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Quenching & Workup: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes.

  • Extraction & Drying: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure N-alkylated product.

ParameterConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild, selective for iminium ions, tolerant of acidic media.
Solvent Dichloromethane (DCM), Dichloroethane (DCE)Aprotic, good solubility for reactants, non-reactive.
Catalyst Acetic Acid (optional)Facilitates iminium ion formation, especially with less reactive ketones.
Stoichiometry Slight excess of carbonyl and reductantDrives the reaction to completion.

Methodology II: Direct Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward Sₙ2 reaction between the nucleophilic piperidine nitrogen and an electrophilic alkyl halide (or sulfonate). The reaction requires a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

Mechanism and Rationale

The lone pair of the secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A non-nucleophilic base is essential to scavenge the proton from the resulting ammonium salt, regenerating a neutral tertiary amine and preventing the reaction from stalling.[2] Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent is also crucial, with polar aprotic solvents like DMF or acetonitrile favoring the Sₙ2 pathway.

Visualizing the Mechanism: Direct Alkylation

G Reactants Piperidine Ester + Alkyl Halide (R-X) TS Sₙ2 Transition State [Pip-H---R---X]⁺ Reactants->TS Base Base (e.g., K₂CO₃) Intermediate Ammonium Salt Intermediate [Pip-R-H]⁺ X⁻ Base->Intermediate TS->Intermediate Product N-Alkyl Piperidine Product Intermediate->Product Deprotonation Byproduct Base-H⁺ X⁻ Intermediate->Byproduct Proton Transfer

Caption: Sₙ2 mechanism for direct N-alkylation.

Protocol: Direct Alkylation using Potassium Carbonate

Materials:

  • Piperidine-3-carboxylic acid ester (1.0 eq)

  • Alkyl halide (bromide or iodide preferred) (1.1-1.2 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN) (anhydrous)

  • Water, Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Combine the piperidine-3-carboxylic acid ester (1.0 eq) and finely powdered potassium carbonate (2.0 eq) in anhydrous DMF in a round-bottom flask.

  • Reagent Addition: Add the alkyl halide (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic extracts and wash with water (2x) and then brine (1x) to remove residual DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterConditionRationale
Alkylating Agent R-I > R-Br >> R-ClReactivity follows leaving group ability.
Base K₂CO₃, Cs₂CO₃, Et₃NInexpensive, non-nucleophilic base to neutralize acid byproduct.
Solvent DMF, AcetonitrilePolar aprotic solvents accelerate Sₙ2 reactions.
Temperature 25-80 °CHigher temperatures may be needed for less reactive halides.

Trustworthiness Check: A key pitfall is over-alkylation to form a quaternary ammonium salt. This is minimized by using only a slight excess of the alkyl halide and ensuring the piperidine is not fully deprotonated at any given time.[2]

Methodology III: Buchwald-Hartwig Amination

For the synthesis of N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination is the gold standard.[3] This palladium-catalyzed cross-coupling reaction forms a C-N bond between the piperidine nitrogen and an aryl halide or triflate.[3][4] It offers exceptional scope and functional group tolerance where classical methods like SₙAr fail.

Mechanism and Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperidine coordinates to the Pd(II) center, and a strong base deprotonates the nitrogen to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical for the success of the reaction, as it modulates the stability and reactivity of the palladium intermediates. Bulky, electron-rich ligands like XPhos or RuPhos are commonly used.

Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • Piperidine-3-carboxylic acid ester (1.2 eq)

  • Aryl bromide or iodide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-5 mol%)

  • XPhos or other suitable phosphine ligand (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq)

  • Toluene or Dioxane (anhydrous, degassed)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add the aryl halide (1.0 eq), base (e.g., NaOtBu, 1.4 eq), palladium precursor, and phosphine ligand to an oven-dried reaction vessel.

  • Reagent Addition: Add anhydrous, degassed toluene. Then, add the piperidine-3-carboxylic acid ester (1.2 eq).

  • Reaction: Seal the vessel and heat to 80-110 °C for 8-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction & Drying: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(0) precursor + LigandThe combination of metal and ligand is key to catalytic activity.
Ligand Bulky, electron-rich phosphines (e.g., XPhos)Promotes oxidative addition and reductive elimination steps.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base required for amine deprotonation.
Solvent Toluene, DioxaneAprotic, high-boiling solvents suitable for the reaction temperature.

Methodology IV: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating.[5] This technology can be applied to both direct alkylation and metal-catalyzed reactions.

Rationale and Advantages

Microwave irradiation directly heats the solvent and reactants through dielectric heating, leading to rapid and uniform temperature increases. This can overcome activation energy barriers more efficiently than conventional oil bath heating. For N-alkylation, this often translates to:

  • Reduced Reaction Times: From hours to minutes.[5]

  • Improved Yields: By minimizing thermal decomposition and side reactions.

  • Enhanced Scope: Enabling reactions with less reactive substrates.

Protocol: Microwave-Assisted Direct Alkylation

Materials:

  • Piperidine-3-carboxylic acid ester (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Ethanol or DMF

  • Microwave synthesis vial

Procedure:

  • Setup: In a microwave vial, combine the piperidine ester, alkyl halide, and K₂CO₃ in ethanol.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120 °C) for 10-30 minutes. Caution: Ensure the reaction pressure does not exceed the vial's limit.

  • Workup & Purification: After cooling, work up the reaction as described in the conventional direct alkylation protocol (Section 4.3).

Expert Insight: When adapting a conventional protocol to microwave conditions, it is crucial to start with small-scale test reactions to optimize temperature and time, as the reaction kinetics can change dramatically.

Conclusion and Method Selection

The N-alkylation of piperidine-3-carboxylic acid is a fundamental transformation in medicinal chemistry. The choice of methodology depends critically on the nature of the desired alkyl group.

  • Reductive Amination is the method of choice for introducing a wide variety of alkyl groups derived from commercially available aldehydes and ketones. Its operational simplicity and broad scope make it a first-line strategy.

  • Direct Alkylation is a cost-effective and straightforward approach for simple, unhindered alkyl groups when the corresponding halides are readily available.

  • Buchwald-Hartwig Amination is indispensable for the synthesis of N-aryl and N-heteroaryl derivatives, providing access to chemical space that is otherwise difficult to reach.

  • Microwave-Assisted Synthesis offers a significant procedural advantage for accelerating reactions and should be considered for high-throughput synthesis or for difficult transformations that are sluggish under conventional heating.

Effective implementation of these protocols, beginning with the crucial esterification of the starting material, will empower chemists to efficiently synthesize a diverse library of N-substituted piperidine-3-carboxylic acid derivatives for drug discovery and development programs.

References

  • CN106831540A - A kind of preparation method of (S)
  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). (URL: [Link])

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. (URL: [Link])

  • ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. (2010). ResearchGate. (URL: [Link])

  • Matassini, C., Clemente, F., & Goti, A. (2012). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc. (URL: [Link])

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. (URL: [Link])

  • Reductive amination of acetic acid (2a) with piperidine (1a) to N-ethylpiperidine (3a) over various supported metal catalysts. ResearchGate. (URL: [Link])

  • Shaaban, S., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. (URL: [Link])

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (2020). Organic & Biomolecular Chemistry. (URL: [Link])

  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. (2023). Molecules. (URL: [Link])

  • Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. (URL: [Link])

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2021). Journal of the American Chemical Society. (URL: [Link])

  • Reductive amination of aldehydes and ketones. Organic Chemistry Portal. (URL: [Link])

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2018). ResearchGate. (URL: [Link])

  • Buchwald-Hartwig C-C Bond Formation. (2010). Macmillan Group Meeting. (URL: [Link])

  • Saegusa, T., & Murase, I. (1972). Direct Esterification of Carboxylic Acid with Alkyl Halide by Cu(I) Oxide. Synthetic Communications. (URL: [Link])

  • A practical catalytic reductive amination of carboxylic acids. (2020). Chemical Science. (URL: [Link])

  • Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

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Application Notes and Protocols for High-Throughput Screening of Piperidine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidine Carboxylic Acids in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, targeting a wide array of conditions including cancer, Alzheimer's disease, and neuropathic pain.[2] The incorporation of a carboxylic acid moiety into the piperidine scaffold introduces a key functional group that can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[3] These derivatives have shown promise as potent inhibitors of various biological targets, such as adhesion molecules and enzymes.[4]

High-throughput screening (HTS) has become an indispensable tool in the pharmaceutical industry for rapidly evaluating large libraries of chemical compounds to identify starting points for drug discovery programs.[5][6][7] HTS combines automation, robotics, and sensitive detection methods to test hundreds of thousands of compounds in a short period, accelerating the identification of "hits" that can be further optimized into lead compounds.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a robust HTS campaign for libraries of piperidine carboxylic acid derivatives.

Part 1: Assay Development and Validation - The Foundation of a Successful HTS Campaign

The success of any HTS campaign hinges on the development of a reliable and robust assay. The choice of assay format and its subsequent validation are critical steps that ensure the generation of high-quality, reproducible data.

Choosing the Right Assay: Biochemical vs. Cell-Based Approaches

The initial decision in assay development is whether to use a biochemical or a cell-based format. This choice is largely dictated by the nature of the biological target and the desired information.

  • Biochemical Assays: These assays are performed in a cell-free environment using purified components like enzymes or receptors.[8] They are generally simpler, more consistent, and less prone to interference than cell-based assays.[8] Common biochemical assay formats include:

    • Fluorescence-Based Assays: These are widely used in HTS due to their high sensitivity and amenability to automation.[8] Techniques like Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Time-Resolved FRET (TR-FRET) are particularly popular.[8][9] For instance, a fluorometric assay has been successfully used to screen for piperidine amide derivatives as inhibitors of soluble epoxide hydrolase (sEH).[10]

    • Luminescence-Based Assays: These assays offer high sensitivity and a broad dynamic range, making them suitable for detecting enzyme activities or biomolecular interactions.[5]

    • Absorbance-Based Assays: While generally less sensitive than fluorescence or luminescence, absorbance assays are simple and cost-effective for certain enzymatic reactions.

  • Cell-Based Assays: These assays are conducted using living cells, providing a more physiologically relevant context for evaluating compound activity.[11] They can provide insights into a compound's cell permeability, cytotoxicity, and mechanism of action.[11] Common cell-based assay formats include:

    • Reporter Gene Assays: These assays measure the effect of a compound on the expression of a specific gene linked to a reporter protein (e.g., luciferase or green fluorescent protein).[9]

    • Second Messenger Assays: These assays quantify the levels of intracellular signaling molecules like cAMP or Ca2+ in response to compound treatment.[9]

    • Cell Viability/Cytotoxicity Assays: These assays are crucial for identifying compounds that may be toxic to cells.[12]

Causality in Assay Selection: The choice between a biochemical and cell-based assay is a strategic one. A biochemical assay is often the preferred starting point for identifying direct inhibitors of a purified target enzyme. However, if the goal is to find modulators of a complex cellular pathway or to ensure early assessment of cell permeability, a cell-based assay would be more appropriate. It's important to note that IC50 values from biochemical and cell-based assays can differ significantly due to factors like cell membrane permeability and compound metabolism.[13]

Assay Miniaturization and Optimization

To accommodate large-scale screening, it is essential to miniaturize the assay from a standard 96-well format to a 384- or 1536-well format.[14] This reduces the consumption of costly reagents and compound stocks. The miniaturization process requires careful optimization of parameters such as reagent concentrations, incubation times, and liquid handling steps.[14]

The Self-Validating System: Rigorous Assay Validation

Assay validation is a critical process to ensure that the assay is robust, reproducible, and suitable for HTS.[15] A well-validated assay acts as a self-validating system, providing confidence in the generated data. The validation process should be conducted over several days with independently prepared reagents.[15]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical parameter that reflects the separation between the positive and negative controls. It is a measure of assay quality and robustness.A Z'-factor > 0.5 is considered excellent for HTS.[14]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.A higher S/B ratio is generally desirable, indicating a larger assay window.
Coefficient of Variation (%CV) A measure of the variability of the data.A %CV < 10% is generally acceptable for both positive and negative controls.
DMSO Tolerance The assay should be tolerant to the concentration of dimethyl sulfoxide (DMSO) used to dissolve the test compounds (typically 0.1-1%).No significant effect on assay performance at the final DMSO concentration.

Part 2: The High-Throughput Screening Workflow

A typical HTS campaign involves a series of automated steps, from compound library management to data acquisition.[6]

Compound Library Preparation and Management

A high-quality and diverse small molecule library is a prerequisite for a successful HTS campaign.[16] Libraries of piperidine carboxylic acid derivatives can be sourced commercially or synthesized in-house.[17] These libraries are typically stored as concentrated stock solutions in DMSO in multi-well plates.

Automated Liquid Handling and Plate Preparation

Automation is a cornerstone of HTS, ensuring speed, accuracy, and reproducibility.[18] Robotic liquid handlers are used to dispense reagents and test compounds into the assay plates.[5][19] A typical automated HTS workflow involves the following steps:

  • Dispensing of the biological target (e.g., enzyme or cells) into the assay plates.

  • Addition of the piperidine carboxylic acid derivatives from the compound library plates.

  • Incubation to allow for compound-target interaction.

  • Addition of the detection reagents.

  • Signal detection using a microplate reader.[5]

Caption: Automated HTS workflow for piperidine carboxylic acid derivatives.

Protocol: HTS for Soluble Epoxide Hydrolase (sEH) Inhibitors

This protocol is adapted from a published study on the screening of piperidine amide derivatives against sEH and is presented as a representative example.[10]

Materials:

  • Human soluble epoxide hydrolase (sEH)

  • sEH substrate (e.g., PHOME)

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Piperidine carboxylic acid derivative library (10 mM in DMSO)

  • Positive control inhibitor (e.g., a known sEH inhibitor)

  • 384-well black, flat-bottom assay plates

  • Automated liquid handling system

  • Microplate reader with fluorescence detection capabilities (Ex/Em = 355/465 nm)

Procedure:

  • Using an automated liquid handler, dispense 18.5 µL of assay buffer into each well of the 384-well plate.

  • Add 0.5 µL of the piperidine carboxylic acid derivatives (or DMSO for negative controls and positive control inhibitor for positive controls) to the appropriate wells. The final compound concentration in this example is 10 µM.[10]

  • Add 0.5 µL of diluted sEH enzyme to all wells except for the no-enzyme control wells.

  • Initiate the enzymatic reaction by adding 0.5 µL of the sEH substrate to all wells.

  • Incubate the plate at room temperature for 15 minutes.[10]

  • Read the fluorescence intensity on a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 465 nm.[10]

Part 3: Data Analysis and Hit Identification

The large volume of data generated from an HTS campaign requires systematic and statistically sound analysis to identify true "hits" while minimizing false positives.[20]

Data Normalization and Quality Control

Raw data from the plate reader should be normalized to account for plate-to-plate and well-to-well variations. A common method is to normalize the data to the plate-specific positive and negative controls. The Z'-factor should be calculated for each plate to ensure data quality.

Hit Identification and Confirmation

A "hit" is typically defined as a compound that produces a signal that is a certain number of standard deviations away from the mean of the negative controls (e.g., >3 standard deviations).[14]

The Hit Triage Process:

Hit_Triage Primary_Screen Primary HTS Hit_Identification Hit Identification (>3 SD from control) Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Re-testing) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response (IC50) Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Orthogonal & Counter-screens) Dose_Response->Secondary_Assays Lead_Series Lead Series Identification Secondary_Assays->Lead_Series

Caption: The decision-making workflow for hit validation.

Initial hits from the primary screen must be confirmed through a series of follow-up experiments:[14]

  • Hit Confirmation: Re-testing of the initial hits, often from freshly prepared solutions, to eliminate false positives due to experimental error.[14]

  • Dose-Response Analysis: Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC50 or EC50).[20]

  • Secondary and Orthogonal Assays: Hits are further validated in different assay formats (orthogonal assays) to confirm their mechanism of action and rule out assay-specific artifacts. Counter-screens are also employed to identify compounds that interfere with the detection technology.

  • Preliminary Structure-Activity Relationship (SAR) Analysis: The structures of the confirmed hits are analyzed to identify common chemical scaffolds and to guide the synthesis of analogs for lead optimization.[14]

Conclusion

The high-throughput screening of piperidine carboxylic acid derivatives is a powerful approach for identifying novel starting points for drug discovery. A successful HTS campaign requires a well-designed and validated assay, a robust automated workflow, and a rigorous data analysis and hit confirmation process. By following the principles and protocols outlined in this application note, researchers can increase the likelihood of identifying high-quality hits that can be advanced into lead optimization and ultimately, into new therapeutic agents.

References

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023-03-10).
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • High-throughput screening (HTS). (2019-04-10). BMG LABTECH.
  • HTS Assay Valid
  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][10][15]benzothiazine as orally-active adhesion molecule inhibitors. PubMed.

  • Alternative Strategies for Confirmation of Human Immunodeficiency Virus Infection Require Judicious Use. PubMed Central.
  • Comparative Guide to Biological Assays for Confirming the Activity of 1-Piperidinepropanol Deriv
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • High-Throughput Screening (HTS). Beckman Coulter.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI.
  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (2026-01-19). Pharmaceutical Technology.
  • High Throughput Screening Assays for Drug Discovery. (2025-11-13). BellBrook Labs.
  • Pharmacological Applications of Piperidine Deriv
  • The Benefits of Automation in High Throughput Screening. (2024-06-27). Dispendix.
  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PubMed Central.
  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020-08-12). PubMed.
  • Quality control and data correction in high-throughput screening. [No Source Found].
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-15). [No Source Found].
  • Hit Identification - Revolutionizing Drug Discovery. Vipergen.
  • High-Throughput Screening. Hudson Robotics.
  • N -Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. (2015-12-21).
  • Information note - Preventing HIV misdiagnosis.
  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011-06-03).
  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026-01-19).
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2025-08-06). [No Source Found].
  • Biochemical assays in drug discovery and development. (2025-07-24). Celtarys Research.
  • Analysis of HTS data. (2017-11-13). Cambridge MedChem Consulting.
  • Handling High-Throughput Screening: Liquid Handlers. [No Source Found].
  • High-throughput screening. Wikipedia.
  • What Are the Types of Biochemical Assays Used in Drug Discovery?. (2025-04-21).
  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. (2017-09-19). Dove Medical Press.
  • High-Throughput Encapsulated Nanodroplet Screening for Acceler
  • Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. [No Source Found].
  • Piperidine Carboxylic Acid Imports Under HS Code 29319090. Zauba.
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  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. (2021-05-05). RSC Publishing.
  • Drug Discovery Mass Spectrometry Market Report 2025. MarketsandMarkets.
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

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Evaluating 1-Isopropylpiperidine-3-carboxylic acid hydrochloride as a Modulator of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols:

Introduction: The Challenge and Opportunity of Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, forming the intricate network of signaling pathways that govern health and disease.[1] Consequently, the modulation of aberrant PPIs presents a vast and promising landscape for therapeutic intervention.[1] Historically, PPI interfaces were deemed "undruggable" due to their large, flat, and often featureless topographies, which contrast sharply with the well-defined pockets of traditional enzyme targets.[2] However, recent advances have demonstrated that small molecules can indeed modulate these complex interactions, often by binding to allosteric sites or "hot spots" crucial for the interaction.[3]

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its three-dimensional nature allows for the precise projection of functional groups into binding pockets. Specifically, derivatives of piperidine-3-carboxylic acid offer a compelling starting point for fragment-based drug discovery and library synthesis due to their stereochemical complexity and the presence of a carboxylic acid group, which can serve as a key hydrogen-bonding feature or a handle for further chemical elaboration.

This guide introduces 1-Isopropylpiperidine-3-carboxylic acid hydrochloride , a novel small molecule with potential as a modulator of PPIs. We provide a framework and detailed protocols for its systematic evaluation, from initial high-throughput screening to in-depth biophysical characterization and cellular validation. The causality behind each experimental choice is explained to empower researchers to not only execute these protocols but also to adapt them for their specific PPI target.

Compound Profile: 1-Isopropylpiperidine-3-carboxylic acid hydrochloride

Understanding the physicochemical properties of a compound is critical for designing robust biological and biophysical assays. 1-Isopropylpiperidine-3-carboxylic acid hydrochloride is a synthetic small molecule. The hydrochloride salt form generally enhances aqueous solubility, a crucial parameter for most biochemical assays.[4]

PropertyValue (Predicted/Typical)Significance in PPI Studies
Molecular Formula C9H18ClNO2---
Molecular Weight 207.70 g/mol Falls within the typical range for small molecule fragments and leads.
Structure See Figure 1The piperidine ring provides a rigid 3D scaffold. The isopropyl group adds hydrophobicity, while the carboxylic acid is a key polar/charged feature for potential hydrogen or ionic bonding.
Solubility Soluble in aqueous buffers (e.g., PBS, HEPES) and DMSO.High aqueous solubility is critical for avoiding aggregation in biochemical assays. DMSO is a common solvent for stock solutions.[5]
Purity >95% (Recommended)High purity is essential to ensure that observed activity is due to the compound itself and not contaminants.

Figure 1: Chemical Structure

A simple representation of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.

Experimental Strategy: A Multi-Tiered Approach to Validation

A robust evaluation of a potential PPI modulator requires a tiered approach, moving from high-throughput screening to detailed, quantitative analysis. This strategy minimizes false positives and provides a comprehensive understanding of the compound's mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Biophysical Validation cluster_2 Tier 3: Cellular Confirmation A High-Throughput Screen (e.g., AlphaScreen) B Direct Binding & Kinetics (e.g., SPR) A->B Hit Confirmation C Thermodynamic Profiling (e.g., ITC) A->C Hit Confirmation D Target Engagement in Cells (e.g., Co-IP) B->D Mechanism Validation C->D

Caption: A tiered workflow for validating PPI modulators.

PART 1: PRIMARY SCREENING FOR PPI MODULATION

Technology Focus: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, no-wash immunoassay ideal for high-throughput screening (HTS) of PPIs.[6] It relies on the proximity of Donor and Acceptor beads; when a PPI brings them together, a cascade of chemical reactions generates a strong luminescent signal.[6][7] Small molecule inhibitors will disrupt this interaction, leading to a decrease in signal.

Causality Behind Choice:

  • High Throughput: Its homogeneous format is easily automated in 96-, 384-, or 1536-well plates.

  • Sensitivity: The signal amplification cascade allows for the use of low concentrations of protein, conserving valuable reagents.

  • Flexibility: The assay can be adapted for various PPI systems using different affinity tags (e.g., GST, 6xHis, Biotin).[8]

Protocol 1: AlphaScreen Assay for PPI Inhibition

This protocol assumes a PPI between Protein A (GST-tagged) and Protein B (Biotinylated).

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20. Rationale: BSA and Tween-20 are included to prevent non-specific binding of proteins and the compound to the assay plates and beads.
  • Protein A-GST & Protein B-Biotin: Dilute to a final concentration of 10-30 nM in Assay Buffer. This concentration should be determined empirically via a cross-titration experiment to find the optimal signal-to-background ratio.
  • Compound Stock: Prepare a 10 mM stock of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.
  • Bead Slurry: Reconstitute Anti-GST Acceptor beads and Streptavidin Donor beads in Assay Buffer. Protect from light.[9]

2. Assay Procedure (384-well format):

  • Compound Dispensing: Add 50 nL of the compound serial dilution to the assay plate wells. Include DMSO-only wells for negative (100% activity) and no-protein wells for positive (0% activity/background) controls.
  • Protein Incubation: Add 5 µL of the Protein A-GST / Protein B-Biotin mix to each well.
  • Incubate: Cover the plate and incubate for 30 minutes at room temperature to allow the proteins to interact and equilibrate with the compound.
  • Acceptor Bead Addition: Add 5 µL of Anti-GST Acceptor beads (final concentration 20 µg/mL).
  • Incubate: Cover and incubate for 60 minutes at room temperature, protected from light.
  • Donor Bead Addition: Add 5 µL of Streptavidin Donor beads (final concentration 20 µg/mL).
  • Final Incubation: Cover, seal, and incubate for 60-90 minutes at room temperature in the dark.
  • Read Plate: Read on an Alpha-compatible plate reader (e.g., PerkinElmer EnVision).

3. Data Analysis:

  • Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Background] / [Signal_DMSO - Signal_Background]).
  • Plot % Inhibition vs. Compound Concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC50 value.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Dispense Compound\n(50 nL)"]; step2 [label="Add Protein Mix\n(5 µL)"]; step3 [label="Incubate\n(30 min)"]; step4 [label="Add Acceptor Beads\n(5 µL)"]; step5 [label="Incubate\n(60 min, dark)"]; step6 [label="Add Donor Beads\n(5 µL)"]; step7 [label="Incubate\n(60-90 min, dark)"]; end [label="Read Plate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> step7 -> end; }

Caption: AlphaScreen protocol workflow for PPI inhibitor screening.

PART 2: BIOPHYSICAL VALIDATION OF HITS

A positive result from a primary screen is not definitive proof of direct binding. Biophysical methods are essential to confirm a direct interaction, quantify binding affinity, and determine the kinetics and thermodynamics of the interaction.

Technology Focus 1: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real time.[10][11] One molecule (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is measured in Resonance Units (RU).[10]

Causality Behind Choice:

  • Direct Measurement: Confirms physical interaction without labels, which can sometimes interfere with binding.[12]

  • Kinetic Data: Provides association (ka) and dissociation (kd) rates, offering deeper mechanistic insight than affinity alone.

  • Affinity Determination: The equilibrium dissociation constant (KD = kd/ka) can be precisely calculated.

Protocol 2: SPR Analysis of Small Molecule-Protein Binding

This protocol assumes immobilization of the larger protein partner (Protein A) and flowing the small molecule (1-Isopropylpiperidine-3-carboxylic acid hydrochloride) over the surface.

1. System Preparation:

  • Running Buffer: PBS, pH 7.4, 0.05% Tween-20, 1-2% DMSO. Rationale: The DMSO concentration must match that of the analyte dilutions to minimize bulk refractive index shifts. Tween-20 prevents non-specific binding.[5]
  • Sensor Chip: A CM5 sensor chip is commonly used for amine coupling.
  • Immobilization: Immobilize Protein A onto the sensor surface using standard amine coupling chemistry (EDC/NHS activation). Aim for an immobilization level that will yield a theoretical Rmax of ~50-100 RU for the small molecule. Rationale: A high surface density of the protein is often needed when there is a large molecular weight difference between the protein and the small molecule.[5]

2. Binding Analysis:

  • System Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.
  • Analyte Preparation: Prepare a serial dilution of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride in running buffer (e.g., 0.1 µM to 50 µM). Include a buffer-only (zero concentration) sample for double referencing.
  • Injection Cycle (Multi-cycle kinetics):
  • Inject the lowest concentration of the compound over the flow cells (both the immobilized surface and a reference surface) for a set association time (e.g., 120 seconds).
  • Switch to running buffer and monitor the dissociation phase (e.g., 300 seconds).
  • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) if necessary to remove all bound analyte.
  • Repeat the cycle for each concentration, including the buffer blank.
  • Data Processing:
  • Double Referencing: Subtract the signal from the reference flow cell and then subtract the signal from the buffer-only injection. This corrects for non-specific binding and bulk shift.
  • Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
ParameterDescriptionTypical Range for Hits
ka (M⁻¹s⁻¹) Association rate constant10³ - 10⁶
kd (s⁻¹) Dissociation rate constant10⁻¹ - 10⁻⁴
KD (M) Equilibrium dissociation constant100 µM - 10 nM
Technology Focus 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[13] It is the gold standard for determining the thermodynamics of an interaction, providing a complete thermodynamic profile in a single experiment.[14][15]

Causality Behind Choice:

  • Thermodynamic Data: Directly measures the binding enthalpy (ΔH) and allows for the calculation of binding entropy (ΔS). This information is invaluable for understanding the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effect).

  • Stoichiometry: Accurately determines the stoichiometry (n) of the interaction.

  • Solution-Based: No immobilization or labeling is required, representing the interaction in its native state.[13]

Protocol 3: ITC Analysis of Compound Binding

1. Sample Preparation:

  • Buffer: Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).
  • Compound Solution: Dissolve the compound in the final dialysis buffer. Rationale: Precise buffer matching between the cell and syringe is critical to minimize heats of dilution.
  • Concentrations: Protein concentration in the cell should be 10-50x the expected KD. Compound concentration in the syringe should be 10-15x the protein concentration.

2. ITC Experiment:

  • Setup: Set the experimental temperature (e.g., 25°C). Load the protein into the sample cell and the compound into the injection syringe.
  • Titration: Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, then proceed with a series of injections (e.g., 20-30 injections of 2-3 µL each) with sufficient spacing to allow the signal to return to baseline.
  • Control Experiment: Perform a control titration by injecting the compound into buffer alone to measure the heat of dilution.

3. Data Analysis:

  • Integration: Integrate the area of each injection peak to determine the heat change per injection.
  • Correction: Subtract the heat of dilution from the binding heats.
  • Fitting: Plot the corrected heat per mole of injectant against the molar ratio of compound to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site model) to determine n, KD, and ΔH. ΔG and TΔS can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).

PART 3: CELLULAR VALIDATION

Confirming that a compound can modulate a PPI within the complex environment of a living cell is the final and most critical step.

Technology Focus: Co-Immunoprecipitation (Co-IP)

Co-IP is a gold-standard technique used to study protein-protein interactions in their native cellular context.[16] An antibody to a "bait" protein is used to pull it down from a cell lysate, and any interacting "prey" proteins are co-precipitated.[17][18] The presence of the prey protein is then detected, typically by Western blotting.

Causality Behind Choice:

  • Physiological Relevance: Assesses the PPI in a cellular lysate, which more closely mimics the physiological environment than a purified system.

  • Confirmatory Power: Provides strong evidence that the compound can access its target and exert its effect in a cell.

  • Standard Technique: A widely used and well-understood method for validating PPIs.[19]

Protocol 4: Co-IP to Confirm Cellular Inhibition

1. Cell Treatment and Lysis:

  • Culture cells expressing the bait and prey proteins to ~80-90% confluency.
  • Treat cells with varying concentrations of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 4-24 hours).
  • Wash cells with ice-cold PBS and lyse with a gentle, non-denaturing Co-IP Lysis Buffer containing protease and phosphatase inhibitors. Rationale: Maintaining the integrity of the protein complex is paramount.[17]
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Immunoprecipitation:

  • Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
  • IP: Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.
  • Capture: Add fresh protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
  • Washing: Pellet the beads and wash 3-5 times with Co-IP Lysis Buffer. Rationale: Washing steps are critical to remove non-specifically bound proteins.

3. Elution and Western Blotting:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with a primary antibody against the "prey" protein to detect its presence in the immunoprecipitated complex.
  • Also, probe for the "bait" protein to confirm successful immunoprecipitation.
  • Analyze the results: A dose-dependent decrease in the amount of co-precipitated prey protein in the compound-treated samples indicates successful inhibition of the PPI in the cellular context.

Trustworthiness and Self-Validation

Every protocol described is part of a self-validating system.

  • An AlphaScreen hit is hypothetical until confirmed by a direct binding assay.

  • SPR provides affinity and kinetic data, but ITC validates the binding thermodynamically and confirms stoichiometry. A strong correlation between the KD values obtained from SPR and ITC significantly increases confidence in the result.

  • Finally, a biophysically validated interaction is only therapeutically relevant if it can be reproduced in a cellular system, which is the role of the Co-IP . Failure at any tier prompts a re-evaluation of the previous tier's results or the compound's suitability.

Conclusion

This guide provides a comprehensive, multi-tiered strategy for the evaluation of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride as a potential PPI modulator. By progressing from high-throughput screening to rigorous biophysical characterization and finally to cellular validation, researchers can confidently determine the compound's true potential. The principles and protocols outlined here are not only applicable to the specified compound but also serve as a universal framework for the discovery and validation of novel small-molecule PPI modulators, a critical endeavor in modern drug discovery.

References

  • Reichert® SPR. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Available at: [Link]

  • Huang, Z., et al. (2022). Identification of β-strand mediated protein–protein interaction inhibitors using ligand-directed fragment ligation. National Institutes of Health. Available at: [Link]

  • Schumacher, F.R., et al. (2021). From Tethered to Freestanding Stabilizers of 14-3-3 Protein-Protein Interactions through Fragment Linking. National Institutes of Health. Available at: [Link]

  • Antibodies.com. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. Available at: [Link]

  • Krainer, G., & Keller, S. (2015). Characterization of molecular interactions using isothermal titration calorimetry. PubMed. Available at: [Link]

  • Arkin, M.R., et al. (2014). Direct and Propagated Effects of Small Molecules on Protein–Protein Interaction Networks. Available at: [Link]

  • Wang, S., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • Ratia, K., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • CDI Laboratories. Protein small molecule interactions. Available at: [Link]

  • Brehme, M., et al. (2014). Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes. PubMed Central. Available at: [Link]

  • TA Instruments. Characterizing Binding Interactions by ITC. Available at: [Link]

  • BMG Labtech. (2021). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Available at: [Link]

  • Baron, O.L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol. Available at: [Link]

  • PubChem. 1-(3-Carboxypropyl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Bitesize Bio. (2025). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Available at: [Link]

  • Hsieh, J.J., et al. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. PNAS. Available at: [Link]

  • White Rose Research Online. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available at: [Link]

  • Wilson, A.J. (2020). Recent applications of covalent chemistries in protein–protein interaction inhibitors. PMC. Available at: [Link]

  • Scholze, A. (2010). AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions. University of Bremen. Available at: [Link]

  • Shariff, S.D., et al. (2022). Implications of the Essential Role of Small Molecule Ligand Binding Pockets in Protein–Protein Interactions. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Biotech Pacific. Co-IP (Co-immunoprecipitation): A method for validating protein interactions. Available at: [Link]

  • National Institutes of Health. (2014). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Available at: [Link]

  • Zhang, Y., et al. (2019). Characterization of Small Molecule–Protein Interactions Using SPR Method. Available at: [Link]

  • ResearchGate. (2023). (PDF) Co-immunoprecipitation for Assessing Protein-Protein Interactions in Agrobacterium-Mediated Transient Expression System in Nicotiana benthamiana. Available at: [Link]

  • Pierce, M.M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. Available at: [Link]

  • BMG LABTECH. AlphaScreen. Available at: [Link]

  • University of Manchester. Characterizing protein-excipient interactions for improved biopharmaceutical formulation. Research Explorer. Available at: [Link]

  • PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Drug Discovery Chemistry. Protein Protein Interactions. Available at: [Link]

  • ACS Publications. (2022). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Available at: [Link]

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1-Isopropylpiperidine-3-carboxylic acid hydrochloride as a ligand for receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

1-Isopropylpiperidine-3-carboxylic acid hydrochloride: A Novel Ligand for Probing Cholinergic Receptor Binding

Abstract

This document provides a comprehensive guide to the use of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride as a putative ligand in receptor binding assays. Based on the prevalence of the piperidine scaffold in cholinergic ligands, this application note details a hypothetical protocol for characterizing the binding affinity of this compound for muscarinic acetylcholine receptors. The provided methodologies are grounded in established principles of radioligand binding assays and are intended to serve as a robust starting point for researchers in pharmacology and drug discovery.

Introduction: The Piperidine Scaffold in Receptor Pharmacology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with a variety of receptor binding pockets. Notably, piperidine derivatives have been successfully developed as ligands for a wide range of G protein-coupled receptors (GPCRs) and ligand-gated ion channels.

Dysfunctional acetylcholine signaling is implicated in a variety of pathological conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[2] Acetylcholine's effects are mediated by two main receptor families: the ionotropic nicotinic acetylcholine receptors (nAChRs) and the metabotropic muscarinic acetylcholine receptors (mAChRs).[2][3][4] Both nAChRs and mAChRs are significant drug targets, and the development of novel, selective ligands is of paramount importance.[5][6][7][8][9]

Given that numerous piperidine-containing molecules exhibit affinity for both nicotinic and muscarinic acetylcholine receptors, 1-Isopropylpiperidine-3-carboxylic acid hydrochloride represents a compound of interest for screening against these targets.[2][10] This application note will focus on a detailed protocol for a competitive binding assay against muscarinic receptors, a family of five G protein-coupled receptors (M1-M5) that regulate a multitude of physiological functions.[5][9]

Principle of the Competitive Radioligand Binding Assay

The competitive radioligand binding assay is a fundamental technique used to determine the affinity of an unlabeled compound (the "competitor" or "test ligand") for a receptor. The assay measures the ability of the test ligand to displace a radiolabeled ligand ("radioligand") that is known to bind to the receptor with high affinity and specificity.

The experiment involves incubating a source of receptors (e.g., cell membranes) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test ligand. As the concentration of the test ligand increases, it competes with the radioligand for binding to the receptor, resulting in a decrease in the amount of bound radioactivity. The concentration of the test ligand that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (inhibitory concentration 50%). The IC₅₀ value can then be used to calculate the equilibrium dissociation constant (Ki) of the test ligand, which represents its affinity for the receptor.

Experimental Workflow: Muscarinic Receptor Binding Assay

The following diagram illustrates the general workflow for the competitive binding assay detailed in this application note.

workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis ligand_prep Prepare 1-Isopropylpiperidine- 3-carboxylic acid hydrochloride (Test Ligand) Dilutions incubation Incubate Membranes, Radioligand, and Test Ligand ligand_prep->incubation radioligand_prep Prepare Radioligand ([3H]-NMS) Solution radioligand_prep->incubation membrane_prep Prepare Receptor Membrane Suspension membrane_prep->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing scintillation Scintillation Counting of Filters washing->scintillation analysis Data Analysis: IC50 and Ki Determination scintillation->analysis

Caption: General workflow for the competitive radioligand binding assay.

Detailed Protocols

The following protocols are designed for determining the binding affinity of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride for muscarinic acetylcholine receptors using [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

Materials and Reagents
ReagentSupplierCatalogue No.Storage Conditions
1-Isopropylpiperidine-3-carboxylic acid HClIn-house/Commercial-Room Temperature, Desiccated
[³H]-N-methylscopolamine ([³H]-NMS)PerkinElmerNET636-20°C
AtropineSigma-AldrichA0132Room Temperature
Human M1-M5 Receptor MembranesPerkinElmer/MilliporeVarious-80°C
Tris-HClSigma-AldrichT5941Room Temperature
MgCl₂Sigma-AldrichM8266Room Temperature
Scintillation CocktailPerkinElmer6013329Room Temperature
Glass Fiber Filters (GF/B)Whatman1821-025Room Temperature
96-well PlatesCorning3363Room Temperature
Preparation of Solutions
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Ligand Stock Solution (10 mM): Dissolve an appropriate amount of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride in deionized water.

  • Radioligand Working Solution: Dilute [³H]-NMS in Assay Buffer to a final concentration of 1 nM.

  • Non-specific Binding Control (Atropine, 1 mM): Dissolve atropine in deionized water.

Assay Protocol
  • Prepare Test Ligand Dilutions: Perform a serial dilution of the 10 mM stock solution of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride in Assay Buffer to obtain a range of concentrations from 10⁻¹⁰ M to 10⁻³ M.

  • Thaw Receptor Membranes: On the day of the experiment, rapidly thaw the frozen receptor membranes in a cool water bath. Homogenize the membranes by gentle vortexing and dilute to the desired concentration in ice-cold Assay Buffer. The optimal membrane concentration should be determined empirically but is typically in the range of 5-20 µg of protein per well.

  • Set up the 96-well Plate:

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): Add 50 µL of 1 mM Atropine.

    • Competitive Binding: Add 50 µL of each dilution of the test ligand.

  • Add Radioligand: To all wells, add 50 µL of the 1 nM [³H]-NMS working solution.

  • Add Receptor Membranes: To all wells, add 100 µL of the diluted receptor membrane suspension. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis

The data obtained from the scintillation counter (in counts per minute, CPM) is used to determine the IC₅₀ and Ki of the test ligand.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test ligand concentration.

  • Determine the IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate the Ki: Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Interpretation of Results & Causality

  • High Ki Value: A high Ki value indicates low affinity of the test ligand for the receptor.

  • Low Ki Value: A low Ki value signifies high affinity. The isopropyl group on the piperidine nitrogen and the carboxylic acid at the 3-position of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride will be the key determinants of its binding affinity. The carboxylic acid may form ionic or hydrogen bonds with polar residues in the binding pocket, while the isopropyl group will interact with hydrophobic pockets.[11]

  • Subtype Selectivity: By performing this assay on membranes expressing different muscarinic receptor subtypes (M1-M5), the selectivity of the compound can be determined. A ligand that exhibits a significantly lower Ki for one subtype over others is considered selective.

The choice of [³H]-NMS as the radioligand is based on its high affinity and non-selective binding to all muscarinic receptor subtypes, making it a suitable tool for initial screening. Atropine is used to define non-specific binding as it is a classical high-affinity muscarinic antagonist that will occlude all specific binding sites at the concentration used.

Potential Signaling Pathways

Should 1-Isopropylpiperidine-3-carboxylic acid hydrochloride demonstrate significant binding affinity, further functional assays would be required to determine if it acts as an agonist or antagonist. The five muscarinic receptor subtypes couple to different G proteins, initiating distinct signaling cascades.[5]

signaling cluster_m135 M1, M3, M5 Receptor Signaling cluster_m24 M2, M4 Receptor Signaling M135 Ligand Binding to M1, M3, or M5 Receptor Gq11 Activation of Gq/11 M135->Gq11 PLC Activation of Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 DAG DAG Production PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Activation of Protein Kinase C (PKC) DAG->PKC Cellular_Response_1 Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response_1 PKC->Cellular_Response_1 M24 Ligand Binding to M2 or M4 Receptor Gio Activation of Gi/o M24->Gio AC_inhibition Inhibition of Adenylyl Cyclase (AC) Gio->AC_inhibition cAMP_decrease Decreased cAMP Production AC_inhibition->cAMP_decrease PKA_inhibition Decreased PKA Activity cAMP_decrease->PKA_inhibition Cellular_Response_2 Cellular Response (e.g., decreased heart rate) PKA_inhibition->Cellular_Response_2

Caption: Canonical signaling pathways of muscarinic acetylcholine receptors.

Conclusion

This application note provides a detailed framework for the characterization of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride as a potential ligand for muscarinic acetylcholine receptors. The protocols are designed to be robust and adaptable, providing researchers with the necessary tools to investigate the pharmacological profile of this and other novel piperidine derivatives. Successful determination of the binding affinity and selectivity of this compound will pave the way for further functional studies to elucidate its potential as a modulator of the cholinergic system.

References

  • Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PubMed Central. [Link]

  • 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255. PubChem. [Link]

  • Muscarinic acetylcholine receptors: novel opportunities for drug development. PubMed Central. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. [Link]

  • Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Muscarinic acetylcholine receptor. Wikipedia. [Link]

  • Acetylcholine receptors (muscarinic) | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry. [Link]

  • Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PNAS. [Link]

  • Piperidine. Wikipedia. [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]

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Troubleshooting & Optimization

Solubility issues of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-Isopropylpiperidine-3-carboxylic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound in buffered systems. As a zwitterionic molecule supplied as a hydrochloride salt, its behavior in solution is highly dependent on pH, ionic strength, and buffer composition. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind our recommendations to help you achieve successful formulation and experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.

Q1: Why is my 1-Isopropylpiperidine-3-carboxylic acid hydrochloride poorly soluble in standard neutral buffers like PBS (pH 7.4)?

A: The primary reason is the compound's zwitterionic nature. The molecule contains both an acidic carboxylic acid group and a basic piperidine nitrogen. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. In this state, the positively charged piperidinium ion and the negatively charged carboxylate group can form strong intermolecular electrostatic interactions, similar to a crystal lattice. This self-association significantly reduces the molecule's interaction with water, leading to minimal solubility. For many similar amino acid derivatives, the pI is in the neutral pH range, which explains the poor solubility in buffers like PBS.

Q2: What are the predicted pKa values for this compound, and how do they affect solubility?

A: While experimentally determined values for this specific molecule are not readily published, we can estimate them based on its structure and data from analogous compounds.

  • pKa₁ (Carboxylic Acid): Expected to be in the range of 3.5 - 4.5 . Below this pH, the carboxylic acid is predominantly protonated (neutral). Above this pH, it is deprotonated (negatively charged). A close analog, 1-Isopropylpiperidine-4-carboxylic acid, has a reported pKa of 4.04.[1]

  • pKa₂ (Piperidine Nitrogen): Expected to be in the range of 9.0 - 10.5 . Below this pH, the nitrogen is predominantly protonated (positively charged). Above this pH, it is deprotonated (neutral).

Solubility is maximized at pH values far from the isoelectric point. Therefore, you can expect significantly higher solubility at pH < 2.5 (where the molecule is primarily a cation) or at pH > 11.5 (where it is primarily an anion).

Q3: When preparing solutions, should I be concerned about the "hydrochloride" salt form?

A: Yes, for two main reasons. First, dissolving the hydrochloride salt in an unbuffered solution (like pure water) will result in an acidic pH. Second, in buffers containing chloride ions (e.g., a buffer prepared with NaCl or KCl for osmolarity), the high concentration of chloride can suppress the dissolution of the hydrochloride salt. This is known as the "common ion effect."[2] If you suspect this is an issue, consider using a buffer system that does not rely on chloride salts.

Q4: Is it safe to heat the solution to aid dissolution?

A: Gentle warming (e.g., to 30-40°C) can increase the rate of dissolution but may not significantly increase the equilibrium solubility if the pH is near the isoelectric point. We advise against aggressive heating without prior knowledge of the compound's thermal stability, as it could lead to degradation. If precipitation occurs upon cooling, the issue is true insolubility at that pH and temperature, not just a slow dissolution rate.

Part 2: In-Depth Troubleshooting Guides

If the FAQs did not resolve your issue, these guides provide a more systematic approach to overcoming solubility challenges.

Guide 1: Systematic pH Adjustment for Solubility Optimization

The most critical factor governing the solubility of this zwitterionic compound is the pH of the buffer. The goal is to shift the pH away from the isoelectric point to ensure the molecule carries a net positive or net negative charge.

dot

Troubleshooting_Workflow Start Start: Compound is Insoluble or Precipitates CheckpH 1. Measure Final pH of Solution Start->CheckpH IsNearPI Is pH near estimated pI (approx. 6.5-7.5)? CheckpH->IsNearPI AdjustpH 2. Adjust Buffer pH (e.g., to pH 4 or pH 9) IsNearPI->AdjustpH Yes StillInsoluble Still Insoluble? IsNearPI->StillInsoluble No AdjustpH->StillInsoluble ChangeBuffer 3. Change Buffer System (e.g., Citrate, TRIS, HEPES) Avoid common ions if possible. StillInsoluble->ChangeBuffer Yes Success SOLUBILITY ACHIEVED StillInsoluble->Success No StillInsoluble2 Still Insoluble? ChangeBuffer->StillInsoluble2 CoSolvent 4. Introduce Co-solvent (DMSO, Ethanol, PEG-400) Start at 1-5% (v/v) StillInsoluble2->CoSolvent Yes StillInsoluble2->Success No CoSolvent->Success If Soluble Fail Consult Advanced Formulation (e.g., cyclodextrins, surfactants) CoSolvent->Fail If Insoluble

Caption: A logical workflow for troubleshooting solubility issues. dot

Troubleshooting Steps:

  • Buffer Ion Effects: Phosphate ions are known to sometimes form less soluble salts with amine-containing compounds. If you are using a phosphate buffer at an acidic pH where the compound is cationic, try switching to a citrate buffer. Conversely, at basic pH, consider buffers like TRIS or HEPES.

  • Ionic Strength ("Salting Out"): High concentrations of salts in the buffer can decrease the solubility of non-ionic or zwitterionic species by reducing the amount of "free" water available for solvation. Prepare your chosen buffer at a lower ionic strength (e.g., 10 mM) and see if solubility improves. Adjust to the final required osmolarity later, if necessary.

  • Co-Solvent Addition: When pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can disrupt the intermolecular interactions that favor the solid state. [3] * Recommended Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG-400).

    • Method: Prepare a concentrated stock solution of your compound in 100% co-solvent (e.g., 50 mg/mL in DMSO). Then, add this stock solution dropwise to your buffer while vortexing vigorously. Do not exceed a final co-solvent concentration that would be detrimental to your experiment (typically <5% for many biological assays).

Part 3: Experimental Protocols & Data

This section provides actionable protocols and reference data to guide your experimental work.

Protocol 1: Determining an Aqueous pH-Solubility Profile

This protocol provides a quantitative method to find the optimal pH for solubilizing your compound.

Materials:

  • 1-Isopropylpiperidine-3-carboxylic acid hydrochloride

  • A series of buffers covering a pH range from 2 to 12 (e.g., Glycine-HCl, Citrate, Phosphate, Borate, CAPS)

  • Microcentrifuge tubes

  • Thermomixer or shaker

  • 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to 1.0 mL of each buffer in a microcentrifuge tube (e.g., add 10 mg; ensure solid is visible).

  • Incubate the tubes at a constant temperature (e.g., 25°C) on a shaker for 24 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid remains.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilute the filtered supernatant with an appropriate mobile phase or solvent.

  • Quantify the concentration of the dissolved compound using a calibrated analytical method.

  • Plot the measured solubility (e.g., in mg/mL) against the buffer pH to visualize the pH-solubility profile.

Data Summary Tables

Table 1: Estimated Physicochemical Properties

Property Value Source / Rationale
Molecular Formula C₉H₁₇NO₂ · HCl -
Molecular Weight 207.70 g/mol Calculated
pKa₁ (Carboxylic Acid) ~ 3.5 - 4.5 Estimated based on structural analogs. [1]
pKa₂ (Piperidine) ~ 9.0 - 10.5 Estimated based on piperidine derivatives.

| Estimated pI | ~ 6.2 - 7.5 | Calculated as (pKa₁ + pKa₂)/2. The pH of minimum solubility. |

Table 2: Recommended Starting Buffers for Screening

Buffer System pH Range Considerations
Citrate 3.0 - 6.2 Good choice for achieving solubility in the acidic range.
Phosphate (PBS) 5.8 - 8.0 Widely used but can sometimes reduce solubility of cationic drugs.
TRIS 7.5 - 9.0 Common biological buffer; avoids phosphate-related issues.
HEPES 6.8 - 8.2 Popular for cell culture; zwitterionic buffer.

| Borate | 8.0 - 10.0 | Useful for achieving solubility in the basic range. |

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24820453, (3S)-piperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4498, Nipecotic Acid. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • ResearchGate. (2020). Solubility and dissolution enhancement strategies: Current understanding and recent trends. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82162777, 1-(3-Carboxypropyl)piperidine-3-carboxylic acid. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

Sources

Preventing side reactions in the N-isopropylation of nipecotic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the N-isopropylation of nipecotic acid. This resource, designed by application scientists with extensive experience in synthetic chemistry, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and prevent common side reactions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yield and purity, and accelerate your research and development efforts.

Introduction: The Challenge of Selective N-Isopropylation

Nipecotic acid, a piperidine-3-carboxylic acid, is a valuable building block in medicinal chemistry, notably for the synthesis of GABA uptake inhibitors.[1] The introduction of an N-isopropyl group is a common modification to enhance the pharmacological properties of nipecotic acid derivatives. However, what appears to be a straightforward alkylation is often complicated by a series of potential side reactions. The presence of two nucleophilic centers—the secondary amine and the carboxylic acid—along with the potential for over-alkylation, necessitates a carefully controlled reaction environment.

This guide will explore the primary synthetic routes for N-isopropylation, delve into the mechanisms of the most common side reactions, and provide validated protocols and troubleshooting advice to ensure the successful synthesis of your target N-isopropylnipecotic acid.

Core Synthetic Pathways

Two principal methods are employed for the N-isopropylation of nipecotic acid: Direct Alkylation and Reductive Amination. The choice between these pathways is critical and depends on the desired selectivity, available starting materials, and scalability.

G cluster_0 Synthetic Approaches Start Nipecotic Acid Direct_Alkylation Direct Alkylation (with Isopropyl Halide) Start->Direct_Alkylation Base, Solvent Reductive_Amination Reductive Amination (with Acetone) Start->Reductive_Amination Reducing Agent, Solvent Product N-Isopropylnipecotic Acid Direct_Alkylation->Product Reductive_Amination->Product

Caption: Primary synthetic routes for the N-isopropylation of nipecotic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the N-isopropylation of nipecotic acid. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.

Issue 1: Low Yield of the Desired Mono-isopropylated Product and Formation of a Di-isopropylated Byproduct (Quaternary Ammonium Salt).

Question: My reaction is producing a significant amount of a byproduct with a higher molecular weight, which I suspect is the quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?

Root Cause Analysis: Over-alkylation is a common problem when reacting secondary amines with alkyl halides.[2][3] The desired N-isopropylnipecotic acid is itself a tertiary amine and can act as a nucleophile, reacting with another molecule of the isopropyl halide to form a quaternary ammonium salt. This is particularly problematic under conditions that favor repeated alkylation.

G Nipecotic_Acid Nipecotic Acid (Secondary Amine) N_Isopropyl N-Isopropylnipecotic Acid (Tertiary Amine) Nipecotic_Acid->N_Isopropyl 1. Alkylation Isopropyl_Halide Isopropyl Halide Isopropyl_Halide->N_Isopropyl Quaternary_Salt Quaternary Ammonium Salt (Byproduct) Isopropyl_Halide->Quaternary_Salt N_Isopropyl->Quaternary_Salt 2. Over-alkylation

Caption: Pathway showing the formation of the desired product and the over-alkylation byproduct.

Solutions:

StrategyMechanism of ActionKey Considerations
Control Stoichiometry Using a slight excess of nipecotic acid relative to the isopropyl halide can help consume the alkylating agent before significant over-alkylation of the product occurs.Start with a 1.2:1 ratio of nipecotic acid to isopropyl halide and optimize as needed.
Slow Addition of Alkylating Agent Adding the isopropyl halide slowly to the reaction mixture maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant secondary amine.Use a syringe pump for controlled addition over several hours.
Choice of Base and Solvent A bulky, non-nucleophilic base can minimize side reactions. The solvent can influence the nucleophilicity of the amine and the reactivity of the alkylating agent.[4]Consider using diisopropylethylamine (DIPEA) as the base. Aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are often good choices.
Adopt Reductive Amination This method avoids the use of highly reactive alkyl halides, thereby eliminating the possibility of over-alkylation.[5]This is often the most effective solution for preventing over-alkylation. See Protocol 2 for a detailed procedure.
Issue 2: Formation of an Isopropyl Ester Byproduct.

Question: I am observing a byproduct with a mass corresponding to the isopropyl ester of N-isopropylnipecotic acid. How can I prevent this esterification?

Root Cause Analysis: The carboxylic acid moiety of nipecotic acid can be esterified by isopropyl alcohol, which can be present as a reagent or formed in situ under certain conditions. This reaction is typically acid-catalyzed.[6] If your reaction conditions are acidic or if you are using isopropyl alcohol as a solvent at elevated temperatures, esterification can become a significant side reaction.[7]

Solutions:

StrategyMechanism of ActionKey Considerations
Protect the Carboxylic Acid Temporarily converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before N-alkylation will prevent it from reacting. The protecting group can be removed in a subsequent step.[8][9]This adds steps to the synthesis but provides excellent chemoselectivity. A final saponification step will be required.
Use Mild, Non-Acidic Conditions Avoid acidic catalysts and high temperatures, especially when isopropyl alcohol is present.Reductive amination under neutral or slightly basic conditions is a good alternative.
Choice of Alkylating Agent Use an isopropyl halide rather than isopropyl alcohol if direct alkylation is preferred, and ensure the reaction is run under basic conditions.Isopropyl iodide or bromide are common choices.
Issue 3: The Reaction is Sluggish or Incomplete.

Question: My N-isopropylation reaction is not going to completion, even after extended reaction times. What can I do to improve the reaction rate?

Root Cause Analysis: Incomplete conversion can be due to several factors, including insufficient reactivity of the starting materials, poor solubility, or deactivation of the reagents. The choice of solvent, base, and temperature plays a crucial role in reaction kinetics.

Solutions:

StrategyMechanism of ActionKey Considerations
Increase Temperature Higher temperatures generally increase the reaction rate.Monitor for the formation of side products, as higher temperatures can sometimes lead to decreased selectivity.
Optimize Solvent The solvent should fully dissolve the reactants. Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions.Ensure the solvent is anhydrous, as water can interfere with the reaction.
Choice of Leaving Group (for Direct Alkylation) The reactivity of isopropyl halides follows the order I > Br > Cl. Using a more reactive alkylating agent can increase the reaction rate.Isopropyl iodide is more reactive but also more expensive and less stable than isopropyl bromide.
Catalyst (for Reductive Amination) The choice and amount of reducing agent are critical. Sodium triacetoxyborohydride is often effective under mild conditions.[10]Ensure the reducing agent is fresh and handled under anhydrous conditions.

Experimental Protocols

Protocol 1: Direct N-Isopropylation with Isopropyl Bromide

This protocol is suitable for small-scale synthesis where over-alkylation can be controlled by stoichiometry.

Materials:

  • Nipecotic acid

  • Isopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of nipecotic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add isopropyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Isopropylation via Reductive Amination

This is the preferred method for achieving high selectivity and avoiding over-alkylation.[5][11]

Materials:

  • Nipecotic acid

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve nipecotic acid (1.0 eq) and acetone (1.5 eq) in anhydrous DCM.

  • Stir the solution at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.

Purification of N-Isopropylnipecotic Acid

The final purity of your product is paramount. Here are some guidelines for effective purification.

MethodWhen to UseKey Considerations
Column Chromatography For removing byproducts with different polarities, such as unreacted starting material or the isopropyl ester.Use a suitable solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine to prevent streaking).
Recrystallization When the product is a solid and has good purity (>90%) after initial workup.Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
Acid/Base Extraction To remove neutral or basic impurities from the acidic product.Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. Then, basify the aqueous layer and extract the purified product back into an organic solvent.

References

  • bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In.
  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • PubMed. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1.
  • PubMed. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors.
  • ResearchGate. (2025). Enhancement of Esterification of Propionic Acid with Isopropyl Alcohol by Pervaporation Reactor.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation.
  • Myers, A. (n.d.). Chem 115.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • ScienceDirect. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Introduction: The Synthetic Challenge

The synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride is a crucial step in the development of various pharmaceutical intermediates. The core transformation is the N-alkylation of the piperidine ring, a seemingly straightforward reaction that presents several challenges in practice. The most common and efficient route is the reductive amination of a piperidine-3-carboxylic acid precursor with acetone.

This guide focuses on troubleshooting this specific pathway, addressing common pitfalls from reactant selection to final product isolation, ensuring a robust and reproducible synthesis.

G cluster_0 Synthetic Workflow SM Piperidine-3-carboxylic acid (or its ester) Reaction Reductive Amination (Iminium Formation & Reduction) SM->Reaction Acetone Acetone Acetone->Reaction RA Reducing Agent (e.g., NaBH(OAc)₃) RA->Reaction Solvent Solvent (e.g., DCE, THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Salt Salt Formation & Crystallization Workup->Salt HCl HCl source (e.g., HCl in Ether) HCl->Salt Product 1-Isopropylpiperidine-3-carboxylic acid hydrochloride Salt->Product Purified Product

Caption: High-level workflow for the target synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the synthesis.

Q1: My overall yield is consistently low (<60%). What are the primary factors to investigate?

Low yield is a multifaceted problem. A systematic approach is required to identify the root cause. The most common culprits are incomplete reaction, degradation of starting material or product, and mechanical losses during workup and purification.

Troubleshooting Workflow:

G Start Low Yield Observed Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->Analyze Path1 High % of Starting Material Remaining? Analyze->Path1 Check Conversion Path2 Significant Side Products Observed? Path1->Path2 No Sol1 Optimize Reaction Conditions: - Check reducing agent activity - Increase reaction time/temp - Ensure proper stoichiometry Path1->Sol1 Yes Path3 Clean Conversion but Low Isolated Yield? Path2->Path3 No Sol2 Minimize Side Reactions: - Control temperature - Use milder reducing agent - Check starting material purity Path2->Sol2 Yes Sol3 Improve Workup/Isolation: - Optimize extraction pH - Use appropriate crystallization solvent - Minimize transfers Path3->Sol3 Yes

Caption: Decision tree for troubleshooting low yields.

Expert Insights:

  • Incomplete Iminium Formation: The reaction proceeds via an iminium ion intermediate formed between the piperidine nitrogen and acetone. This equilibrium can be unfavorable. Using an ester of the starting material (e.g., the ethyl or methyl ester) can improve solubility and reactivity. If using the free acid, the presence of a mild acid catalyst (like acetic acid) can facilitate iminium formation, especially with less reactive reducing agents.

  • Reducing Agent Potency: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and tolerant of slightly acidic conditions which favor iminium formation. However, it is moisture-sensitive. Ensure you are using a fresh, anhydrous batch. If yields are still low, consider a more powerful agent, but be wary of side reactions (see Q2).

Q2: I'm seeing multiple spots on TLC/peaks in LC-MS besides my product and starting material. What are they and how can I prevent them?

Side product formation is a common cause of reduced yield and purification headaches.

Common Side Products & Solutions:

Side ProductProbable CausePrevention Strategy
Dialkylated Piperidine Reaction temperature is too high, or a highly reactive alkylating agent was used (not common in reductive amination but possible with direct alkylation).Maintain reaction temperature at or below room temperature. Reductive amination is highly selective for mono-alkylation and is preferred over direct alkylation with isopropyl halides.[1]
Hydroxy-isopropyl Adduct Incomplete reduction of the hemiaminal intermediate, or reaction of the amine with unreacted acetone during workup.Ensure a sufficient excess (1.2-1.5 equivalents) of the reducing agent is used. Quench the reaction thoroughly before workup.
Ring-Opened Products Use of harsh reducing agents (e.g., LiAlH₄) or extreme pH during workup.Use selective reducing agents like NaBH(OAc)₃ or NaBH₃CN. Maintain a controlled pH during extraction and isolation.[2]
Quaternary Ammonium Salt This is rare in reductive amination but can occur in direct alkylation if excess isopropyl halide is used. The secondary amine product is more nucleophilic than the starting material.[1]Use reductive amination. If direct alkylation is necessary, use the piperidine as the limiting reagent.
Q3: Which reducing agent is optimal for the N-isopropylation of piperidine-3-carboxylic acid?

The choice of reducing agent is critical and depends on the substrate (free acid vs. ester), solvent, and desired reaction conditions.

Comparison of Common Reducing Agents for Reductive Amination:

Reducing AgentProsConsTypical Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, commercially available. Tolerates slightly acidic conditions, facilitating iminium formation.[2]Moisture sensitive, relatively expensive.1.2-1.5 eq., CH₂Cl₂ or DCE, Room Temp, 4-12h
Sodium Cyanoborohydride (NaBH₃CN) Effective and works well at neutral or slightly acidic pH.Highly toxic (releases HCN gas below pH 6) . Requires careful pH control.1.2-1.5 eq., MeOH, pH 6-7 (AcOH), Room Temp, 12-24h
Catalytic Hydrogenation (H₂, Pd/C) "Green" chemistry, high yielding, product is clean.Requires specialized high-pressure equipment. Catalyst can be pyrophoric. May reduce other functional groups.[3]5-10 mol% Pd/C, 50-500 psi H₂, MeOH or EtOH, Room Temp, 12-24h
Formic Acid (Leuckart-Wallach/Eschweiler-Clarke type) Inexpensive, acts as both reductant and solvent.[4]Requires high temperatures (reflux), can lead to side products, not ideal for sensitive substrates.Excess HCOOH and Formaldehyde (for methylation, adapted for isopropylation with acetone), >100 °C

Recommendation: For laboratory scale and general robustness, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its high selectivity, operational simplicity, and safety profile.

Q4: My final hydrochloride salt is oily or difficult to crystallize. How can I obtain a clean, crystalline solid?

Proper salt formation and crystallization are essential for achieving high purity.

Expert Protocol for Crystallization:

  • Ensure a Dry, Free Base: After aqueous workup, ensure the organic layer containing your product (the free base) is thoroughly dried over MgSO₄ or Na₂SO₄. Residual water is the most common inhibitor of crystallization.

  • Solvent Selection: The free base is typically a viscous oil. Dissolve it in a minimal amount of a solvent in which the hydrochloride salt is poorly soluble. Common choices include:

    • Diethyl ether

    • Methyl tert-butyl ether (MTBE)

    • Isopropanol (IPA)[5]

    • Ethyl acetate

  • Acid Addition: Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise to the stirred solution of the free base at 0 °C. Monitor for precipitation. Add the acid until the solution becomes slightly acidic (check with pH paper on a withdrawn, quenched aliquot). Avoid a large excess of HCl , as this can also inhibit crystallization.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Seeding: If available, add a single, small crystal from a previous successful batch.

    • Cooling: Allow the solution to stand at a low temperature (4 °C or -20 °C) for several hours to overnight.[5]

  • Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under high vacuum. A patent on a similar structure suggests recrystallization from isopropanol for enhanced purity.[5]

Detailed Experimental Protocol

This protocol utilizes the recommended reductive amination approach for optimal yield and purity.

Materials:

  • Piperidine-3-carboxylic acid ethyl ester (1.0 eq)

  • Anhydrous Acetone (3.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 2.0 M HCl in Diethyl Ether

Procedure:

  • To a stirred solution of piperidine-3-carboxylic acid ethyl ester (1.0 eq) in anhydrous DCM, add anhydrous acetone (3.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Carefully add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic. Maintain the temperature below 30 °C.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-Isopropylpiperidine-3-carboxylic acid ethyl ester as an oil.

  • Hydrolysis & Salt Formation: a. Dissolve the crude ester in 6M aqueous HCl. b. Heat the mixture to reflux (approx. 90-100 °C) for 2-4 hours, or until TLC/LC-MS confirms complete hydrolysis of the ester. c. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess HCl. This may yield a crude solid or oil. d. Co-evaporate with toluene or isopropanol twice to remove residual water. e. Dissolve the residue in a minimal amount of hot isopropanol and allow it to cool slowly to room temperature, then to 4 °C to induce crystallization.[5] f. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the final product.

References

  • CN106831540A: A preparation method of (S)-3-piperidine carboxylic acids.

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.

  • US20080269495A1: Process for Preparation of Piperidine Carboxylic Acid.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • Procedure for N-alkylation of Piperidine?

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.

  • Piperidine - Wikipedia.

  • Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.

  • CN105622444A: Preparation method for 1-benzyl-3-piperidone hydrochloride.

  • WO2006013550A3: Process for preparation of piperidine carboxylic acid.

  • Review of Modern Eschweiler–Clarke Methylation Reaction. Chemistry.

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters.

Sources

Technical Support Center: Stability of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Isopropylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the stability of this compound in solution. As there is limited publicly available stability data for this specific molecule, this document synthesizes established principles from analogous structures—tertiary amines, piperidine derivatives, and carboxylic acid hydrochlorides—to provide a robust framework for your experimental design and interpretation.

I. Scientific Overview: Anticipated Stability Profile

1-Isopropylpiperidine-3-carboxylic acid hydrochloride possesses three key structural features that will dictate its stability profile: a tertiary amine within a piperidine ring, a carboxylic acid, and its formulation as a hydrochloride salt. Understanding the potential liabilities of each is crucial for designing robust formulations and analytical methods.

  • Tertiary Amine/Piperidine Ring: The piperidine ring is generally stable. However, the tertiary amine nitrogen is a site susceptible to oxidation, which can lead to the formation of an N-oxide.[1] The carbon atoms alpha to the nitrogen can also be susceptible to oxidation.[2]

  • Carboxylic Acid: Carboxylic acids are generally stable to hydrolysis. However, they can undergo decarboxylation under thermal stress, although this typically requires high temperatures. The hydrochloride salt form enhances water solubility and is expected to be stable in solution.[3][4]

  • Overall Structure: The combination of these functional groups does not immediately suggest significant instability under standard laboratory conditions. However, exposure to harsh conditions such as strong acids or bases, high heat, oxidizing agents, and UV light can induce degradation.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-Isopropylpiperidine-3-carboxylic acid hydrochloride in its solid state and in solution?

A1:

  • Solid State: As a hydrochloride salt, the compound is likely a crystalline solid. It is recommended to store it in a well-sealed container at 2-8°C to minimize potential degradation from moisture and heat.

  • In Solution: Stock solutions should be prepared fresh whenever possible. For short-term storage (24-48 hours), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable. However, freeze-thaw cycles should be minimized. A pilot stability study is recommended to determine the acceptable storage duration under your specific conditions.

Q2: What solvents are recommended for preparing solutions of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride?

A2: The hydrochloride salt form is designed to enhance aqueous solubility.

  • Primary Recommendation: Deionized water or aqueous buffers (e.g., phosphate or acetate buffers) are the preferred solvents.

  • Organic Co-solvents: If higher concentrations are needed, or for specific analytical purposes, water-miscible organic solvents such as methanol, ethanol, or acetonitrile can be used as co-solvents. Always add the aqueous component first to ensure proper dissolution of the salt.

Q3: How does pH affect the stability of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride in solution?

A3: The stability of the compound is expected to be optimal in the acidic to neutral pH range (pH 3-7).

  • Acidic Conditions (pH < 3): Generally expected to be stable.

  • Neutral Conditions (pH ~7): Generally expected to be stable.

  • Basic Conditions (pH > 8): The free base form will be present at higher pH values. While the piperidine ring itself is relatively stable, prolonged exposure to strong basic conditions, especially at elevated temperatures, could potentially lead to unforeseen degradation pathways.

Q4: Is 1-Isopropylpiperidine-3-carboxylic acid hydrochloride sensitive to light?

A4: Nitrogen-containing heterocyclic compounds can be susceptible to photolytic degradation.[6] It is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting stability studies. The ICH Q1B guideline recommends specific conditions for photostability testing.[7]

III. Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in Water/Methanol) Acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, RT & 60°C) Prep->Base Expose Aliquots Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Expose Aliquots Thermal Thermal (60°C in Solution) Prep->Thermal Expose Aliquots Photo Photolytic (ICH Q1B Light Chamber) Prep->Photo Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->HPLC Purity Assess Peak Purity HPLC->Purity MassBalance Calculate Mass Balance HPLC->MassBalance Identify Identify Degradants HPLC->Identify

Caption: Workflow for a forced degradation study.

Detailed Protocols

1. Acid Hydrolysis

  • Protocol: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Conditions: Store one sample at room temperature and another at 60°C. Analyze at 2, 4, 8, and 24 hours.

  • Rationale: Assesses susceptibility to degradation in an acidic environment. The hydrochloride salt is expected to be stable under these conditions.

2. Base Hydrolysis

  • Protocol: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Conditions: Store at room temperature. Due to the potential for faster degradation in basic conditions, analyze at shorter time points (e.g., 1, 2, 4, and 8 hours).

  • Rationale: Evaluates stability in an alkaline environment where the free base is present.

3. Oxidative Degradation

  • Protocol: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Conditions: Store at room temperature, protected from light. Analyze at 2, 4, 8, and 24 hours.

  • Rationale: Tertiary amines are susceptible to oxidation, potentially forming N-oxides.[1]

4. Thermal Degradation

  • Protocol: Prepare a solution of the compound in a suitable solvent (e.g., water or a relevant buffer) at 0.5 mg/mL.

  • Conditions: Store at 60°C, protected from light. Analyze at 1, 3, and 5 days.

  • Rationale: Assesses the impact of elevated temperatures on the molecule's stability in solution.

5. Photolytic Degradation

  • Protocol: Prepare a solution (0.5 mg/mL) in a photochemically transparent container (e.g., quartz cuvette or clear glass vial). Prepare a dark control sample wrapped in aluminum foil.

  • Conditions: Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7]

  • Rationale: Nitrogen-containing heterocyclic compounds can undergo photodecomposition.[6]

Hypothetical Degradation Pathway

Degradation_Pathway Parent 1-Isopropylpiperidine- 3-carboxylic acid HCl N_Oxide N-Oxide Degradant Parent->N_Oxide Oxidation (H2O2) RingOpened Ring-Opened Product Parent->RingOpened Harsh Base/Heat

Caption: A hypothetical degradation pathway.

IV. Analytical Method: Stability-Indicating HPLC

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.[9]

Recommended HPLC Parameters (Starting Point)
ParameterRecommendationRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic mobile phase to ensure good peak shape for the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound and potential degradation products.
Gradient 5% to 95% B over 15 minutesA broad gradient is necessary to elute unknown degradation products which may have different polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 210 nm and/or MSThe carboxylic acid and piperidine ring lack a strong chromophore, so low UV wavelength is necessary. MS provides mass information for peak tracking and identification of degradants.
Injection Vol. 2 µLSmall injection volume minimizes potential for peak distortion.
Data Interpretation and Summary

The results of the forced degradation studies should be summarized to track the formation of impurities and the loss of the parent compound.

Stress ConditionTime (hrs)Parent Peak Area% DegradationImpurity 1 (% Area)Impurity 2 (% Area)Mass Balance (%)
Control (RT) 241,000,0000.00.00.0100.0
0.1 M HCl (60°C) 24985,0001.51.40.199.9
0.1 M NaOH (RT) 8920,0008.07.50.5100.0
3% H₂O₂ (RT) 24850,00015.014.2 (N-oxide)0.899.2
Thermal (60°C) 72990,0001.00.90.1100.0
Photolytic -970,0003.02.80.299.8

This table contains example data and should be replaced with actual experimental results.

V. Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with column silanols.- Column overload.- Ensure mobile phase is acidic (e.g., 0.1% formic acid).- Reduce injection mass by diluting the sample.
Shifting Retention Times - Inadequate column equilibration.- Mobile phase composition changing.- Temperature fluctuations.- Increase column equilibration time between injections.- Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.[10]
No Degradation Observed - Stress condition is too mild.- Increase temperature (e.g., from 60°C to 80°C).- Increase concentration of stress agent (e.g., from 0.1 M to 1 M HCl).- Extend the duration of the study.
Excessive Degradation (>50%) - Stress condition is too harsh.- Reduce temperature or time.- Decrease concentration of the stress agent.- Analyze at earlier time points.
Poor Mass Balance (<95%) - Degradants are not UV active or do not elute from the column.- Parent compound precipitated out of solution.- Use a mass spectrometer or a universal detector (e.g., CAD) in addition to UV.- Modify the gradient to elute highly retained species.- Check for precipitation in stressed samples.

VI. References

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.

  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Tejo, B. A., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis.

  • Bouwman, J., et al. (2025). Photostability of N@C. ResearchGate.

  • LibreTexts. (2024). Chemistry of Acid Halides. [Link]

  • International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • International Council for Harmonisation. (1996). ICH Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • PharmaTutor. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • Kareem, A. Reactions of Acid Halides. University of Babylon.

  • SCION Instruments. (2023). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2025). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines.

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • Britannica. (2026). Carboxylic acid - Synthesis, Reactions, Properties. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • PubMed. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. [Link]

  • Britannica. (2026). Carboxylic acid - Hydrolysis of acid derivatives. [Link]

  • Royal Society of Chemistry. (2022). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. [Link]

  • Canadian Science Publishing. (2002). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. [Link]

  • Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.

  • MDPI. (2020). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.

  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs.

  • ResearchGate. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.

Sources

Technical Support Center: Overcoming Poor Chromatographic Separation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chromatographic Analysis of Piperidine Derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal separation of these ubiquitous and pharmaceutically important compounds. The basic nature of the piperidine moiety presents a unique set of challenges in liquid chromatography, often leading to poor peak shapes, variable retention times, and inadequate resolution.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. The information herein is grounded in established chromatographic principles and field-proven experience to empower you to diagnose problems and implement effective solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, common problems encountered during the chromatographic analysis of piperidine derivatives. Each issue is broken down by probable causes and actionable, step-by-step solutions.

Issue 1: My piperidine derivative is showing significant peak tailing.

Peak tailing is the most frequent issue observed for basic compounds like piperidine derivatives and is characterized by an asymmetry factor (As) greater than 1.2.[1] This phenomenon primarily arises from secondary interactions between the basic analyte and the stationary phase.

Probable Causes & The Science Behind Them:

  • Interaction with Residual Silanols: The primary cause of peak tailing for basic compounds is the interaction with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] At mobile phase pH values above 3, these silanols can deprotonate to form negatively charged silanates (Si-O-), which then interact strongly with the protonated, positively charged piperidine derivatives.[1][2] This strong ionic interaction leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), resulting in tailing peaks.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3]

  • Column Bed Deformation: A void or channel in the column packing can cause peak distortion.[1]

Solutions & Protocols:

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the mobile phase pH (typically to between 2 and 3) will suppress the ionization of the silanol groups, minimizing the secondary ionic interactions.[1][4]

    • Protocol:

      • Prepare a mobile phase with a buffer that has a pKa within +/- 1 pH unit of the target pH (e.g., phosphate buffer for pH 2.5).

      • Start with a mobile phase pH of 3.0 and analyze the peak shape.

      • If tailing persists, incrementally decrease the pH to 2.5, then 2.0.

      • Be mindful that at very low pH, the retention time of the basic analyte may decrease as it becomes more polar (ionized).[1] This may require adjusting the organic modifier concentration to maintain adequate retention.[1]

  • Use of Modern, High-Purity Silica Columns:

    • Rationale: Modern HPLC columns are often "base-deactivated" or made with high-purity silica that has a lower concentration of acidic metal impurities and accessible silanol groups. Many are also heavily end-capped to further shield the silanols.[5]

    • Recommendation: If you are using an older "Type A" silica column, switching to a modern "Type B" or hybrid silica column can significantly improve peak shape for basic compounds.[4]

  • Addition of a Competing Base:

    • Rationale: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase.[4][5] The protonated TEA will preferentially interact with the ionized silanols, effectively shielding the piperidine analyte from these secondary interactions.[4][5]

    • Protocol:

      • Add 5-10 mM triethylamine (TEA) to the mobile phase.

      • Adjust the final mobile phase pH to the desired value (e.g., 3.0).

      • Note that prolonged use of amine additives can shorten column lifetime.[5]

  • Increase Buffer Concentration:

    • Rationale: A higher buffer concentration can help to maintain a consistent pH at the silica surface and can also contribute to masking silanol interactions.

    • Recommendation: If using a buffer, try increasing the concentration from 10 mM to 25-50 mM.

Issue 2: My piperidine derivatives are co-eluting or have poor resolution.

Poor resolution between your analyte of interest and other components can be due to insufficient selectivity or efficiency.

Probable Causes & The Science Behind Them:

  • Inadequate Selectivity: The column and mobile phase combination does not provide sufficient differences in retention for the analytes.

  • Poor Efficiency: Broad peaks, often caused by issues addressed in the peak tailing section, will lead to decreased resolution.

Solutions & Protocols:

  • Optimize Mobile Phase pH:

    • Rationale: Small changes in pH can significantly alter the ionization state and, therefore, the retention of ionizable compounds, providing a powerful tool for manipulating selectivity.[6][7]

    • Protocol: Perform a pH scouting study, analyzing your sample at a range of pH values (e.g., 2.5, 3.0, 3.5, and, if using a pH-stable column, higher pH values).

  • Change the Organic Modifier:

    • Rationale: Acetonitrile and methanol have different solvent properties and can offer different selectivities.

    • Recommendation: If you are using acetonitrile, try substituting it with methanol, or vice-versa.

  • Alternative Stationary Phases:

    • Rationale: If optimizing the mobile phase on a C18 column is insufficient, a different stationary phase chemistry can provide the necessary selectivity.

    • Recommendations:

      • Phenyl-Hexyl Phases: Offer alternative selectivity through pi-pi interactions with aromatic piperidine derivatives.

      • Pentafluorophenyl (PFP) Phases: Provide a unique selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions.[8]

      • Embedded Polar Group (EPG) Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield residual silanols and provide alternative selectivity for basic compounds.

  • Ion-Pair Chromatography:

    • Rationale: For highly polar or charged piperidine derivatives that are poorly retained on reversed-phase columns, ion-pair chromatography can be an effective solution.[9] An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase.[9] This forms a neutral ion-pair that is retained on a reversed-phase column.[9]

    • Protocol:

      • For cationic piperidine derivatives, use an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium 1-pentanesulfonate).[10]

      • Start with a concentration of 5-10 mM of the ion-pairing reagent in the mobile phase.

      • Optimize the concentration of the ion-pairing reagent and the organic modifier to achieve the desired retention and resolution.

Frequently Asked Questions (FAQs)

Q1: At what pH should I analyze my piperidine derivative?

The optimal pH depends on the pKa of your specific piperidine derivative and the other components in your sample. As a general starting point for reversed-phase chromatography, a low pH (2.5-3.0) is recommended to suppress silanol activity and achieve good peak shape.[1][4] However, the stability of your analyte at different pH values should also be considered.[11] A pH scouting study is the most effective way to determine the optimal pH for your specific separation.

Q2: I have a very polar piperidine derivative that is not retained on a C18 column, even with 100% aqueous mobile phase. What are my options?

For very polar compounds, traditional reversed-phase chromatography is often not suitable. Consider the following alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for the retention of polar and hydrophilic compounds.[12][13][14] In HILIC, a polar stationary phase (such as bare silica, diol, or amide phases) is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][14] Water acts as the strong, eluting solvent.[14]

  • Mixed-Mode Chromatography: These columns are designed to have both reversed-phase and ion-exchange characteristics, providing multiple modes of interaction for enhanced retention and selectivity of polar and ionizable compounds.[15][16]

  • Derivatization: If your piperidine derivative lacks a UV chromophore or to improve its chromatographic properties, pre-column derivatization can be employed.[17] For example, derivatization with 4-toluenesulfonyl chloride has been used to analyze piperidine by RP-HPLC.[17]

Q3: How can I separate enantiomers of a chiral piperidine derivative?

The separation of chiral piperidine derivatives requires a chiral environment. This can be achieved through:

  • Chiral Stationary Phases (CSPs): This is the most direct approach. Columns with chiral selectors, such as those based on macrocyclic glycopeptides or derivatized polysaccharides (e.g., cellulose or amylose), are widely used for the enantiomeric separation of a broad range of compounds, including heterocycles.[18]

  • Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.

  • Pre-column Derivatization with a Chiral Reagent: The racemic piperidine derivative is reacted with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a standard achiral column.

Q4: What is Supercritical Fluid Chromatography (SFC) and can it be used for piperidine derivatives?

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[19] It is often considered a hybrid of gas and liquid chromatography.[19] SFC is particularly well-suited for the separation of chiral compounds and can also be an effective tool for the analysis of basic compounds like piperidine derivatives.[10][20] The use of ion-pair reagents in SFC has been shown to significantly improve the separation efficiency of alkaloids.[10]

Data and Protocols in Detail

Table 1: Troubleshooting Summary for Poor Peak Shape of Piperidine Derivatives
SymptomProbable CauseRecommended ActionScientific Rationale
Peak Tailing Secondary interactions with residual silanolsLower mobile phase pH to 2.5-3.0.[1][4]Suppresses ionization of acidic silanol groups.[1]
Use a modern, base-deactivated/end-capped column.[5]Reduces the number of available active silanol sites.
Add a competing base (e.g., 5-10 mM TEA) to the mobile phase.[4][5]The competing base masks the active silanol sites.[5]
Peak Fronting Sample overloadDecrease sample concentration or injection volume.Ensures a linear relationship between concentration and detector response.
Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase.Prevents band distortion at the column inlet.
Split Peaks Column void or blockageReverse flush the column (if permissible); replace the column.[1]Restores a homogenous packed bed.
Partially blocked fritReplace the column inlet frit or use an in-line filter.[1]Ensures uniform flow distribution.
Protocol: Systematic pH Scouting for Method Development

Objective: To determine the optimal mobile phase pH for the separation of a mixture containing piperidine derivatives.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (preferably a modern, end-capped column)

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid

  • Mobile Phase A3: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 8.0 (use a pH-stable column)

  • Mobile Phase B: Acetonitrile

  • Sample containing piperidine derivatives dissolved in initial mobile phase conditions.

Procedure:

  • Initial Run at Low pH:

    • Equilibrate the column with 95% Mobile Phase A1 and 5% Mobile Phase B.

    • Inject the sample and run a gradient from 5% to 95% B over 20 minutes.

    • Observe the peak shapes, retention times, and resolution.

  • Mid-pH Run:

    • Thoroughly flush the system with a 50:50 mixture of water and a water-miscible organic solvent (e.g., isopropanol) before switching buffers.

    • Equilibrate the column with 95% Mobile Phase A2 and 5% Mobile Phase B.

    • Inject the sample and run the same gradient as in step 1.

    • Compare the chromatogram to the low pH run, noting any changes in selectivity and peak shape.

  • High pH Run (Optional - requires a pH-stable column):

    • Flush the system appropriately.

    • Equilibrate the column with 95% Mobile Phase A3 and 5% Mobile Phase B.

    • Inject the sample and run the same gradient.

    • Analyze the results to determine the optimal pH range for your separation.

Visualizing the Troubleshooting Process

Diagram 1: Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing start Poor Peak Shape (Tailing) check_silanol Primary Cause: Silanol Interaction? start->check_silanol lower_ph Action: Lower Mobile Phase pH (2.5 - 3.0) check_silanol->lower_ph Yes other_issues Consider Other Issues: - Column Overload - Column Void - Extra-column Volume check_silanol->other_issues No check_ph_result Tailing Improved? lower_ph->check_ph_result add_competing_base Action: Add Competing Base (e.g., TEA) check_ph_result->add_competing_base No success Symmetrical Peak Achieved check_ph_result->success Yes check_base_result Tailing Improved? add_competing_base->check_base_result change_column Action: Use Modern Base- Deactivated Column check_base_result->change_column No check_base_result->success Yes check_column_result Tailing Improved? change_column->check_column_result check_column_result->other_issues No check_column_result->success Yes

Caption: A decision tree for systematically troubleshooting peak tailing.

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. [Link]

  • Ion pair-based mobile phase additives to improve the separation of alkaloids in supercritical fluid chromatography. PubMed. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Enantiomeric Separations using Chiral Counter-Ions. DiVA portal. [Link]

  • Alternative stationary phases. Reddit. [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]

  • Novel Stationary Phases. SIELC Technologies. [Link]

  • Applications of Chromatographic Separation Techniques in Food and Chemistry. MDPI. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters Corporation. [Link]

  • Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Wiley Online Library. [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Pharmacology. [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. [Link]

  • How Does pH Affect Chromatography? YouTube. [Link]

  • Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities. RSC Publishing. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. supelco.sial.com. [Link]

  • Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. ResearchGate. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. ROTACHROM. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Other Forms of Chromatography. Chemistry LibreTexts. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]

Sources

Technical Support Center: Purification of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving the desired purity for this compound. As a molecule possessing both a cationic secondary amine (as a hydrochloride salt) and a carboxylic acid, it exhibits zwitterionic character, which presents unique purification challenges due to its high polarity and specific solubility profile.

This guide provides troubleshooting solutions and detailed protocols based on established chemical principles and field-proven experience. We will explore the causality behind experimental choices to empower you to adapt these strategies to your specific needs.

PART 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.

Q1: My isolated product is an off-white, yellow, or brown solid. How can I remove these colored impurities?

Answer: The presence of color typically indicates high molecular weight, conjugated byproducts or degradation products. The most effective method to address this is a combination of recrystallization with an activated carbon treatment.

Causality: Activated carbon has a high surface area with a network of pores that readily adsorb large, flat, aromatic, and colored molecules through van der Waals forces. The target compound, being smaller and more polar, remains preferentially in the solvent.

Protocol 1: Decolorization with Activated Carbon during Recrystallization
  • Solvent Selection: Choose a suitable recrystallization solvent. Alcohols like ethanol or methanol are often effective starting points.[1]

  • Dissolution: In a flask, dissolve the crude 1-Isopropylpiperidine-3-carboxylic acid hydrochloride in the minimum amount of the chosen hot solvent to achieve full dissolution.

  • Carbon Addition: Reduce the heat slightly to stop vigorous boiling. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the solution. Caution: Add carbon slowly to a hot solution to avoid sudden, violent boiling (bumping).

  • Heating: Gently heat the mixture at reflux for 10-15 minutes. This allows sufficient time for the carbon to adsorb the impurities.

  • Hot Filtration: This is a critical step. Pre-heat a funnel (using a steam bath or heat lamp) with a fluted filter paper. Filter the hot solution quickly to remove the activated carbon. The pre-heating prevents the desired compound from crystallizing prematurely on the funnel.

  • Crystallization: Allow the clear, decolorized filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q2: My HPLC or NMR analysis shows the presence of non-polar or greasy impurities. What is the most efficient removal method?

Answer: For removing non-polar contaminants (e.g., residual starting materials, grease, or non-polar byproducts), a liquid-liquid wash or trituration is the preferred method. These techniques exploit the vast difference in polarity between your highly polar hydrochloride salt and the impurities.

Causality: 1-Isopropylpiperidine-3-carboxylic acid hydrochloride is highly soluble in aqueous or very polar organic phases, while non-polar impurities have high affinity for non-polar organic solvents. This differential solubility allows for a clean separation.

Protocol 2: Purification by Trituration/Washing
  • Select a Wash Solvent: Choose a non-polar solvent in which your product is completely insoluble. Diethyl ether, hexanes, or ethyl acetate are excellent candidates.

  • Procedure:

    • Place the crude solid in a flask.

    • Add a sufficient volume of the wash solvent.

    • Stir the suspension vigorously at room temperature for 15-30 minutes. Use a spatula to break up any clumps to ensure maximum surface area exposure.

    • Turn off stirring and allow the solid to settle.

    • Carefully decant or filter off the wash solvent, which now contains the dissolved non-polar impurities.

  • Repeat: Repeat the wash 2-3 times for optimal results.

  • Drying: After the final wash, dry the purified solid under high vacuum to remove any residual solvent.

Q3: I have an impurity with very similar polarity to my product that co-crystallizes. How can I achieve separation?

Answer: This is a common and difficult challenge, often involving diastereomers or structurally related analogs. When recrystallization fails, high-resolution preparative chromatography is the most reliable solution. Given the polar and ionic nature of the compound, standard silica gel chromatography is often ineffective.[2][3]

Recommended Strategies:

  • Reverse-Phase Chromatography (RP-HPLC): This is the most powerful technique. The stationary phase is non-polar (e.g., C18), and a polar mobile phase is used.

    • Causality: Separation is based on hydrophobic interactions. Even small differences in structure (like the isopropyl group vs. an ethyl group) can lead to different retention times.

    • Starting Conditions:

      • Column: C18 stationary phase.

      • Mobile Phase: A gradient of water and methanol or acetonitrile.

      • Additive: An acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is crucial. It ensures the carboxylic acid is protonated and provides a consistent ionic environment, leading to sharper peaks.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for very polar molecules that show little or no retention on reverse-phase columns.[4]

    • Causality: HILIC uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water. A water layer forms on the stationary phase, and partitioning of the polar analyte into this layer provides retention.

    • Starting Conditions:

      • Column: HILIC-functionalized silica.

      • Mobile Phase: A gradient starting from high acetonitrile (e.g., 95%) with an aqueous buffer.

Q4: My product oiled out or failed to crystallize from solution. What went wrong?

Answer: Crystallization failure can be due to several factors. "Oiling out" occurs when the solute's solubility is so high that it separates as a liquid phase instead of a solid lattice.

Troubleshooting Steps:

  • Too Much Solvent: You may have used an excessive volume of solvent. Try removing some solvent under reduced pressure and re-attempting crystallization.

  • Cooling Too Rapidly: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Impurity Interference: Oily impurities can coat nucleation sites and inhibit crystal growth. Try the trituration method (Protocol 2) on the oil to remove these impurities first, then attempt recrystallization again.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a single pure crystal, add it to the supersaturated solution to initiate growth.

    • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble, see Table 1) to the solution until it becomes faintly cloudy (the cloud point), then warm slightly until it is clear again and cool slowly. A common combination is an alcohol (solvent) and an ether (anti-solvent).[1]

PART 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental chemical property that makes this compound challenging to purify?

The primary challenge arises from the molecule's dual functionality: a basic piperidine nitrogen and an acidic carboxylic acid.[5] As a hydrochloride salt, the nitrogen is protonated and cationic. This structure is highly polar and capable of forming strong hydrogen bonds, making it very soluble in water and alcohols but nearly insoluble in many common organic solvents. This limits the options for extraction and standard chromatography and makes it prone to co-precipitation with other polar impurities.

FAQ 2: Can I convert the hydrochloride salt to the free zwitterion for purification?

Yes, this is a viable strategy to modulate solubility. You can neutralize the hydrochloride salt by dissolving it in water and carefully adding a mild base (e.g., sodium bicarbonate) until the pH is near neutral, or by using a basic ion-exchange resin. The resulting zwitterion will likely have lower water solubility and may precipitate, offering a purification opportunity. However, be aware that the zwitterion itself can be amphoteric and may still present solubility challenges in common organic solvents.[6] This strategy is most effective for separating it from purely acidic or basic impurities.

FAQ 3: How do I systematically choose a recrystallization solvent?

A systematic approach is key. The ideal solvent should dissolve the compound completely when hot but poorly when cold.

  • Single Solvent Screening: Test small amounts of your crude product in various solvents (see Table 1). Good candidates include methanol, ethanol, and isopropanol.[7][8]

  • Two-Solvent System: If a single solvent is not ideal (e.g., it is too soluble even when cold, or poorly soluble even when hot), use a two-solvent system. Dissolve the compound in a minimum of a hot "good" solvent (e.g., ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or ethyl acetate) until turbidity persists. Warm to re-dissolve, then cool slowly.

Table 1: Recrystallization Solvent Screening Guide
SolventPolarity IndexRoleComments
Water10.2Good SolventHigh solubility; may require an anti-solvent for good recovery.
Methanol5.1Good SolventOften a primary choice for polar salts.[9]
Ethanol4.3Good SolventExcellent choice; slightly less polar than methanol.[1]
Isopropanol (IPA)3.9Good SolventGood choice, often provides excellent crystal quality.[7]
Acetonitrile5.8Poor/ModerateMay work, but solubility is often lower.[8]
Ethyl Acetate4.4Anti-SolventGood for precipitating the product from an alcohol solution.
Diethyl Ether2.8Anti-SolventExcellent anti-solvent; highly effective with alcohols.
Dichloromethane3.1Poor SolventProduct is likely insoluble; can be used for washing.
Hexanes/Heptane0.1Poor SolventProduct is insoluble; excellent for washing non-polar impurities.

PART 3: Visualization of Purification Workflow

The following diagram outlines a logical decision-making process for purifying your crude 1-Isopropylpiperidine-3-carboxylic acid hydrochloride based on the initial analysis of impurities.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_problem Impurity Identification cluster_solution Recommended Purification Strategy cluster_end Finish start Analyze Crude Material (HPLC, NMR, Visual) is_colored Is the product colored? start->is_colored is_nonpolar Are there non-polar impurities present? is_colored->is_nonpolar No charcoal Protocol 1: Recrystallization with Activated Carbon is_colored->charcoal Yes is_polar_similar Is there a persistent, structurally similar impurity? is_nonpolar->is_polar_similar No trituration Protocol 2: Trituration / Wash with Non-Polar Solvent is_nonpolar->trituration Yes recryst Standard Recrystallization (See Table 1) is_polar_similar->recryst No chromatography Preparative Chromatography (RP-HPLC or HILIC) is_polar_similar->chromatography Yes charcoal->is_nonpolar trituration->is_polar_similar final_product Pure Product (Verify by Analysis) recryst->final_product chromatography->final_product

Caption: Decision flowchart for selecting the appropriate purification strategy.

References

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents.
  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents.
  • Purification of organic hydrochloride salt? - ResearchGate. Available at: [Link]

  • Understanding Zwitterionic Compounds: The Dual Nature of Chemistry - Oreate AI Blog. Available at: [Link]

  • Separation and Refining of Amino acids. Available at: [Link]

  • WO2006013550A3 - Process for preparation of piperidine carboxylic acid - Google Patents.
  • US2404503A - Preparation of amino acids from their salts - Google Patents.
  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. Available at: [Link]

  • CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents.
  • Silly question - but do hydrochloride salts run on a TLC? : r/chemistry - Reddit. Available at: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. Available at: [Link]

  • Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid - NIH. Available at: [Link]

  • Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis - Diva-Portal.org. Available at: [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins - US Pharmacopeia (USP). Available at: [Link]

  • Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection | Request PDF - ResearchGate. Available at: [Link]

  • Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection - PubMed. Available at: [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]

  • Structures and Synthesis of Zwitterionic Polymers - MDPI. Available at: [Link]

  • Efficient Concentration of an Amino Acid Using Reactive Extraction Coupled with Bipolar Electrodialysis - ResearchGate. Available at: [Link]

  • 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide - Organic Syntheses Procedure. Available at: [Link]

  • Zwitterionic ion-exchangers in ion chromatography: A review of recent developments | Request PDF - ResearchGate. Available at: [Link]

  • The solubility profile and dissolution thermodynamic properties of minocycline hydrochloride in some pure and mixed solvents at several temperatures | Request PDF - ResearchGate. Available at: [Link]

  • (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2 | CID 24820453 - PubChem. Available at: [Link]

  • Separation of zwitter ionic drug molecule - Chromatography Forum. Available at: [Link]

  • Process for the preparation of enantiomerically enriched 3-aminopiperidine - Justia Patents. Available at: [Link]

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Technical Support Center: Challenges in the Stereoselective Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these vital heterocyclic scaffolds. Piperidine derivatives are among the most prevalent structural motifs in pharmaceuticals and natural products.[1][2] However, controlling the spatial arrangement of substituents on the piperidine ring remains a significant synthetic challenge, demanding precise control over reaction conditions and a deep understanding of underlying mechanisms.[1][3]

This document is structured to provide immediate, actionable advice. We begin with frequently asked questions (FAQs) that cover foundational concepts and then transition into in-depth troubleshooting guides for specific, widely-used synthetic methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the planning and execution of stereoselective piperidine syntheses.

Q1: What makes the stereoselective synthesis of piperidines so challenging?

Answer: The primary challenge lies in controlling the three-dimensional arrangement of atoms in a flexible six-membered ring. Key difficulties include:

  • Conformational Flexibility: The piperidine ring exists in a dynamic equilibrium of chair and boat conformations. Substituents can occupy axial or equatorial positions, and controlling this preference during a reaction is non-trivial.

  • Multiple Stereocenters: Synthesizing polysubstituted piperidines often requires the simultaneous or sequential creation of several stereocenters. Achieving high diastereoselectivity and enantioselectivity is a formidable task.[4]

  • Reaction Control: Many synthetic routes, such as intramolecular cyclizations or cycloadditions, involve transition states where subtle energetic differences dictate the stereochemical outcome. Achieving this control requires careful optimization of catalysts, ligands, solvents, and temperature.[1][5]

  • Side Reactions: The nitrogen atom in the piperidine ring is nucleophilic and basic, which can lead to undesired side reactions, such as over-alkylation to form quaternary ammonium salts or catalyst poisoning.[6][7]

Q2: What are the most common strategies for introducing stereochemistry in piperidine synthesis?

Answer: There are three principal strategies, each with its own set of advantages and challenges:

  • Catalytic Asymmetric Synthesis: This is a highly efficient approach that uses a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to generate a large quantity of enantioenriched product.[1][4] Common examples include the asymmetric hydrogenation of pyridines or the Aza-Diels-Alder reaction.[1][4][8] The main challenge is the discovery and optimization of the catalyst system for a specific substrate.[1]

  • Chiral Auxiliary-Based Synthesis: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. N-tert-butanesulfinyl imines are a prime example used in the diastereoselective synthesis of nitrogen heterocycles.[9] This method is often robust and predictable but requires additional steps for attaching and removing the auxiliary, making it less atom-economical.

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiopure starting materials from nature, such as amino acids or sugars, to construct the piperidine ring. The inherent stereochemistry of the starting material is transferred to the final product. While effective, this approach can limit the structural diversity of the final products.

Q3: How do I select the appropriate N-protecting group for my synthesis?

Answer: The choice of the nitrogen protecting group is critical and depends on the overall synthetic strategy, particularly the reaction conditions you plan to employ in subsequent steps.[6] The goal is to select a group that is stable during your transformations but can be removed cleanly at the desired stage. The two most common choices are Boc and Fmoc.

  • tert-Butoxycarbonyl (Boc): This is a robust group, stable to a wide range of nucleophilic and basic conditions. It is typically removed with strong acids like trifluoroacetic acid (TFA).[6][10] It is the preferred choice when your downstream chemistry involves bases like piperidine.[11]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved under mild basic conditions, most commonly with a solution of piperidine in DMF.[10][12] This makes it orthogonal to the Boc group. However, using the Fmoc group can be problematic if your synthesis involves other base-sensitive functionalities.[11]

Below is a decision-making workflow for selecting a protecting group.

G cluster_boc Boc Protection Strategy cluster_fmoc Fmoc Protection Strategy start Start: Need to Protect Piperidine Nitrogen q1 Will the subsequent steps involve strong basic conditions (e.g., organometallics, LDA)? start->q1 boc Use Boc Group q1->boc  Yes   q2 Will the subsequent steps involve strong acidic conditions (e.g., TFA, HCl)? q1->q2  No   boc_details Stable to base, nucleophiles, and hydrogenation. Cleaved with strong acid (TFA). boc->boc_details fmoc Use Fmoc Group fmoc_details Stable to acid and hydrogenation. Cleaved with mild base (piperidine). fmoc->fmoc_details q2->boc  No / Mild Acid   q2->fmoc  Yes  

Decision workflow for N-protecting group selection.

Section 2: Troubleshooting Guides for Key Synthetic Methodologies

This section provides detailed, question-and-answer-based troubleshooting for specific experimental challenges.

Guide 1: Catalytic Asymmetric Hydrogenation of Pyridines

The hydrogenation of substituted pyridines is a direct route to substituted piperidines, but achieving high stereoselectivity is challenging.[8]

Q: My hydrogenation reaction has stalled or shows very low conversion. What is the likely cause?

Answer: Low conversion is typically due to catalyst deactivation (poisoning) or suboptimal reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Poisoning The pyridine nitrogen itself or other functional groups (e.g., thiols, or halides that can release HX) can bind irreversibly to the metal center of the catalyst, deactivating it.[1][7]1. Increase Catalyst Loading: As a first step, try increasing the catalyst loading from 1 mol% to 2-5 mol%. 2. Use an Additive: If your substrate contains a functional group like fluorine, it can release HF, which poisons the catalyst. Adding a mild Lewis acid like titanium isopropoxide can act as a scavenger.[1] 3. Purify Substrate: Ensure your starting pyridine is free from impurities, especially sulfur-containing compounds.
Insufficient Hydrogen Pressure The aromaticity of the pyridine ring requires sufficiently high H₂ pressure to drive the reaction.[1]1. Increase Pressure: Gradually increase the hydrogen pressure. Many reactions require pressures greater than 1 atm, often in the range of 5-50 atm.[1] 2. Check for Leaks: Ensure your reaction vessel is properly sealed and can maintain the set pressure throughout the reaction.
Suboptimal Temperature/Solvent The reaction kinetics are sensitive to temperature and the solvent can affect catalyst solubility and stability.1. Vary Temperature: Screen temperatures in a range (e.g., room temperature to 80 °C). Note that higher temperatures can sometimes negatively impact enantioselectivity. 2. Solvent Screen: Test a range of solvents. Protic solvents like methanol or ethanol are common, but ethereal solvents like THF or non-polar solvents like toluene may work better for your specific catalyst-substrate combination.
Q: The reaction works, but the enantioselectivity (e.e.) is poor. How can I improve it?

Answer: Poor enantioselectivity points directly to a mismatch between the substrate, ligand, and catalyst metal center.

Troubleshooting Steps:

  • Ligand Screening: This is the most critical factor. The stereochemical outcome is dictated by the chiral environment created by the ligand. It is essential to screen a panel of chiral ligands (e.g., different phosphine-based ligands for Rh or Ir catalysts). Even minor electronic or steric changes to the ligand can dramatically alter the e.e.[8]

  • Counterion Effect: For cationic metal complexes, the counterion (e.g., BF₄⁻, PF₆⁻, OTf⁻) can influence the catalyst's geometry and activity. Preparing the catalyst with different counterions is a valuable optimization strategy.[8]

  • Lower the Temperature: Asymmetric reactions are often more selective at lower temperatures. Running the reaction at 0 °C or even -20 °C can significantly enhance the enantiomeric excess, although it may require longer reaction times.

  • Check for Racemization: Ensure that your product is not racemizing under the reaction or workup conditions. This can sometimes occur if the product has an acidic proton adjacent to a stereocenter. Analyze the e.e. of a crude sample immediately after the reaction and compare it to the purified product.

Guide 2: Diastereoselective Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, often used to construct the piperidine ring or add substituents. The key is controlling the stereoselective reduction of a transient iminium ion intermediate.[13]

Q: I am getting a low yield, and I see a lot of my starting aldehyde/ketone being reduced to the corresponding alcohol. What's wrong?

Answer: This is a classic selectivity problem where your reducing agent is reacting with the starting carbonyl compound faster than with the iminium ion intermediate.[13]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect Reducing Agent Some reducing agents, like sodium borohydride (NaBH₄), are not very selective and will readily reduce aldehydes and ketones.[13]1. Switch to a More Selective Reagent: The gold standard for reductive amination is Sodium Triacetoxyborohydride (STAB) . It is milder and shows excellent selectivity for iminium ions over ketones or aldehydes.[13] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[13]
Inefficient Iminium Ion Formation The reaction relies on the formation of an iminium ion from the amine and carbonyl. This is a pH-dependent equilibrium. If the pH is too high or too low, the concentration of the iminium ion will be minimal.[13]1. Use a Mild Acid Catalyst: Add a catalytic amount (5-10 mol%) of acetic acid (AcOH) to facilitate imine formation. 2. Pre-form the Imine: For difficult substrates, you can form the imine first. Mix the amine and carbonyl in a solvent like toluene with a catalytic amount of acid and remove the water formed using a Dean-Stark apparatus. Then, cool the reaction and add the reducing agent in a separate step.[14]
Moisture Sensitivity Borohydride-based reducing agents can decompose in the presence of water or highly acidic conditions.[13]1. Use Anhydrous Solvents: Ensure your solvent is dry and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[13] 2. Control Reagent Addition: Add the reducing agent portion-wise to control the reaction rate and minimize decomposition.

Below is a workflow for troubleshooting low-yield reductive amination reactions.

Troubleshooting workflow for low-yield reductive amination.
Guide 3: N-Acyliminium Ion Cyclizations

The intramolecular cyclization of N-acyliminium ions is a classic and powerful method for constructing the piperidine ring.[15] The key challenge is ensuring the desired cyclization pathway dominates over potential side reactions.

Q: My N-acyliminium ion cyclization is giving low yields, and I'm isolating the linear, uncyclized precursor. What's going wrong?

Answer: This indicates that the generation of the N-acyliminium ion or the subsequent intramolecular trapping by the nucleophile is inefficient.

Potential Causes & Solutions:

  • Inefficient N-Acyliminium Ion Generation: The ion is typically formed from an α-alkoxy or α-hydroxy amide/carbamate precursor using a Lewis or Brønsted acid.[15] If the acid is not strong enough or is incompatible with the substrate, the ion will not form in sufficient concentration.

    • Solution: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or Brønsted acids (e.g., formic acid, TFA). The choice of acid is highly substrate-dependent. For solid-phase synthesis, acid-induced ring closure can be very effective.[16]

  • Poor Nucleophile: The intramolecular π-nucleophile (e.g., an alkene, alkyne, or aromatic ring) may not be sufficiently electron-rich to attack the electrophilic N-acyliminium ion.[15]

    • Solution: Consider modifying the substrate to increase the nucleophilicity of the terminating group. For example, replacing a simple alkene with a more electron-rich vinyl silane or enol ether can dramatically improve cyclization efficiency.

  • Unfavorable Ring Closure (Kinetics vs. Thermodynamics): The formation of a six-membered ring (6-endo or 6-exo) is generally favorable, but steric hindrance in the transition state can impede the reaction.

    • Solution: High dilution conditions can favor intramolecular cyclization over intermolecular side reactions.[16] Additionally, changing the solvent or temperature can influence the reaction kinetics.

Section 3: General Laboratory Protocols

To provide a practical, self-validating framework, here is a representative protocol for a procedure discussed in the troubleshooting guides.

Protocol: General Procedure for Diastereoselective Reductive Amination using STAB

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Piperidine precursor (amine, 1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (optional, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the carbonyl compound (1.0 equiv) and the amine (1.1 equiv).

  • Dissolution: Dissolve the starting materials in anhydrous DCM (to make a ~0.1 M solution).

  • Imine Formation (Optional): Add glacial acetic acid (0.1 equiv) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) to the stirring solution. Note: The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS.[6] Reactions are typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • D’yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7339. [Link]

  • Kainz, Q. M., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14337–14343. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal.[Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.[Link]

  • Pérez, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1085–1094. [Link]

  • Vesely, J., & Córdova, A. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(22), 6036–6039. [Link]

  • Foubelo, F., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7415–7420. [Link]

  • Gianatassio, R., et al. (2026). Stereoretentive Radical-Radical Cross-Coupling. ChemRxiv.[Link]

  • Veerman, J. J. N., et al. (2003). Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. European Journal of Organic Chemistry, 2003(14), 2649-2659. [Link]

  • Miller, R. L., & Rovis, T. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 49(46), 8654-8657. [Link]

  • Hiemstra, H., & Speckamp, W. N. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC, 2001(1), 1-16. [Link]

  • Charette, A. B., et al. (2010). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society, 132(13), 4541–4543. [Link]

  • Hiemstra, H., et al. (2025). A Convenient Access to the Piperidine Ring by Cyclization of Allylsilyl Substituted N-cyliminium and Iminium Ions. ResearchGate.[Link]

  • Reddit User Discussion. (2025). Question about reductive amination reaction procedure. r/Chempros on Reddit.[Link]

  • G. A. van der Marel, et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(38), 7765-7770. [Link]

  • Alec, C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to N-Substituted Piperidine-3-Carboxylic Acids: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the piperidine-3-carboxylic acid scaffold, a conformationally restricted analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), has proven to be a fertile ground for the development of potent modulators of GABAergic neurotransmission. The therapeutic potential of these derivatives, particularly as GABA uptake inhibitors, is critically dependent on the nature of the substituent at the piperidine nitrogen (N-substituent). This guide provides an in-depth, comparative analysis of the efficacy of various N-substituents, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future drug design efforts.

The Crucial Role of the N-Substituent: Beyond a Simple Handle

Piperidine-3-carboxylic acid, also known as nipecotic acid, is a potent inhibitor of GABA transporters (GATs) in vitro. However, its clinical utility is hampered by its hydrophilic, zwitterionic nature, which severely limits its ability to cross the blood-brain barrier (BBB).[1] The introduction of a lipophilic N-substituent is a key strategy to overcome this limitation and enhance the therapeutic potential of this scaffold. The N-substituent profoundly influences not only the pharmacokinetic properties but also the pharmacodynamic profile of the molecule, dictating its potency and selectivity for different GAT subtypes.

The primary GABA transporter in the brain, GAT1, is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GAT1 leads to an elevation of synaptic GABA levels, a mechanism that has been successfully exploited for the treatment of epilepsy.[2] This guide will focus on comparing the efficacy of different N-substituents on piperidine-3-carboxylic acid derivatives as GAT1 inhibitors and anticonvulsants.

Comparative Efficacy of N-Substituents: A Data-Driven Analysis

The efficacy of N-substituted piperidine-3-carboxylic acid derivatives is typically assessed through a combination of in vitro and in vivo assays. In vitro GABA uptake inhibition assays using cell lines expressing specific GAT subtypes provide quantitative measures of potency (e.g., IC50 values). In vivo anticonvulsant models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, are used to evaluate the overall efficacy and neurotoxicity of the compounds.

N-Alkyl vs. N-Aralkyl vs. N-Aryl Substituents: A Tale of Lipophilicity and Steric Bulk

The nature of the N-substituent, whether it be a simple alkyl chain, a bulky aralkyl group, or an aromatic ring system, plays a pivotal role in determining the compound's interaction with the GAT1 transporter and its ability to penetrate the CNS.

Table 1: Comparative Efficacy of N-Substituted Piperidine-3-Carboxylic Acid Derivatives

N-Substituent TypeRepresentative CompoundIn Vitro GAT1 Inhibition (IC50, µM)In Vivo Anticonvulsant Activity (MES ED50, mg/kg)Reference
N-Alkyl N-butyl-piperidine-3-carboxylic acid> 100Inactive[3]
N-Aralkyl (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (Tiagabine)0.0510.2[4]
(R)-1-(2-(diarylmethylsulfinyl)ethyl)-piperidine-3-carboxylic acid (Compound 6a)0.043Not Reported[4]
1-(2-Aminoethyl)piperidine-3-carboxylic acid derivative (Compound 5w)Not ReportedPotent (scPTZ & DMCM models)[2]
N-Aryl N-(4-chlorophenyl)-piperidine-3-carboxamideNot ReportedNot Reported[5]

Note: Direct comparison of IC50 and ED50 values across different studies should be done with caution due to variations in experimental conditions.

From the available data, a clear trend emerges: N-aralkyl substituents generally confer the highest potency . The bulky and lipophilic nature of these groups is thought to be crucial for effective binding to a hydrophobic pocket within the GAT1 transporter.[2] Simple N-alkyl substituents, while increasing lipophilicity to some extent, often lack the necessary bulk and specific interactions to achieve high-affinity binding.[3] N-aryl substituents have been explored, but comprehensive comparative data on their efficacy as GAT1 inhibitors is less readily available in the reviewed literature.

The renowned antiepileptic drug Tiagabine , a derivative with a bulky N-aralkyl substituent, exemplifies the success of this approach. Its high affinity for GAT1 and ability to cross the BBB underscore the importance of the N-substituent's design.[4] Furthermore, studies on other N-aralkyl derivatives, such as those with diarylmethylsulfinyl ethyl side chains, have also reported potent GAT1 inhibitory activity, in some cases exceeding that of the parent (R)-nipecotic acid by several hundred-fold.[4]

The Impact of Linker Length and Flexibility

Within the N-aralkyl series, the length and flexibility of the linker connecting the piperidine ring to the aromatic moiety are critical determinants of activity. A linker that is too short or too rigid may prevent the aromatic group from reaching its optimal binding position within the transporter. Conversely, an overly long or flexible linker can lead to an entropic penalty upon binding, reducing affinity. The butenyl linker in Tiagabine appears to provide an optimal balance of length and conformational flexibility for high-affinity GAT1 inhibition.

Experimental Protocols: A Foundation for Reliable Comparison

The ability to reliably compare the efficacy of different N-substituents hinges on the use of standardized and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro GABA Uptake Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype (e.g., GAT1).

Experimental Workflow:

GABA_Uptake_Assay cluster_prep Cell Preparation cluster_assay Assay Procedure Cell_Culture Culture HEK-293 cells stably expressing hGAT1 Seeding Seed cells into 24-well plates Cell_Culture->Seeding Incubation1 Incubate for 24-48 hours Seeding->Incubation1 Wash1 Wash cells with Krebs-Ringer-HEPES (KRH) buffer Incubation1->Wash1 Preincubation Pre-incubate with test compound or vehicle Wash1->Preincubation Add_GABA Add [3H]GABA and unlabeled GABA Preincubation->Add_GABA Incubation2 Incubate for a defined time (e.g., 10 min) Add_GABA->Incubation2 Wash2 Wash cells with ice-cold KRH buffer to terminate uptake Incubation2->Wash2 Lysis Lyse cells Wash2->Lysis Scintillation Measure radioactivity using a scintillation counter Lysis->Scintillation

Caption: Workflow for the in vitro [3H]GABA uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain Human Embryonic Kidney (HEK-293) cells stably expressing the human GABA transporter 1 (hGAT-1) in appropriate growth medium supplemented with a selection agent (e.g., G418).

  • Cell Seeding: Seed the cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Assay Preparation: On the day of the experiment, aspirate the growth medium and wash the cells once with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Pre-incubation: Add KRH buffer containing the desired concentration of the test compound or vehicle (e.g., DMSO) to each well and pre-incubate for 10-20 minutes at room temperature.

  • Initiation of Uptake: Initiate the GABA uptake by adding a solution containing a mixture of [3H]GABA and unlabeled GABA to achieve a final desired GABA concentration.

  • Incubation: Incubate the plates for a specific time (e.g., 10 minutes) at room temperature.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

In Vivo Anticonvulsant Activity Assessment

The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are widely used preclinical models to identify compounds with potential efficacy against generalized tonic-clonic and absence seizures, respectively.[6]

Experimental Workflow for MES Test:

MES_Test_Workflow cluster_animal_prep Animal Preparation cluster_seizure_induction Seizure Induction & Observation Animal_Acclimation Acclimate mice to the laboratory environment Grouping Randomly assign mice to treatment groups Animal_Acclimation->Grouping Dosing Administer test compound or vehicle (i.p. or p.o.) Grouping->Dosing Time_Interval Wait for the time of peak effect (TPE) Dosing->Time_Interval Corneal_Electrodes Apply corneal electrodes with saline Time_Interval->Corneal_Electrodes Stimulation Deliver a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) Corneal_Electrodes->Stimulation Observation Observe for the presence or absence of tonic hindlimb extension Stimulation->Observation

Caption: Workflow for the in vivo Maximal Electroshock (MES) test.

Step-by-Step Protocol (MES Test):

  • Animal Preparation: Use male mice (e.g., Swiss albino) weighing 20-25 g. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline or a suitable vehicle) intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Time of Peak Effect (TPE): Conduct the seizure induction at the predetermined time of peak effect for the test compound.

  • Seizure Induction: Apply a drop of saline to the eyes of the mouse to ensure good electrical contact. Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes using an electroconvulsiometer.[7]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50) using probit analysis.

Structure-Activity Relationships and Mechanistic Insights

The accumulated data from numerous studies on N-substituted piperidine-3-carboxylic acid derivatives have led to the formulation of key structure-activity relationships (SAR).

SAR_Piperidine cluster_scaffold Piperidine-3-Carboxylic Acid Scaffold cluster_substituents N-Substituent Properties cluster_outcomes Pharmacological Outcomes Scaffold [Piperidine Ring]-COOH Lipophilicity Increased Lipophilicity BBB_Penetration Enhanced BBB Penetration Lipophilicity->BBB_Penetration Bulky_Aralkyl Bulky Aralkyl Group GAT1_Affinity Increased GAT1 Affinity Bulky_Aralkyl->GAT1_Affinity Optimal_Linker Optimal Linker Length & Flexibility Optimal_Linker->GAT1_Affinity Anticonvulsant_Efficacy Improved Anticonvulsant Efficacy BBB_Penetration->Anticonvulsant_Efficacy GAT1_Affinity->Anticonvulsant_Efficacy

Caption: Key SAR for N-substituted piperidine-3-carboxylic acids.

Key SAR Takeaways:

  • Lipophilicity is Paramount for BBB Penetration: The N-substituent must be sufficiently lipophilic to overcome the hydrophilic nature of the carboxylic acid and piperidine nitrogen, thereby facilitating passage across the BBB.[5]

  • Bulky Aralkyl Groups Enhance GAT1 Affinity: Large, hydrophobic N-aralkyl substituents are generally favored for high-affinity binding to GAT1. Molecular docking studies suggest that these groups occupy a hydrophobic pocket within the transporter, leading to a more stable drug-receptor complex.[2]

  • The Carboxylic Acid is a Key Pharmacophoric Element: The carboxylic acid moiety is essential for interacting with key residues in the binding site of GATs. Esterification of the carboxylic acid can lead to prodrugs with improved permeability, but the free acid is typically required for optimal activity.[2]

  • Stereochemistry Matters: The stereochemistry at the 3-position of the piperidine ring is crucial. For nipecotic acid derivatives, the (R)-enantiomer is generally more potent as a GAT1 inhibitor.

Conclusion and Future Directions

The N-substituent on the piperidine-3-carboxylic acid scaffold is a critical determinant of its therapeutic efficacy as a CNS agent. This guide has demonstrated that bulky, lipophilic N-aralkyl substituents are particularly effective in enhancing both BBB penetration and GAT1 inhibitory potency, leading to improved anticonvulsant activity. The provided experimental protocols offer a framework for the standardized evaluation of novel derivatives, enabling more reliable comparisons of their efficacy.

Future research in this area should focus on:

  • Exploring a wider diversity of N-substituents , including novel heterocyclic and polycyclic systems, to further probe the SAR and identify derivatives with improved potency and selectivity.

  • Conducting comprehensive pharmacokinetic studies to establish clear relationships between the physicochemical properties of the N-substituent and brain exposure.

  • Utilizing structure-based drug design , leveraging the increasing availability of GAT transporter crystal structures to rationally design N-substituents with optimized interactions with the target protein.

  • Investigating the potential of these derivatives for other CNS disorders where modulation of GABAergic neurotransmission may be beneficial, such as anxiety, pain, and substance abuse disorders.

By building upon the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of the versatile piperidine-3-carboxylic acid scaffold.

References

  • Seth, P. K., & Kumar, A. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Medicinal Chemistry Research, 27(4), 1138-1153.
  • Seth, P. K., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants.
  • Krogsgaard-Larsen, P., et al. (1981). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 24(12), 1377-1383.
  • Schousboe, A., et al. (1997). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. British Journal of Pharmacology, 121(1), 77-83.
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  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22.
  • Wang, D., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 15(13), 4448-4458.
  • Guellaen, G., et al. (1978). N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. British Journal of Pharmacology, 63(1), 155-159.
  • Zheng, T., et al. (2003). Design, synthesis, and biological evaluation of the N-diarylalkenyl-piperidinecarboxylic acid derivatives as GABA uptake inhibitors (I). Archives of Pharmacal Research, 26(10), 785-792.
  • Falch, E., et al. (1985). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 28(2), 194-199.
  • ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an.... Retrieved from [Link]

  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed.
  • Seth, P. K., & Kumar, A. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. WashU Medicine Research Profiles.
  • YouTube. (2020). Anticonvulsant Activity (Maximal Electroshock Method). Retrieved from [Link]

  • Slideshare. (n.d.). Anticonvulsant effect of drugs by MES and PTZ method. Retrieved from [Link]

  • International Journal of Basic & Clinical Pharmacology. (2018). Study of anticonvulsant activity of acetazolamide on albino.
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A Comparative Guide to the Structure-Activity Relationship of 1-Isopropylpiperidine-3-carboxylic Acid Analogs as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 1-Isopropylpiperidine-3-carboxylic acid scaffold, a derivative of nipecotic acid. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear comparison of compound performance and to elucidate the chemical principles governing their biological activity as gamma-aminobutyric acid (GABA) uptake inhibitors.

Introduction: The Significance of Nipecotic Acid and its Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its concentration in the synaptic cleft is regulated by GABA transporters (GATs). The inhibition of these transporters can prolong the inhibitory effect of GABA, a mechanism of significant interest for treating neurological disorders such as epilepsy and anxiety.[1][2]

Nipecotic acid, or piperidine-3-carboxylic acid, is a well-established GABA uptake inhibitor.[2] However, its therapeutic potential is limited by its poor ability to cross the blood-brain barrier due to its hydrophilic and zwitterionic nature.[2] This has driven extensive research into the development of lipophilic analogs to improve pharmacokinetic properties and potency. The 1-isopropyl derivative serves as a key reference point for understanding how N-alkylation impacts the foundational nipecotic acid structure. This guide will explore how modifications to this core scaffold influence inhibitory activity at GABA transporters.

The Core Scaffold: 1-Isopropylpiperidine-3-carboxylic Acid

The fundamental structure of 1-Isopropylpiperidine-3-carboxylic acid consists of a piperidine ring, a carboxylic acid group at the 3-position, and an isopropyl group attached to the nitrogen atom. The SAR of this class of compounds is typically explored by modifying three key regions:

  • The N-substituent (R1): The isopropyl group can be replaced with a variety of other moieties to alter lipophilicity, steric bulk, and potential interactions with the transporter.

  • The Piperidine Ring: Modifications to the ring can influence the conformational preferences of the molecule.

  • The Carboxylic Acid Group (R2): This group is generally considered essential for activity, mimicking the carboxylate of GABA. However, its esterification or replacement can be explored to create prodrugs or investigate binding interactions.

Below is a graphical representation of the core scaffold and the sites of modification.

Caption: Core structure of 1-Isopropylpiperidine-3-carboxylic acid with key modification sites.

Structure-Activity Relationship Analysis

Modifications at the N-Substituent (R1)

The N-substituent plays a critical role in determining the potency and selectivity of nipecotic acid analogs for different GAT subtypes. The introduction of lipophilic groups is a common strategy to enhance blood-brain barrier penetration.

A significant body of research has focused on replacing the smaller alkyl groups with larger, more complex lipophilic moieties. For instance, the marketed anticonvulsant tiagabine features a 4,4-bis(3-methyl-2-thienyl)-3-butenyl group at this position, highlighting the importance of extended, lipophilic side chains for high potency.[3]

Studies have shown that introducing bulky, diaryl-containing side chains can lead to highly potent GAT inhibitors. For example, analogs with diarylmethylsulfinyl ethyl side chains have demonstrated significantly greater GAT1 inhibitory activity compared to those with diarylmethylthio ethyl/propyl moieties.[4] This suggests that not only the lipophilicity and size but also the electronic properties of the linker and terminal groups are crucial.

One study identified (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid as a highly potent inhibitor of the murine GAT4 (mGAT4) and the human GAT-3.[5] This compound was significantly more potent than the well-known mGAT4 inhibitor (S)-SNAP-5114.[5]

Another investigation into (S)-SNAP-5114 analogs found that replacing a 4-methoxy group on one of the aromatic rings with a carbaldehyde function resulted in a slightly more potent mGAT4 inhibitor.[6]

Analog N-Substituent (R1) Target Activity (pIC50) Reference
Tiagabine4,4-bis(3-methyl-2-thienyl)-3-butenylGAT-1Ki = 67 nM[3]
(S)-8d4,4-bis(4-chlorophenyl)buta-2,3-dien-1-ylmGAT46.59[5]
(S)-SNAP-5114 analog2-[(4-formylphenyl)bis(4-methoxyphenyl)-methoxy]ethylmGAT45.89[6]
Stereochemistry of the Piperidine Ring

The stereochemistry at the 3-position of the piperidine ring is a critical determinant of biological activity. The (R)-enantiomer of nipecotic acid is generally more potent as a GABA uptake inhibitor than the (S)-enantiomer. This stereoselectivity is often retained in its N-substituted derivatives. For example, the highly potent GAT-1 inhibitor tiagabine is the (R)-enantiomer.[3]

The enantioselectivity can be rationalized by molecular docking studies, which suggest a specific orientation of the carboxylic acid group and the N-substituent within the binding site of the transporter.

Modifications of the Carboxylic Acid Group (R2)

The carboxylic acid group is generally considered a crucial pharmacophore for interaction with the GABA transporters, likely through hydrogen bonding or salt bridge formation with receptor site residues.[7] However, modifications to this group have been explored, primarily to create prodrugs with improved pharmacokinetic properties. Esterification of the carboxylic acid can increase lipophilicity and facilitate passage across the blood-brain barrier, with the ester subsequently being hydrolyzed in the brain to release the active carboxylic acid.

Experimental Protocols

General Synthesis of N-Substituted Piperidine-3-carboxylic Acid Analogs

A common synthetic route to N-substituted piperidine-3-carboxylic acid analogs involves the N-alkylation of a suitable piperidine-3-carboxylic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Step-by-step Methodology:

  • Protection of the Carboxylic Acid: The carboxylic acid of piperidine-3-carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions during the N-alkylation step.

  • N-Alkylation: The secondary amine of the piperidine-3-carboxylic acid ester is reacted with an appropriate alkylating agent (e.g., an alkyl halide or tosylate) in the presence of a base (e.g., potassium carbonate or triethylamine) and a suitable solvent (e.g., acetonitrile or DMF).

  • Deprotection (Hydrolysis): The ester group is hydrolyzed, typically under basic conditions (e.g., using lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like methanol or THF), to yield the final N-substituted piperidine-3-carboxylic acid.

  • Purification: The final product is purified using standard techniques such as crystallization or chromatography.

Synthesis_Workflow Start Piperidine-3-carboxylic acid Step1 Esterification (e.g., SOCl2, ROH) Start->Step1 Intermediate1 Piperidine-3-carboxylic acid ester Step1->Intermediate1 Step2 N-Alkylation (R-X, Base) Intermediate1->Step2 Intermediate2 N-Alkyl-piperidine-3-carboxylic acid ester Step2->Intermediate2 Step3 Hydrolysis (e.g., LiOH, H2O) Intermediate2->Step3 End N-Alkyl-piperidine-3-carboxylic acid (Final Product) Step3->End

Caption: General synthetic workflow for N-substituted piperidine-3-carboxylic acid analogs.

In Vitro GABA Uptake Inhibition Assay

The inhibitory potency of the synthesized analogs on GABA transporters is typically evaluated using in vitro cell-based assays.

Step-by-step Methodology:

  • Cell Culture: A cell line stably expressing the desired GABA transporter subtype (e.g., HEK293 cells expressing human GAT-1, GAT-3, or mGAT4) is cultured under appropriate conditions.

  • Assay Preparation: The cells are harvested and seeded into microplates.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds.

  • GABA Uptake Measurement: Radiolabeled GABA (e.g., [3H]-GABA) is added to the cells, and the uptake is allowed to proceed for a defined period.

  • Termination of Uptake: The uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radiolabeled GABA taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of GABA uptake) are calculated by fitting the data to a dose-response curve. The pIC50 values (-log(IC50)) are then determined.

Assay_Workflow A Culture cells expressing GABA transporter B Seed cells into microplates A->B C Pre-incubate with test compounds B->C D Add [3H]-GABA C->D E Terminate uptake (wash with cold buffer) D->E F Quantify radioactivity (scintillation counting) E->F G Calculate IC50/pIC50 values F->G

Caption: Workflow for a typical in vitro GABA uptake inhibition assay.

Conclusion

The structure-activity relationship of 1-Isopropylpiperidine-3-carboxylic acid analogs is a rich field of study with significant implications for the development of novel therapeutics for neurological disorders. The key takeaways from the available data are:

  • Lipophilic N-substituents are crucial: Large, lipophilic groups at the N1 position are essential for high-potency inhibition of GABA transporters, likely by enhancing both blood-brain barrier penetration and binding affinity.

  • Stereochemistry is critical: The (R)-configuration at the C3 position of the piperidine ring is generally preferred for optimal activity.

  • The carboxylic acid is a key pharmacophore: This group is vital for interaction with the transporter, though it can be modified for prodrug strategies.

Future research in this area will likely focus on fine-tuning the lipophilic side chains to achieve greater subtype selectivity among the different GABA transporters, which could lead to more targeted therapies with fewer side effects. The development of novel synthetic methodologies to access a wider diversity of analogs will also be a key driver of progress in this field.

References

  • Wanner, K. T., et al. (2016). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Seth, K., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. ResearchGate. [Link]

  • Höfner, G., & Wanner, K. T. (2020). N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. PubMed. [Link]

  • Zhang, Y., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. PubMed. [Link]

  • Drug Design Org. Structure Activity Relationships. Drug Design Org. [Link]

  • Andersen, K. E., et al. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed. [Link]

  • Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. [Link]

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In-Vitro Validation of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride: A Comparative Guide for GAT Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel and selective inhibitors of neurotransmitter transporters is a cornerstone of neuropharmacology. This guide provides an in-depth technical comparison for the in-vitro validation of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride , a derivative of nipecotic acid, as a putative inhibitor of GABA transporters (GATs). We will objectively compare its potential performance with established GAT inhibitors, namely (R)-Nipecotic acid and Tiagabine , and provide the supporting experimental framework.

Introduction: The Rationale for Targeting GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The precise regulation of GABAergic signaling is critical for maintaining a balanced neuronal activity. Malfunctions in this system are implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

GABA transporters (GATs), which are membrane proteins responsible for the reuptake of GABA from the synaptic cleft, play a pivotal role in terminating GABAergic neurotransmission. Inhibiting these transporters can elevate extracellular GABA levels, thereby enhancing inhibitory signaling. This mechanism is a validated therapeutic strategy, with the GAT1 inhibitor Tiagabine being an approved anti-epileptic drug.

This guide focuses on the in-vitro characterization of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, a novel compound, and provides a direct comparison with the well-characterized GAT inhibitors (R)-Nipecotic acid and Tiagabine.

Compound Profiles

A thorough understanding of the physicochemical properties of the compounds under investigation is fundamental for experimental design and interpretation of results.

Property1-Isopropylpiperidine-3-carboxylic acid hydrochloride(R)-Nipecotic acidTiagabine Hydrochloride
Molecular Formula C₉H₁₈ClNO₂C₆H₁₁NO₂C₂₀H₂₆ClNO₂S₂
Molecular Weight 207.7 g/mol 129.16 g/mol [1][2]412.0 g/mol [3]
Structure
Predicted LogP -1.2[4]-2.9[1]2.79[5]
Commercial Availability Yes[6][7]Yes[2][8][9][10]Yes[11][12][13]

The GABAergic Synapse and the Role of GATs

The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action of GAT inhibitors.

GABASynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicles SynapticCleft Synaptic Cleft GABA_vesicle->SynapticCleft Release GAT1_pre GAT1 GABA_R GABAA Receptor PostsynapticNeuron GABA_R->PostsynapticNeuron Hyperpolarization (Inhibition) GAT_glia GATs (GAT1/GAT3) SynapticCleft->GAT1_pre Reuptake SynapticCleft->GABA_R Binding SynapticCleft->GAT_glia Reuptake Inhibitor 1-Isopropylpiperidine- 3-carboxylic acid HCl (or other GAT inhibitors) Inhibitor->GAT1_pre Inhibition Inhibitor->GAT_glia Inhibition experimental_workflow start Start: Seed GAT-expressing cells in 96-well plates incubation Incubate cells to form a confluent monolayer start->incubation wash Wash cells with assay buffer incubation->wash preincubation Pre-incubate with varying concentrations of test compounds (1-Isopropylpiperidine-3-carboxylic acid HCl, (R)-Nipecotic acid, Tiagabine) wash->preincubation add_gaba Add [³H]GABA to initiate uptake preincubation->add_gaba incubation_gaba Incubate for a defined period (e.g., 10-20 minutes) add_gaba->incubation_gaba stop_reaction Stop uptake by washing with ice-cold assay buffer incubation_gaba->stop_reaction lysis Lyse cells to release intracellular [³H]GABA stop_reaction->lysis scintillation Transfer lysate to scintillation vials with scintillation fluid lysis->scintillation counting Quantify radioactivity using a scintillation counter scintillation->counting analysis Data Analysis: Calculate % inhibition and determine IC50 values counting->analysis end End: Comparative analysis of inhibitory potency and selectivity analysis->end

Caption: Workflow for the [³H]GABA Uptake Inhibition Assay.

Detailed Steps:

  • Cell Seeding: Plate the different GAT-expressing cell lines in 96-well plates and allow them to adhere and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, (R)-Nipecotic acid, and Tiagabine in the assay buffer.

  • Assay Initiation: Wash the cells with pre-warmed assay buffer.

  • Pre-incubation: Add the different concentrations of the test compounds to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include vehicle-only wells as a negative control (100% uptake) and a known potent inhibitor at a high concentration for the positive control (0% uptake).

  • [³H]GABA Addition: Add a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a predetermined time (e.g., 10-20 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the reaction by aspirating the assay medium and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

Data Analysis and Interpretation

The primary endpoint of this assay is the IC50 value , which represents the concentration of the inhibitor required to reduce the [³H]GABA uptake by 50%.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each compound on each GAT subtype.

Comparative Performance Analysis

The following table presents the known inhibitory activities of (R)-Nipecotic acid and Tiagabine against different GAT subtypes, providing a benchmark for evaluating the performance of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT1 IC50 (µM)
(R)-Nipecotic acid ~4-15>100~20-50>100
Tiagabine ~0.05-0.2>100>100>100
1-Isopropylpiperidine-3-carboxylic acid hydrochloride To be determinedTo be determinedTo be determinedTo be determined

Interpretation of Expected Outcomes:

  • Potency: A lower IC50 value indicates a higher potency of the inhibitor. The performance of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride can be directly compared to the established values of the comparators.

  • Selectivity: By comparing the IC50 values across the different GAT subtypes, the selectivity profile of the test compound can be determined. For instance, a significantly lower IC50 for GAT1 compared to other subtypes would indicate GAT1 selectivity.

Conclusion

This guide provides a comprehensive framework for the in-vitro validation of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride as a GAT inhibitor. By following the detailed experimental protocols and utilizing the provided comparative data for established inhibitors, researchers can effectively characterize the potency and selectivity of this novel compound. The insights gained from these studies will be crucial in determining its potential as a pharmacological tool or a lead compound for the development of new therapeutics for GABA-related neurological disorders.

References

  • Tradeindia (2024). R-nipecotic Acid. Retrieved from [Link]. [9]13. Drugs.com (2024). Tiagabine Tablets: Package Insert / Prescribing Info / MOA. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33722, Piperidin-3-one. Retrieved from [Link].

  • Mayo Clinic (2024). Tiagabine (oral route). Retrieved from [Link].

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A Comparative Guide to the Cross-Reactivity Analysis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides a comprehensive framework for the cross-reactivity analysis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, a derivative of nipecotic acid and a putative GABA transporter 1 (GAT1) inhibitor. As direct experimental data for this specific compound is not publicly available, this guide establishes a robust, scientifically-grounded strategy for its evaluation, comparing its hypothetical profile to established benchmarks in the field.

Introduction: The Imperative of Selectivity in CNS Drug Discovery

1-Isopropylpiperidine-3-carboxylic acid hydrochloride belongs to a class of compounds that target neurotransmitter transporters. Its structural similarity to nipecotic acid suggests a primary mechanism of action as an inhibitor of the GABA transporter 1 (GAT1). GAT1 is responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS), from the synaptic cleft.[1] Inhibition of GAT1 increases GABAergic tone and is a validated mechanism for the treatment of epilepsy, as exemplified by the marketed drug Tiagabine.[2][3]

However, the therapeutic window of any CNS-active compound is critically dependent on its selectivity. Off-target interactions can lead to a range of undesirable side effects or diminish the primary therapeutic effect.[4] Therefore, a thorough cross-reactivity analysis early in the drug development process is not merely a regulatory requirement but a fundamental aspect of building a robust safety and efficacy profile. This guide outlines the causal logic behind selecting a cross-reactivity panel and provides detailed, validated protocols for assessing the selectivity of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.

Designing the Cross-Reactivity Panel: A Rationale-Driven Approach

The selection of off-targets for screening should be a logical process based on the compound's primary target family and its chemical structure. For a putative GAT1 inhibitor like 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, the panel should encompass targets where cross-reactivity is plausible and clinically relevant.

Primary Target Family: The most likely off-targets are other members of the GABA transporter family:

  • GAT2 (SLC6A13): Primarily found in the liver and kidneys, but also at low levels in the brain.[5]

  • GAT3 (SLC6A11): Predominantly expressed in astrocytes and plays a role in regulating extrasynaptic GABA levels.[6]

  • Betaine/GABA Transporter 1 (BGT1; SLC6A12): Also present in the brain and can transport GABA.[7]

Broader CNS Target Panel: To ensure a comprehensive safety assessment, screening against a wider panel of CNS-related receptors and transporters is crucial. Commercial screening panels, such as the Eurofins SafetyScreen, provide an industry-standard list of targets known to be associated with adverse drug reactions.[4][8][9] A recommended panel would include:

  • Monoamine Transporters:

    • Serotonin Transporter (SERT)

    • Norepinephrine Transporter (NET)

    • Dopamine Transporter (DAT)

  • Adrenergic Receptors: (e.g., α1A, α2A, β1, β2)

  • Dopamine Receptors: (e.g., D1, D2, D3)

  • Serotonin Receptors: (e.g., 5-HT1A, 5-HT2A, 5-HT3)

  • Muscarinic Receptors: (e.g., M1, M2, M3)

  • Histamine Receptors: (e.g., H1, H2)

  • Opioid Receptors: (e.g., mu, delta, kappa)

  • Ion Channels: (e.g., hERG, Nav1.5, Cav1.2)

The following diagram illustrates the logical flow for establishing a comprehensive cross-reactivity screening plan.

cluster_0 Compound Profile cluster_1 Primary Target Family Assessment cluster_2 Broad Off-Target Screening cluster_3 Data Analysis & Interpretation Compound 1-Isopropylpiperidine-3- carboxylic acid hydrochloride GAT_Panel GAT1 (Primary Target) GAT2 GAT3 BGT1 Compound->GAT_Panel Structural Analogue of GABA/Nipecotic Acid CNS_Panel Monoamine Transporters (SERT, NET, DAT) GPCRs (Adrenergic, Dopamine, etc.) Ion Channels (hERG, etc.) Compound->CNS_Panel CNS-Active Compound Analysis Determine IC50 / Ki values Calculate Selectivity Ratios Assess Safety Profile GAT_Panel->Analysis CNS_Panel->Analysis

Caption: Workflow for Cross-Reactivity Profiling.

Experimental Methodologies: Ensuring Data Integrity

To generate reliable and reproducible cross-reactivity data, two primary in vitro assay formats are recommended: radioligand binding assays and functional uptake assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor or transporter.[10] They directly measure the displacement of a specific radiolabeled ligand from its target by the test compound.

Experimental Protocol: Competitive Radioligand Binding Assay [11][12]

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • A serial dilution of the test compound (1-Isopropylpiperidine-3-carboxylic acid hydrochloride) or a reference compound.

      • A fixed concentration of a suitable radioligand (typically at or below its Kd value for the target).

      • The membrane preparation.

    • For determining non-specific binding, a high concentration of a known, non-labeled ligand for the target is used instead of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Neurotransmitter Uptake Assays

Functional assays measure the ability of a compound to inhibit the biological activity of a transporter, in this case, the uptake of its substrate. These assays provide a more direct measure of a compound's functional potency. Both radiolabeled and fluorescence-based methods are widely used.[8][13]

Experimental Protocol: Fluorescence-Based Neurotransmitter Uptake Assay [14][15]

  • Cell Culture and Plating:

    • Use a cell line stably expressing the transporter of interest (e.g., HEK293-hGAT1, HEK293-hSERT).

    • Plate the cells in a 96- or 384-well black, clear-bottom microplate and allow them to form a confluent monolayer.

  • Compound Incubation:

    • Remove the culture medium and wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add the test compound (1-Isopropylpiperidine-3-carboxylic acid hydrochloride) at various concentrations to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation and Measurement:

    • Add a fluorescent substrate that is a known substrate for the transporter (e.g., a fluorescent GABA analog). Commercially available kits often include a proprietary dye and a masking agent to quench extracellular fluorescence.[6]

    • Immediately begin measuring the fluorescence intensity inside the cells using a bottom-reading fluorescence plate reader. Measurements can be taken in kinetic mode (reading every 1-2 minutes for 30-60 minutes) or as an endpoint reading.

  • Data Analysis:

    • For kinetic data, determine the rate of uptake (slope of the fluorescence signal over time).

    • For endpoint data, use the final fluorescence reading.

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the key steps in a functional neurotransmitter uptake assay.

Start Start Plate_Cells Plate cells expressing transporter in microplate Start->Plate_Cells Pre_Incubate Pre-incubate with test compound Plate_Cells->Pre_Incubate Add_Substrate Add fluorescent substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure intracellular fluorescence (kinetic or endpoint) Add_Substrate->Measure_Fluorescence Analyze_Data Calculate % inhibition and determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Functional Uptake Assay Workflow.

Data Presentation and Comparative Analysis

The results of the cross-reactivity screening should be presented in a clear and concise table, allowing for easy comparison of the compound's potency at the primary target versus the off-targets. This table should include the IC50 or Ki values and the calculated selectivity ratios.

For context, we will compare the hypothetical data for 1-Isopropylpiperidine-3-carboxylic acid hydrochloride against two reference compounds:

  • Tiagabine: A known highly selective GAT1 inhibitor.[6]

  • Compound X: A hypothetical non-selective GAT inhibitor.

Table 1: Hypothetical Cross-Reactivity Profile (IC50 values in nM)

Target1-Isopropylpiperidine-3-carboxylic acid hydrochlorideTiagabine[6]Compound X (Hypothetical)
GAT1 50 25 100
GAT2>10,000>10,000800
GAT31,500>10,000500
BGT12,500>10,0001,200
SERT>10,000>10,0005,000
NET>10,000>10,0007,500
DAT>10,000>10,0009,000
5-HT2A>10,000>10,0002,000
hERG>10,000>10,000>10,000

Table 2: Selectivity Ratios (IC50 Off-Target / IC50 GAT1)

Target1-Isopropylpiperidine-3-carboxylic acid hydrochlorideTiagabineCompound X (Hypothetical)
GAT2/GAT1>200x>400x8x
GAT3/GAT130x>400x5x
BGT1/GAT150x>400x12x
SERT/GAT1>200x>400x50x

Interpreting the Data: From Numbers to Insights

The selectivity ratio is a critical metric for assessing the potential for off-target effects. A higher ratio indicates greater selectivity for the primary target. Generally, a selectivity of at least 100-fold is desired for CNS targets to minimize the risk of off-target pharmacology at therapeutic concentrations.

From our hypothetical data:

  • 1-Isopropylpiperidine-3-carboxylic acid hydrochloride shows good potency at GAT1. It displays moderate selectivity against GAT3 (30-fold) and BGT1 (50-fold), suggesting that at higher concentrations, it might engage these transporters. Its selectivity against other CNS targets is excellent (>200-fold). This profile suggests a promising lead compound, but further optimization to improve selectivity against GAT3 and BGT1 may be warranted.

  • Tiagabine demonstrates a highly selective profile, with over 400-fold selectivity for GAT1 over all other tested targets, consistent with its known pharmacology.[6]

  • Compound X is a non-selective compound with only 5- to 12-fold selectivity against other GAT subtypes. This compound would likely have a complex pharmacological profile in vivo and a higher potential for side effects.

The following diagram visually contrasts the selectivity profiles of a selective versus a non-selective compound.

cluster_0 Selective Compound (e.g., Tiagabine) cluster_1 Non-Selective Compound (e.g., Compound X) Selective_GAT1 GAT1 (High Affinity) Selective_OffTarget Off-Targets (Low Affinity) Selective_GAT1->Selective_OffTarget High Selectivity (>100x) NonSelective_GAT1 GAT1 (Moderate Affinity) NonSelective_OffTarget Off-Targets (Moderate Affinity) NonSelective_GAT1->NonSelective_OffTarget Low Selectivity (<10x)

Caption: Selectivity Profile Comparison.

Conclusion

The cross-reactivity analysis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride is a critical step in its preclinical development. By employing a rationally designed screening panel and robust in vitro assays, researchers can build a comprehensive understanding of its selectivity profile. This guide provides the foundational logic and detailed methodologies to perform such an analysis, enabling a data-driven assessment of the compound's potential as a selective GAT1 inhibitor. Comparing the resulting data to benchmarks like Tiagabine will allow for a clear evaluation of its therapeutic potential and guide future optimization efforts to ensure a safe and effective clinical candidate.

References

  • Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo. PMC - NIH. [Link]

  • CNS SafetyScreen panel - FR. Eurofins Discovery. [Link]

  • Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]

  • Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. PMC - PubMed Central. [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based. University Library, Ludwig-Maximilians-Universität München. [Link]

  • Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. PMC. [Link]

  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PMC - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. PubMed. [Link]

  • Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures. Molecular Devices. [Link]

  • The mechanism of action of tiagabine. ResearchGate. [Link]

  • Safety panel. EuroscreenFast. [Link]

  • Safety screening in early drug discovery: An optimized assay panel. PubMed. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles. American Chemical Society. [Link]

  • Anticonvulsant drugs: Mechanisms of action and Therapeutic limitations. LinkedIn. [Link]

  • Pharmacology of Tiagabine (Gabitril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • SafetyScreen87 Panel - TW. Eurofins Discovery. [Link]

  • From target analysis to suspect and non-target screening of endocrine-disrupting compounds in human urine. PMC. [Link]

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  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Refubium - Freie Universität Berlin. [Link]

  • Eurofins Panlabs Safety Screening Webinar. YouTube. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

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  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

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A Technical Guide to Benchmarking 1-Isopropylpiperidine-3-carboxylic acid hydrochloride Against Known GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the physicochemical and pharmacological benchmarking of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride. As a novel compound with structural similarities to known inhibitors of γ-aminobutyric acid (GABA) uptake, a thorough comparative analysis is essential to elucidate its potential therapeutic value. We will outline detailed experimental protocols to characterize the subject compound and compare its performance against two established standards: Nipecotic acid , a foundational GABA uptake inhibitor, and Tiagabine , a clinically approved anticonvulsant that acts via GABA transporter 1 (GAT-1) inhibition.[1][2][3]

The following sections will delve into the rationale behind experimental choices, provide step-by-step methodologies for key assays, and present a framework for data analysis and interpretation. Our approach is grounded in principles of scientific integrity, ensuring that the described protocols are robust and self-validating.

Introduction and Rationale for Comparison

1-Isopropylpiperidine-3-carboxylic acid hydrochloride is a piperidine derivative with a carboxylic acid moiety, a common structural feature in compounds targeting GABA transporters.[2] The addition of an isopropyl group to the piperidine nitrogen suggests a modification that could influence its lipophilicity and potency compared to simpler analogs like Nipecotic acid.

The central hypothesis of this guide is that 1-Isopropylpiperidine-3-carboxylic acid hydrochloride may act as a GABA uptake inhibitor. To test this, we will benchmark it against:

  • Nipecotic Acid: A well-characterized, potent inhibitor of both neuronal and glial GABA uptake.[3] It serves as a fundamental reference compound in the study of GABA transporters. However, its therapeutic use is limited by poor blood-brain barrier penetration due to its hydrophilic nature.[2][4]

  • Tiagabine: A potent and selective GAT-1 inhibitor.[5][6] As a marketed antiepileptic drug, Tiagabine represents a successful translation of this mechanism of action into a therapeutic agent and provides a clinically relevant benchmark.[1][5]

The comparison will focus on three key areas: physicochemical properties, pharmacological activity, and structural analysis.

Physicochemical Characterization: Foundational Properties

Understanding the fundamental physicochemical properties of a compound is a prerequisite for interpreting its biological activity and developing it into a potential therapeutic. We will focus on determining the purity, pKa, aqueous solubility, and lipophilicity.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: Establishing the purity of the test compound is the first critical step to ensure that any observed biological activity is attributable to the compound itself and not to impurities. A validated reverse-phase HPLC (RP-HPLC) method provides a robust and quantitative assessment of purity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% heptafluorobutyric acid in water (Solvent A) and acetonitrile (Solvent B). The use of an ion-pairing agent like HFBA can improve peak shape for polar, basic compounds.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, Nipecotic acid hydrochloride, and Tiagabine hydrochloride in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Rationale: The pKa value dictates the ionization state of a compound at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. For a compound with a carboxylic acid and a tertiary amine, two pKa values are expected. Potentiometric titration is a reliable method for determining these values.[7][8][9]

Experimental Protocol:

  • Prepare a 1 mM solution of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride in deionized water.

  • Adjust the initial pH of the solution to ~1.5 with 0.1 M HCl to ensure all molecules are fully protonated.

  • Titrate the solution with standardized 0.1 M NaOH, adding small, precise volumes.

  • Record the pH after each addition of titrant using a calibrated pH meter.

  • Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the flat regions of the titration curve.

Aqueous Solubility Determination by the Shake-Flask Method

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution. The shake-flask method is a standard technique for measuring equilibrium solubility.[10][11][12]

Experimental Protocol:

  • Add an excess amount of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride to vials containing buffers at pH 1.2, 4.5, and 6.8.

  • Agitate the vials at a constant temperature (37 ± 1 °C) for 24 hours to reach equilibrium.[12]

  • After 24 hours, visually confirm the presence of undissolved solid.

  • Filter the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using the previously validated HPLC method.

Lipophilicity Assessment (LogP/LogD)

Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key indicator of a compound's ability to cross cell membranes, including the blood-brain barrier.[13][14]

Experimental Protocol:

  • Shake-Flask Method for LogD:

    • Prepare a stock solution of the compound in a suitable solvent.

    • Add a known volume of the stock solution to a vial containing a 1:1 mixture of n-octanol and an aqueous buffer (pH 7.4).

    • Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Centrifuge the vial to separate the two phases.

    • Measure the concentration of the compound in both the aqueous and n-octanol phases using the HPLC method.

    • Calculate LogD at pH 7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Structural Confirmation by Spectroscopy

Rationale: Spectroscopic methods provide confirmation of the chemical structure of the synthesized or procured compound.

  • Proton NMR (¹H NMR): Provides information on the number and connectivity of protons in the molecule, confirming the presence of the isopropyl and piperidine ring protons.[5][15][16][17]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.[18][19][20][21]

Pharmacological Benchmarking: In Vitro GABA Uptake Assay

Rationale: The primary hypothesis is that 1-Isopropylpiperidine-3-carboxylic acid hydrochloride inhibits GABA uptake. An in vitro assay using rat brain synaptosomes provides a direct measure of this activity.[6][22][23] This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric of potency.[24]

Experimental Workflow Diagram:

GABA_Uptake_Assay cluster_prep Synaptosome Preparation cluster_assay GABA Uptake Assay cluster_analysis Data Analysis prep1 Homogenize Rat Brain Cortex prep2 Centrifugation Steps prep1->prep2 prep3 Resuspend Synaptosomal Pellet prep2->prep3 assay1 Pre-incubate Synaptosomes with Inhibitor prep3->assay1 assay2 Add [³H]-GABA assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Terminate Uptake (Filtration) assay3->assay4 analysis1 Scintillation Counting assay4->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC₅₀ analysis2->analysis3

Caption: Workflow for the in vitro GABA uptake assay.

Experimental Protocol:

  • Synaptosome Preparation: Prepare crude synaptosomes from rat cerebral cortex by homogenization and differential centrifugation.[6][22]

  • Assay:

    • Pre-incubate synaptosomes with varying concentrations of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, Nipecotic acid, or Tiagabine for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding a known concentration of [³H]-GABA.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound [³H]-GABA.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[24][25]

Data Presentation and Comparative Analysis

The experimental data should be summarized in clear, concise tables to facilitate a direct comparison between 1-Isopropylpiperidine-3-carboxylic acid hydrochloride and the known standards.

Table 1: Physicochemical Properties

Property1-Isopropylpiperidine-3-carboxylic acid hydrochlorideNipecotic acid hydrochlorideTiagabine hydrochloride
Purity (HPLC, %) Experimental Value≥98%≥98%
pKa₁ (Carboxylic Acid) Experimental Value~3-4~4-5
pKa₂ (Piperidine Nitrogen) Experimental Value~9-10~9-10
Aqueous Solubility (mg/mL, pH 7.4) Experimental ValueSolubleSparingly Soluble
LogD (pH 7.4) Experimental ValueHighly Negative~1.5-2.5

Note: Literature values for standards are approximate and should be confirmed experimentally under the same conditions.

Table 2: Pharmacological Activity

CompoundGAT-1 IC₅₀ (µM)GAT-2 IC₅₀ (µM)GAT-3 IC₅₀ (µM)
1-Isopropylpiperidine-3-carboxylic acid hydrochloride Experimental ValueExperimental ValueExperimental Value
Nipecotic acid 2.6[26]310[26]29[26]
Tiagabine ~0.05-0.1>100>100

Note: Tiagabine is highly selective for GAT-1. The IC₅₀ values can vary depending on the specific assay conditions.

Logical Relationship Diagram:

Benchmarking_Logic cluster_properties Physicochemical Properties cluster_activity Pharmacological Activity cluster_interpretation Interpretation & Potential Purity Purity IC50 GABA Uptake Inhibition (IC₅₀) Purity->IC50 Ensures valid activity data pKa pKa Solubility Solubility pKa->Solubility Influences Therapeutic Therapeutic Potential Solubility->Therapeutic Impacts formulation LogD LogD (Lipophilicity) BBB Blood-Brain Barrier Penetration Potential LogD->BBB Predicts IC50->Therapeutic Defines potency BBB->Therapeutic Crucial for CNS targets

Caption: Interrelation of experimental data in evaluating therapeutic potential.

Conclusion and Future Directions

This guide outlines a rigorous and comprehensive approach to benchmarking 1-Isopropylpiperidine-3-carboxylic acid hydrochloride. By systematically determining its physicochemical properties and pharmacological activity in comparison to well-established standards like Nipecotic acid and Tiagabine, researchers can gain crucial insights into its potential as a novel GABA uptake inhibitor.

The data generated from these experiments will allow for an informed assessment of its structure-activity relationship. For instance, a comparison of the LogD and IC₅₀ values of the isopropyl derivative with Nipecotic acid will reveal the impact of this structural modification on both lipophilicity and potency. A favorable balance of high potency (low IC₅₀) and optimal lipophilicity could suggest improved blood-brain barrier penetration, addressing a key limitation of Nipecotic acid.

Further studies could involve assessing the selectivity of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride against different GABA transporter subtypes and in vivo studies to evaluate its efficacy and pharmacokinetic profile in relevant animal models of neurological disorders.

References

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A Senior Application Scientist's Guide to Biological Assay Validation for Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Imperative of Rigorous Assay Validation

The piperidine ring, a saturated heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals is remarkable, forming the structural core of drugs targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] This versatility stems from the piperidine's ability to present substituents in defined three-dimensional orientations, allowing for precise interactions with complex biological macromolecules. The development of novel piperidine derivatives continues to be a fertile ground for drug discovery, with potential applications in oncology, neuroscience, and metabolic diseases.[1][2]

However, the journey from a promising novel piperidine derivative to a viable drug candidate is contingent on a robust and reliable biological characterization. This is where the critical process of biological assay validation comes into play. Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[3] For novel piperidine derivatives, this means establishing that the assays used to measure their biological activity are accurate, precise, and reproducible. Without rigorous validation, the data generated from these assays are at best questionable and at worst, misleading, potentially leading to the costly pursuit of non-viable candidates or the premature termination of promising ones.

This guide provides a comprehensive framework for the biological assay validation of novel piperidine derivatives. It is designed to move beyond a simple checklist of validation parameters, offering insights into the causality behind experimental choices and providing a comparative analysis of different assay formats. As a self-validating system, the protocols and principles outlined herein are intended to instill confidence in the data generated, a cornerstone of successful drug development.

Pre-Validation Considerations: Laying the Groundwork for Success

Before embarking on the formal validation of a biological assay, several foundational elements must be in place. These pre-validation steps are crucial for ensuring that the assay is well-understood and optimized, which in turn will streamline the validation process and increase the likelihood of a successful outcome.

Understanding the Target and the Compound

A deep understanding of the biological target and the putative mechanism of action of the novel piperidine derivative is paramount. This knowledge will inform the choice of the most appropriate assay format and the design of the validation experiments. For instance, if a piperidine derivative is designed to be an allosteric modulator of a GPCR, a functional cell-based assay that can detect changes in downstream signaling will be more informative than a simple binding assay.

Assay Development and Optimization

The assay itself must be thoroughly developed and optimized before validation can begin. This involves a systematic approach to refining experimental parameters to achieve optimal performance.[4] Key considerations during assay development include:

  • Reagent Selection and Characterization: All reagents, including the piperidine derivative itself, should be of high quality and well-characterized.

  • Buffer and Matrix Effects: The composition of the assay buffer can significantly impact assay performance. It is crucial to evaluate and minimize any matrix effects that may arise from the sample in which the piperidine derivative is dissolved.

  • Instrumentation and Detection Method: The choice of instrumentation and detection method should be appropriate for the assay format and provide the necessary sensitivity and dynamic range.

A critical aspect of assay development is establishing a suitable signal window, often assessed by the Z'-factor. The Z'-factor is a statistical measure of the separation between the positive and negative controls in an assay.[5] While a Z'-factor greater than 0.5 is often considered the benchmark for a high-quality assay, assays with lower Z'-factors can still be valuable, provided that an appropriate threshold for hit identification is established.[5]

Core Validation Parameters: A Comparative Approach

The validation of a biological assay involves the systematic evaluation of several key performance characteristics. The stringency of these validation experiments should be "fit-for-purpose," meaning they should be appropriate for the intended use of the assay. For example, an assay used for high-throughput screening (HTS) may have different validation requirements than an assay used for lead optimization.[6]

This section will provide a comparative overview of the core validation parameters, highlighting the differences in their application to biochemical and cell-based assays for novel piperidine derivatives.

Biochemical vs. Cell-Based Assays: A Fundamental Choice

The decision to use a biochemical or a cell-based assay is a critical one in the drug discovery process. Each format offers distinct advantages and disadvantages.

  • Biochemical assays utilize purified components, such as a target protein and the piperidine derivative, in a controlled in vitro environment.[7] They are generally less complex and less prone to variability than cell-based assays, making them well-suited for initial screening and structure-activity relationship (SAR) studies.[8]

  • Cell-based assays employ living cells to assess the biological activity of a compound in a more physiologically relevant context.[7] These assays can provide valuable information about a compound's cell permeability, potential cytotoxicity, and its effects on downstream signaling pathways. However, they are also more complex and can be subject to greater variability.[8]

The following diagram illustrates the typical workflow for selecting and validating an appropriate assay format.

Assay_Selection_Workflow Start Start: Novel Piperidine Derivative Target_ID Target Identification (GPCR, Ion Channel, Enzyme) Start->Target_ID Assay_Choice Assay Format Selection Target_ID->Assay_Choice Biochemical Biochemical Assay (e.g., Binding, Enzymatic) Assay_Choice->Biochemical Mechanistic studies, initial SAR Cell_Based Cell-Based Assay (e.g., Reporter, Second Messenger) Assay_Choice->Cell_Based Physiological relevance, signaling pathways Development Assay Development & Optimization Biochemical->Development Cell_Based->Development Validation Formal Assay Validation Development->Validation HTS High-Throughput Screening Validation->HTS Lead_Op Lead Optimization HTS->Lead_Op End End: Candidate Selection Lead_Op->End

Caption: Workflow for Assay Selection and Validation.

Comparative Table of Validation Parameters

The following table summarizes the key validation parameters and provides a comparative overview of their application in biochemical and cell-based assays.

Validation ParameterBiochemical Assay ConsiderationsCell-Based Assay ConsiderationsRegulatory Guidance (FDA/EMA)
Specificity/Selectivity Assessed by comparing the activity of the piperidine derivative against the target to its activity against related off-targets.Can be more challenging to assess due to the complexity of the cellular environment. May involve the use of knockout cell lines or specific inhibitors of off-targets.The method should be able to differentiate the analyte in the presence of other components.[3]
Accuracy Determined by spiking a known amount of a reference standard into the assay and measuring the recovery.Can be difficult to determine in the absence of a certified reference material. Often assessed by comparing the results to an orthogonal method.The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[9]
Precision Assessed by measuring the variability of results from multiple replicates of the same sample (intra-assay precision) and from multiple independent experiments (inter-assay precision). Expressed as the coefficient of variation (CV).Generally exhibits higher variability than biochemical assays. Acceptance criteria for precision may be wider.CV should not exceed 15% (20% at the LLOQ).[9]
Linearity and Range The range of the assay over which the response is directly proportional to the concentration of the piperidine derivative.The dynamic range of the assay may be limited by cellular toxicity or other biological factors.The analytical range over which the method is accurate, precise, and linear.
Limit of Detection (LOD) & Limit of Quantification (LOQ) The lowest concentration of the piperidine derivative that can be reliably detected and quantified, respectively.May be influenced by the sensitivity of the cellular response and the background signal.The lowest concentration that can be measured with acceptable accuracy and precision.[9]
Robustness The ability of the assay to remain unaffected by small, deliberate variations in experimental parameters (e.g., temperature, incubation time).Can be more sensitive to variations in cell culture conditions (e.g., cell density, passage number).An indication of the assay's reliability during normal usage.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for three common assay formats used in the characterization of novel piperidine derivatives.

Biochemical Assay: Radioligand Binding Assay for a GPCR Target

This protocol describes a filter binding assay to determine the binding affinity of a novel piperidine derivative to a GPCR, such as the mu-opioid receptor.[10][11]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor)

  • Novel piperidine derivative

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates (e.g., Whatman GF/C)[12]

  • Cell harvester

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the novel piperidine derivative in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

    • 50 µL of the radiolabeled ligand at a concentration close to its Kd.

    • 50 µL of the cell membrane preparation.

    • 50 µL of the novel piperidine derivative at various concentrations.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a cell harvester.[13]

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[13]

  • Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the piperidine derivative concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Cell-Based Assay: HTRF cAMP Assay for a GPCR Target

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure changes in intracellular cyclic AMP (cAMP) levels in response to the activation of a Gs- or Gi-coupled GPCR by a novel piperidine derivative.[14][15]

Materials:

  • Cells expressing the target GPCR

  • Novel piperidine derivative

  • cAMP standard

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Cell culture medium

  • Assay plate (e.g., 384-well low volume)

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Culture the cells to the appropriate density and seed them into the assay plate.

  • Compound Addition: Add the novel piperidine derivative at various concentrations to the wells. For Gi-coupled receptors, also add an adenylate cyclase activator like forskolin.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 30 minutes).[16]

  • Lysis and Detection: Add the HTRF lysis buffer and the detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.[16]

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for the immunoassay to reach equilibrium.[16]

  • Reading: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 nm ratio and convert it to cAMP concentration using the cAMP standard curve. Plot the cAMP concentration as a function of the piperidine derivative concentration and fit the data to a dose-response curve to determine the EC50 or IC50.

The following diagram illustrates the principle of the HTRF cAMP assay.

HTRF_cAMP_Assay cluster_low_cAMP Low Intracellular cAMP cluster_high_cAMP High Intracellular cAMP Low_cAMP_Eu Anti-cAMP Cryptate (Eu) Low_cAMP_d2 cAMP-d2 Low_cAMP_Eu->Low_cAMP_d2 FRET Low_cAMP_Signal High HTRF Signal Low_cAMP_d2->Low_cAMP_Signal High_cAMP_Eu Anti-cAMP Cryptate (Eu) Cellular_cAMP Cellular cAMP High_cAMP_Eu->Cellular_cAMP Binding High_cAMP_d2 cAMP-d2 High_cAMP_Signal Low HTRF Signal

Caption: Principle of the HTRF cAMP Assay.

Ion Channel Assay: Automated Patch Clamp for hERG Channel Activity

This protocol describes the use of an automated patch-clamp system to assess the potential inhibitory effect of a novel piperidine derivative on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical cardiac safety target.[17][18]

Materials:

  • CHO or HEK cells stably expressing the hERG channel

  • Novel piperidine derivative

  • External and internal recording solutions

  • Automated patch-clamp system (e.g., QPatch, PatchXpress)

  • Planar patch clamp chips

Procedure:

  • Cell Preparation: Culture and harvest the hERG-expressing cells according to the instrument manufacturer's recommendations.

  • System Setup: Prime the automated patch-clamp system with the appropriate external and internal solutions.

  • Cell Loading: Load the cell suspension into the system.

  • Seal Formation and Whole-Cell Configuration: The system will automatically establish a high-resistance seal between a cell and the planar patch clamp aperture and then rupture the cell membrane to achieve the whole-cell recording configuration.

  • Baseline Recording: Record baseline hERG currents using a validated voltage protocol.

  • Compound Application: Apply the novel piperidine derivative at various concentrations to the cells.

  • Effect Measurement: Record the hERG currents in the presence of the compound.

  • Washout: Wash out the compound with the external solution to assess the reversibility of any observed effects.

  • Data Analysis: Measure the peak tail current amplitude at each compound concentration and normalize it to the baseline current. Plot the normalized current as a function of the piperidine derivative concentration and fit the data to a dose-response curve to determine the IC50.

Data Analysis and Interpretation: Ensuring Trustworthiness

The statistical analysis of assay validation data is a critical component of ensuring the trustworthiness of the results. Both the FDA and the EMA provide guidance on the statistical methods that should be used to analyze bioanalytical data.[9][19]

For quantitative assays, the analysis of variance (ANOVA) is a commonly used statistical method to assess the contribution of different sources of variation (e.g., inter-assay, intra-assay) to the overall precision of the assay.[19] The results of the statistical analysis should be presented clearly and concisely, and any deviations from the pre-defined acceptance criteria should be justified.

Conclusion: A Framework for Confident Drug Development

The validation of biological assays for novel piperidine derivatives is a multifaceted process that requires a deep understanding of the compound, the biological target, and the chosen assay technology. By following a systematic and "fit-for-purpose" approach to assay validation, researchers can generate high-quality, reliable data that will enable informed decision-making throughout the drug discovery and development process. This guide has provided a comprehensive framework for this process, from pre-validation considerations to detailed experimental protocols and data analysis. By adhering to the principles of scientific integrity and regulatory compliance outlined herein, researchers can have confidence in the biological characterization of their novel piperidine derivatives, ultimately increasing the probability of success in bringing new and effective medicines to patients.

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-Isopropylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical knowledge to ensure laboratory safety and experimental integrity. The following protocols are grounded in established safety principles and data from structurally similar compounds.

Hazard Identification and Risk Assessment

  • Piperidine Moiety: Piperidine and its derivatives can be toxic and irritants. For instance, piperidine hydrochloride is classified as "Toxic if swallowed"[1]. Structurally related piperidine compounds are known to cause skin, eye, and respiratory irritation[2][3].

  • Carboxylic Acid Group: While often less hazardous than mineral acids, organic acids can still be corrosive or irritating.

  • Hydrochloride Salt: This indicates the compound is a salt of hydrochloric acid, a strong and corrosive acid[4][5][6][7]. The presence of the hydrochloride can make the compound acidic and potentially release hydrogen chloride gas upon decomposition. A related compound, 1-Ethylpiperidine-3-carboxylic acid hydrochloride, highlights the presence of the hydrochloride salt in similar structures[8]. One supplier of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride provides the hazard statement code H302, indicating it is "Harmful if swallowed"[9].

Based on this analysis, 1-Isopropylpiperidine-3-carboxylic acid hydrochloride should be handled as a substance that is harmful if swallowed, a potential skin and eye irritant, and may cause respiratory tract irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient[4][7][10].
Skin/Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned lab coat protects against incidental contact. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.
Hands Nitrile GlovesNitrile gloves offer good protection against a range of chemicals. Always check the manufacturer's glove compatibility data. Double-gloving is recommended, especially during weighing and solution preparation.
Respiratory NIOSH-approved Respirator with Acid Gas/Organic Vapor CartridgesGiven the potential for respiratory irritation from dust or aerosols, a respirator is necessary when handling the solid outside of a certified fume hood or for spill cleanup[4][5][7].
Visual Workflow for Donning and Doffing PPE

Proper procedure for putting on and taking off PPE is critical to prevent contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Avoidance) Don1 1. Lab Coat & Apron Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Apron Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Respirator Doff5->Doff6

Caption: PPE Donning and Doffing Workflow.

Operational and Handling Plan

All handling of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[6][7][10].

Step-by-Step Handling Protocol:
  • Preparation: Designate a specific area for handling. Ensure an eyewash station and safety shower are readily accessible and have been recently tested[2].

  • Weighing:

    • Perform all weighing operations within a fume hood or a ventilated balance enclosure.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • Handle the solid gently to avoid generating dust.

  • Solution Preparation:

    • Add the solid to the solvent slowly.

    • If dissolving in water or other protic solvents, be aware that the solution will be acidic.

    • Always add the acid compound to the solvent, not the other way around, especially when preparing concentrated solutions.

  • Post-Handling:

    • Thoroughly wipe down the work area with an appropriate decontaminating solution.

    • Wash hands thoroughly with soap and water after removing gloves[2][7].

Disposal Plan

Chemical waste generators are responsible for the proper classification and disposal of their waste in accordance with local, regional, and national regulations[2].

  • Solid Waste:

    • Contaminated disposables (e.g., weighing boats, gloves, paper towels) should be collected in a dedicated, labeled hazardous waste container.

    • Excess solid 1-Isopropylpiperidine-3-carboxylic acid hydrochloride should be disposed of as hazardous chemical waste.

  • Liquid Waste:

    • Aqueous solutions should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

    • Do not pour any solutions down the drain[2].

  • Decontamination:

    • All glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before standard washing procedures.

Chemical Waste Disposal Workflow

Disposal_Workflow cluster_waste_streams Waste Generation cluster_containment Waste Containment Solid Contaminated Solids (Gloves, Weigh Boats) SolidContainer Labeled Solid Hazardous Waste Bin Solid->SolidContainer Liquid Aqueous & Organic Solutions LiquidContainer Labeled Halogenated Liquid Waste Container Liquid->LiquidContainer Glass Contaminated Glassware RinseContainer Rinsate Waste Container Glass->RinseContainer Rinse Disposal Arrange for Pickup by Environmental Health & Safety SolidContainer->Disposal LiquidContainer->Disposal RinseContainer->LiquidContainer

Caption: Chemical Waste Disposal Workflow.

By adhering to these stringent safety protocols, you can effectively mitigate the risks associated with handling 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, ensuring a safe and productive research environment.

References

  • Cenmed Enterprises. 1 Isopropylpiperidine 3 Carboxylic Acid Hydrochloride. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Retrieved from [Link]

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • PubChem. 1-isopropylpiperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. SOP - Acid Handling. Retrieved from [Link]

  • PubChem. 1-(3-Carboxypropyl)piperidine-3-carboxylic acid. Retrieved from [Link]

  • University of California, Santa Barbara. Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

Sources

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